4-fluoro-N,N-dimethyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N,N-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-10(2)7-4-3-6(9)5-8(7)11(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCUVPLVTHHXMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586068 | |
| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69261-01-4 | |
| Record name | 4-Fluoro-N,N-dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Organic Solvent Solubility of 4-fluoro-N,N-dimethyl-2-nitroaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful progression of a chemical entity from discovery to application hinges on a thorough understanding of its physicochemical properties. Among these, solubility is a cornerstone parameter that dictates formulation strategies, reaction conditions, and bioavailability. This guide provides an in-depth analysis of the solubility characteristics of 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS No. 69261-01-4), a compound of interest in various research and development pipelines.[1][2][3] We will dissect the molecular attributes that govern its solubility, provide a theoretical framework for solvent selection, and present a robust, field-proven experimental protocol for quantitative solubility determination. This document is designed not merely as a repository of data, but as a practical manual to empower researchers to make informed, causality-driven decisions in the laboratory.
Molecular Profile and Physicochemical Properties
A molecule's structure is the primary determinant of its behavior. Understanding the functional groups and overall architecture of this compound is critical to predicting and interpreting its solubility.
Key Structural Features:
-
Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic backbone.
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group, rendering the aromatic ring electron-deficient. The oxygen atoms are potential hydrogen bond acceptors.
-
Fluoro Group (-F): A highly electronegative atom that contributes to the molecule's overall polarity.
-
Dimethylamino Group (-N(CH₃)₂): A tertiary amine that is a weak hydrogen bond acceptor and adds some steric bulk.
The interplay of these groups results in a molecule with significant polarity but lacking a hydrogen bond donor, which is a crucial factor in its solubility profile.
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₈H₉FN₂O₂ | [1][2][4] |
| Molecular Weight | 184.17 g/mol | [1][4] |
| CAS Number | 69261-01-4 | [1][2][3][4] |
| Appearance | Solid (Typical) | [2] |
| Boiling Point | 274.4 °C at 760 mmHg | [2] |
| Density | 1.284 g/cm³ | [2] |
Diagram: Molecular Structure and Key Functional Groups
The following diagram illustrates the structural features of this compound that influence its solubility.
Caption: Molecular structure and functional group analysis.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[5] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Given the molecular structure, this compound is a polar molecule. Therefore, it is expected to exhibit higher solubility in polar organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. While the compound cannot donate a hydrogen bond, its nitro and fluoro groups can act as acceptors. Moderate to good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, DMSO): These solvents are polar but do not donate hydrogen bonds. The dipole-dipole interactions between the solvent and the polar functional groups of the solute are expected to lead to good solubility. Solvents like Dichloromethane and Chloroform are often reported as effective.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and the ability to form hydrogen bonds. The significant polarity of this compound makes it unlikely to dissolve well in these solvents. It is expected to be insoluble or sparingly soluble.
Quantitative Solubility Determination: A Validated Protocol
When precise solubility data is unavailable or required for a specific solvent system and temperature, it must be determined empirically. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[6][7][8]
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the concentration of the dissolved solute in the supernatant is constant and represents the thermodynamic solubility.[6][8]
Materials & Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid this compound to a series of vials. Expert Insight: "Excess" is critical; ensure undissolved solid remains at the end of the experiment to guarantee saturation.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours.[9] Trustworthiness Check: A preliminary kinetic study should be performed by sampling at various time points (e.g., 12, 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the solid settle. For fine suspensions, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a mandatory step to remove any microscopic solid particles that could otherwise falsely inflate the measured concentration.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method. The concentration is determined by comparing the instrument response to a calibration curve prepared from stock solutions of known concentrations.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Safety and Handling
As with any chemical reagent, proper handling of this compound is paramount. Researchers must consult the latest Safety Data Sheet (SDS) before use.[10][11][12][13][14]
-
General Precautions: Handle in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid formation of dust and aerosols.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Hazards: The compound is typically classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It may also cause skin and eye irritation.[13]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10][12]
-
Skin Contact: Immediately wash off with soap and plenty of water.[10][12]
-
Eye Contact: Rinse cautiously with water for several minutes.[10][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
Conclusion
This guide has provided a comprehensive overview of the factors influencing the solubility of this compound in organic solvents. By integrating an understanding of its molecular structure with the robust shake-flask methodology, researchers can confidently predict, determine, and utilize its solubility properties. This foundational knowledge is indispensable for optimizing experimental conditions, developing formulations, and advancing scientific discovery.
References
- 1. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 4. usbio.net [usbio.net]
- 5. chem.ws [chem.ws]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. durhamtech.edu [durhamtech.edu]
purity and assay of commercial 4-fluoro-N,N-dimethyl-2-nitroaniline
An In-depth Technical Guide to the Purity and Assay of Commercial 4-fluoro-N,N-dimethyl-2-nitroaniline
Abstract
This compound is a key chemical intermediate whose utility in the pharmaceutical and fine chemical industries is contingent upon its purity.[1][2] This guide provides a comprehensive framework for the analysis of this compound, moving beyond procedural recitation to explain the scientific rationale behind the methodologies. We will explore the likely impurity profile based on common synthetic routes and detail robust, validated analytical methods for both purity assessment and accurate assay determination. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep, practical understanding of how to qualify this critical starting material.
Compound Profile and Significance
This compound (CAS No. 69261-01-4) combines several features that make it a versatile synthetic building block.[3][4] The presence of a fluorine atom can enhance metabolic stability and binding affinity in target molecules, a common strategy in medicinal chemistry.[1] The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine, providing a reactive handle for subsequent synthetic transformations.[2] Given its role as a precursor, its purity is not merely a quality metric but a critical determinant of the yield, impurity profile, and ultimate safety of the final product.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 69261-01-4 | [3][4][5] |
| Molecular Formula | C₈H₉FN₂O₂ | [3][5][6] |
| Molecular Weight | 184.17 g/mol | [3][5] |
| Appearance | Typically a yellow to orange solid | N/A |
| IUPAC Name | This compound | [4] |
Synthetic Routes and the Genesis of Impurities
A robust analytical strategy is built upon a thorough understanding of how a compound is made. The impurities present in a commercial batch are not random; they are relics of the synthetic pathway, including starting materials, by-products, and intermediates. Two plausible synthetic routes for this compound are:
-
Route A: Nitration of 4-fluoro-N,N-dimethylaniline. This involves an electrophilic aromatic substitution. The dimethylamino group is a strong activating, ortho-, para-director. Since the para position is blocked by fluorine, nitration is directed to the ortho position.
-
Route B: N,N-dimethylation of 4-fluoro-2-nitroaniline. This involves the alkylation of the primary amine of the commercially available 4-fluoro-2-nitroaniline.[7]
The choice of synthesis route dictates the potential impurity profile that must be targeted by analytical methods.
Caption: Relationship between synthetic routes and potential impurities.
Table 2: Potential Impurities in Commercial this compound
| Potential Impurity | Likely Origin | Significance |
| 4-fluoro-N,N-dimethyl-3-nitroaniline | Route A: By-product of nitration. | Positional isomers can have different reactivity and toxicity. Must be separated and quantified. |
| 4-fluoro-N,N-dimethylaniline | Route A: Unreacted starting material. | Can interfere with subsequent reactions. |
| 4-fluoro-2-nitroaniline | Route B: Unreacted starting material. | A primary amine impurity can lead to unwanted side-products. |
| 4-fluoro-N-methyl-2-nitroaniline | Route B: Intermediate from incomplete dimethylation. | Can impact stoichiometry and yield of downstream processes. |
| Residual Solvents (e.g., Toluene, DMF) | Both routes: Reaction or purification solvents. | Must be controlled to levels specified by ICH guidelines (e.g., ICH Q3C). |
Analytical Methodologies: A Validated Approach
The core of quality assessment lies in the application of robust and validated analytical methods. For a compound like this compound, a multi-technique approach is essential for a comprehensive evaluation. The primary techniques are High-Performance Liquid Chromatography (HPLC) for assay and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and identity confirmation.
The validation of these methods is paramount to ensure their reliability.[8] This process demonstrates that an analytical procedure is suitable for its intended purpose, providing evidence of its accuracy, precision, and specificity.[9] Regulatory bodies like the FDA and international standards such as the ICH guidelines provide a framework for this validation.[10][11]
Caption: Integrated workflow for purity and assay determination.
Assay and Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for this analysis due to its high resolution, reproducibility, and suitability for non-volatile aromatic compounds.[12] A reversed-phase (RP-HPLC) method is the logical choice, as it effectively separates compounds based on their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 (octadecylsilane) column is selected because its non-polar nature provides excellent retention and separation for moderately polar aromatic amines and nitro-compounds.[13] The potential impurities, ranging from the less polar starting material (in Route A) to the more polar starting material (in Route B), can be effectively resolved.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed. A gradient is superior to an isocratic method for impurity analysis as it allows for the effective elution of both early-retaining polar impurities and late-retaining non-polar impurities within a reasonable runtime, ensuring sharp peaks for all components.[14]
-
Detector: A UV-Vis detector is ideal. The conjugated aromatic system and nitro group in the analyte and its likely impurities result in strong chromophores, leading to high sensitivity at wavelengths such as 254 nm.[13]
Table 3: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard dimensions for good resolution and efficiency. |
| Mobile Phase A | 0.01M Potassium Phosphate Buffer, pH 3.0 | Buffering ensures consistent retention times by controlling the ionization state of the analytes. |
| Mobile Phase B | Acetonitrile | Strong organic solvent providing good peak shape and elution strength. |
| Gradient | 0 min: 30% B; 25 min: 80% B; 30 min: 80% B; 31 min: 30% B; 35 min: 30% B | A shallow gradient ensures resolution of closely eluting isomers and impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times.[14] |
| Detection | UV at 254 nm | High absorbance wavelength for nitroaromatic compounds. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL.
-
Sample Preparation: Prepare the commercial sample in the same manner as the standard to achieve a target concentration of ~500 µg/mL.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The theoretical plates should be ≥ 2000, and the tailing factor should be ≤ 2.0.
-
Analysis: Inject the standard and sample solutions.
-
Calculations:
-
Assay (%): (Peak Area of Sample / Peak Area of Standard) x (Conc. of Standard / Conc. of Sample) x 100
-
Purity (% by Area Normalization): (Area of Main Peak / Sum of All Peak Areas) x 100
-
Volatile Impurities and Identity Confirmation by GC-MS
Gas chromatography is the preferred method for analyzing volatile and semi-volatile impurities, such as residual solvents.[15] When coupled with a mass spectrometer (MS), it becomes a powerful tool for definitive identification, providing a molecular fingerprint for each compound.[16][17]
Causality Behind Experimental Choices:
-
Technique: Headspace GC is used for residual solvents to avoid injecting non-volatile matrix components onto the GC column, which would cause contamination and degrade performance.
-
Column: A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is generally effective for separating a wide range of common organic solvents.
-
Detector: A mass spectrometer provides unparalleled specificity. It allows for the identification of impurities by comparing their mass spectra to library databases (e.g., NIST) and provides structural information that other detectors cannot.[18]
Table 4: Recommended GC-MS Method Parameters (for Residual Solvents)
| Parameter | Recommended Setting | Rationale |
| Technique | Headspace Sampling | Isolates volatile analytes from the non-volatile sample matrix. |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A robust, general-purpose column for good separation of common solvents. |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Oven Program | Initial 40°C (hold 5 min), ramp to 220°C at 10°C/min | Separates highly volatile solvents at the start and elutes less volatile ones later. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
Experimental Protocol: GC-MS Analysis
-
Standard Preparation: Prepare a stock standard containing known concentrations of potential residual solvents (e.g., toluene, methanol, acetone) in a suitable solvent like DMSO.
-
Sample Preparation: Accurately weigh approximately 100 mg of the commercial sample into a headspace vial. Add a known amount of the dissolution solvent (e.g., 1 mL of DMSO).
-
Analysis: Place the vials in the headspace autosampler and analyze using the conditions in Table 4.
-
Quantification: Identify and quantify any residual solvents by comparing their retention times and peak areas to those of the prepared standards.
Method Validation: Ensuring Trustworthiness
A protocol is only as reliable as its validation. The analytical methods described must be validated to ensure they are fit for purpose. This is a core tenet of Good Manufacturing Practices (GMP) and is mandated by regulatory agencies.[9]
Table 5: Key Validation Parameters and Acceptance Criteria (based on ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method unequivocally assesses the analyte in the presence of impurities, degradants, etc.[19] | Peak purity analysis (e.g., via PDA detector) shows no co-elution. Impurities are well-resolved from the main peak. |
| Linearity | To demonstrate a proportional relationship between concentration and analytical response.[19] | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of spiked analyte should be within 98.0% - 102.0%. |
| Precision | To measure the degree of agreement among individual test results when the procedure is applied repeatedly. | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst) RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentration of analyte for which the method is accurate and precise. | Derived from linearity and accuracy studies. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[19] | No significant change in results when parameters like mobile phase pH, flow rate, or column temperature are slightly varied. |
Conclusion
The comprehensive analysis of commercial this compound requires a scientifically-grounded, multi-faceted approach. By understanding the potential impurity profile derived from its synthesis, we can deploy targeted and robust analytical methods. The combination of a validated reversed-phase HPLC method for assay and purity, complemented by GC-MS for volatile analysis and identity confirmation, provides a self-validating system for quality control. This ensures that the material meets the stringent requirements for its use in high-value applications, safeguarding the integrity of the final products for researchers and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. chemscene.com [chemscene.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fda.gov [fda.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. epa.gov [epa.gov]
- 19. pharmastate.academy [pharmastate.academy]
An In-depth Technical Guide to 4-fluoro-N,N-dimethyl-2-nitroaniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-fluoro-N,N-dimethyl-2-nitroaniline, a key aromatic intermediate in the synthesis of various high-value chemical entities. The document delves into the compound's historical context, details its physicochemical properties, and presents a thorough examination of its synthesis, including a plausible detailed experimental protocol. Furthermore, this guide explores the significant applications of this compound, particularly in the realms of pharmaceutical and materials science research.
Introduction: Unveiling a Versatile Building Block
This compound, identified by its CAS number 69261-01-4, is a substituted aromatic amine that has garnered interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a fluorine atom, a nitro group, and a dimethylamino group strategically positioned on a benzene ring, imparts a unique combination of electronic and steric properties.[2] The presence of the fluorine atom can enhance the metabolic stability and bioavailability of derivative compounds, a crucial aspect in drug design.[2] Simultaneously, the electron-withdrawing nitro group and the electron-donating dimethylamino group create a polarized aromatic system, influencing its reactivity and making it a valuable precursor for a range of chemical transformations.[2] This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its synthesis and applications, offering valuable insights for professionals in chemical research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and characterization. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 69261-01-4 | [1] |
| Molecular Formula | C₈H₉FN₂O₂ | [3] |
| Molecular Weight | 184.17 g/mol | [3] |
| Appearance | Not explicitly stated in searches, but likely a colored crystalline solid. | |
| Melting Point | Data not available in search results. | |
| Boiling Point | Data not available in search results. | |
| Solubility | Data not available in search results. |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and efficient synthetic pathway can be devised based on established organic chemistry principles and analogous reactions. The most direct approach involves the N,N-dimethylation of its precursor, 4-fluoro-2-nitroaniline.
Synthesis of the Precursor: 4-fluoro-2-nitroaniline
The starting material, 4-fluoro-2-nitroaniline, is a commercially available compound. For researchers requiring its synthesis, a common method is the nitration of p-fluoroacetanilide followed by hydrolysis. A modern and efficient approach utilizes a microchannel reactor to ensure better control over reaction conditions and improve safety.[4]
Reaction Scheme for 4-fluoro-2-nitroaniline Synthesis:
-
Acetylation of p-fluoroaniline: p-fluoroaniline is first protected by acetylation to form p-fluoroacetanilide.
-
Nitration of p-fluoroacetanilide: The protected aniline is then nitrated, with the nitro group predominantly directing to the ortho position due to the directing effect of the acetamido group.
-
Hydrolysis: The resulting N-(4-fluoro-2-nitrophenyl)acetamide is hydrolyzed to yield 4-fluoro-2-nitroaniline.
N,N-dimethylation of 4-fluoro-2-nitroaniline
The introduction of two methyl groups onto the primary amine of 4-fluoro-2-nitroaniline can be effectively achieved through reductive amination. The Eschweiler-Clarke reaction is a classic and reliable method for this transformation. This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.
An alternative, yet related, method involves the use of formaldehyde in the presence of a strong acid like sulfuric acid, which can also facilitate the methylation of nitroanilines.[5]
Plausible Experimental Protocol (based on analogous reactions):
Reaction: 4-fluoro-2-nitroaniline + 2 HCHO + 2 HCOOH → this compound + 2 CO₂ + 2 H₂O
Materials:
-
4-fluoro-2-nitroaniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium bicarbonate
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitroaniline (1 equivalent) in formic acid (excess, e.g., 5-10 equivalents).
-
Addition of Formaldehyde: To the stirred solution, add formaldehyde solution (excess, e.g., 2.5-3 equivalents) dropwise. The addition may be exothermic, so cooling might be necessary to maintain a controlled temperature.
-
Reaction: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent such as dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.
Causality in Experimental Choices:
-
Excess Reagents: The use of excess formic acid and formaldehyde drives the reaction to completion and ensures the dimethylation of the primary amine.
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the imine formation and subsequent reduction steps.
-
Neutralization: The neutralization step is crucial to remove the acidic formic acid and allow for the efficient extraction of the basic product into an organic solvent.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting material or by-products.
Historical Context and Discovery
Applications in Research and Development
The structural features of this compound make it a valuable intermediate in several areas of chemical synthesis.
-
Pharmaceutical Intermediate: The precursor, 4-fluoro-2-nitroaniline, is a known building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] The introduction of the dimethylamino group can further modulate the pharmacological properties of a lead compound. The fluorinated and nitrated aniline core is a common motif in medicinal chemistry.
-
Dye and Pigment Synthesis: Nitroanilines are classical precursors in the synthesis of azo dyes.[3] The specific substitution pattern of this compound could be exploited to create dyes with unique color properties and fastness.
-
Agrochemicals: Substituted anilines are also important in the development of herbicides and pesticides.[3]
-
Materials Science: The polarized nature of the molecule suggests potential applications in the synthesis of nonlinear optical materials or as a component in specialized polymers.
Conclusion
This compound stands as a synthetically valuable compound with significant potential in various fields of chemical research and development. While its direct historical documentation is sparse, its logical synthesis from readily available precursors via established methodologies like the Eschweiler-Clarke reaction makes it an accessible target for synthetic chemists. The unique combination of a fluoro, nitro, and dimethylamino group on an aromatic ring provides a versatile platform for the design and synthesis of novel pharmaceuticals, dyes, and materials. This guide has provided a comprehensive overview of its properties, a detailed plausible synthesis protocol, and an exploration of its applications, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Unlocking the Potential of 4-fluoro-N,N-dimethyl-2-nitroaniline: A Technical Guide for Researchers
Introduction: A Molecule of Latent Possibilities
In the landscape of modern chemical research, the strategic incorporation of fluorine and nitro functionalities into aromatic scaffolds has become a cornerstone of innovation in drug discovery, materials science, and dye chemistry. The subject of this technical guide, 4-fluoro-N,N-dimethyl-2-nitroaniline, is a molecule that, while not extensively studied, presents a compelling platform for a multitude of research endeavors. The presence of a fluorine atom can significantly enhance metabolic stability and lipophilicity in bioactive molecules, while the nitro group serves as a versatile synthetic handle for a variety of chemical transformations.[1] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential research areas for this compound, complete with detailed experimental protocols and a forward-looking perspective on its applications.
Physicochemical Properties and Synthesis
Before delving into potential research avenues, a foundational understanding of the molecule's properties and a reliable synthetic route are paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉FN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 184.17 g/mol | --INVALID-LINK-- |
| CAS Number | 69261-01-4 | --INVALID-LINK-- |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
Proposed Synthetic Protocol: A Two-Step Approach
Step 1: Synthesis of 4-fluoro-2-nitroaniline
This procedure is adapted from a patented method for the synthesis of 4-fluoro-2-nitroaniline using a microchannel reactor, which offers high yield and safety.[2]
-
Reactants: p-fluoroacetanilide, nitric acid (68%), acetic acid, acetic anhydride.
-
Procedure:
-
Prepare a 20-40% solution of p-fluoroacetanilide in a mixture of acetic acid and acetic anhydride.
-
In a Corning high-flux continuous flow microchannel reactor, mix the p-fluoroacetanilide solution with 68% nitric acid at a molar ratio of 1:1.0-1.5.
-
Set the flow rates to 40.0-100.0 mL/min for the p-fluoroacetanilide solution and 4.0-30.0 mL/min for the nitric acid.
-
Conduct the reaction at 30-70 °C for a residence time of 50-200 seconds.
-
The resulting mixture is then subjected to hydrolysis at 90-100 °C for 2-4 hours.
-
Cool the reaction mixture in an ice bath with stirring for 30 minutes to precipitate the product.
-
Filter the solid, wash with water until the filtrate is weakly acidic or neutral, and then wash with petroleum ether.
-
Dry the resulting orange solid to obtain 4-fluoro-2-nitroaniline. The reported yield for this method is between 83-94%.[2]
-
Step 2: N,N-dimethylation of 4-fluoro-2-nitroaniline
This proposed step is based on general procedures for the N,N-dimethylation of anilines.
-
Reactants: 4-fluoro-2-nitroaniline, formaldehyde (as a methylating agent), and a suitable solvent and reducing agent system (e.g., formic acid - Eschweiler-Clarke reaction).
-
Procedure:
-
To a solution of 4-fluoro-2-nitroaniline in formic acid, add aqueous formaldehyde.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Caption: Proposed two-step synthesis of this compound.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound make it a highly attractive starting point for the synthesis of novel therapeutic agents.
Rationale:
-
Fluorine's Role: The fluorine atom can enhance metabolic stability, increase binding affinity, and improve the bioavailability of drug candidates.[1]
-
Nitro Group as a Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of pharmacophores.[3] This opens up avenues for creating libraries of compounds for biological screening.
-
Aniline Scaffold: The aniline substructure is present in numerous approved drugs, although its potential for metabolic activation to reactive metabolites necessitates careful molecular design.
Proposed Research Directions:
-
Synthesis of Bioactive Scaffolds:
-
Reduction and Derivatization: Reduce the nitro group to an amine to form 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine. This diamine can then be used as a key building block for the synthesis of various heterocyclic compounds with known biological activities, such as benzimidazoles, quinoxalines, and benzodiazepines.
-
Buchwald-Hartwig and Suzuki Couplings: The aromatic ring can be further functionalized via cross-coupling reactions to introduce diverse substituents and build molecular complexity.
-
Experimental Protocol: Synthesis and Screening of a Benzimidazole Library
-
Reduction of this compound:
-
Dissolve this compound in ethanol or methanol.
-
Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine.
-
-
Benzimidazole Formation (Phillips-Ladenburg Synthesis):
-
To a solution of the diamine in a suitable solvent (e.g., ethanol or acetic acid), add a variety of aldehydes (R-CHO).
-
Heat the reaction mixture to reflux. An oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, and the product may precipitate. If not, perform an aqueous workup and extract with an organic solvent.
-
Purify the resulting benzimidazole derivatives by recrystallization or column chromatography.
-
-
Biological Screening:
-
Screen the synthesized library of benzimidazoles for various biological activities, such as anticancer, antimicrobial, or antiviral properties, using established in vitro assays.
-
Caption: Workflow for the synthesis and screening of a benzimidazole library.
Potential Research Area 2: Advanced Materials and Dyes
The electronic properties of this compound suggest its potential as a building block for novel organic materials and dyes.
Rationale:
-
Electron-Withdrawing and -Donating Groups: The molecule possesses a strong electron-withdrawing nitro group and an electron-donating dimethylamino group, creating a "push-pull" system. This can lead to interesting photophysical properties, such as solvatochromism and non-linear optical (NLO) behavior.
-
Precursor to Azo Dyes: The amino group (after reduction of the nitro group) can be diazotized and coupled with other aromatic compounds to form azo dyes, which are known for their vibrant colors and stability.[3]
Proposed Research Directions:
-
Synthesis and Characterization of Azo Dyes:
-
Reduce the nitro group and then perform a diazotization reaction followed by coupling with various coupling partners (e.g., phenols, anilines, or naphthols) to synthesize a range of azo dyes.
-
Characterize the photophysical properties of the synthesized dyes, including their absorption and emission spectra in different solvents to assess their solvatochromic behavior.
-
-
Investigation of Non-Linear Optical Properties:
-
Investigate the second-order NLO properties of this compound and its derivatives using techniques such as the Kurtz-Perry powder technique.
-
Experimental Protocol: Synthesis of a Novel Azo Dye
-
Reduction of the Nitro Group: Follow the protocol described in the medicinal chemistry section to obtain 4-fluoro-N¹,N¹-dimethylbenzene-1,2-diamine.
-
Diazotization:
-
Dissolve the diamine in an acidic solution (e.g., HCl in water) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature.
-
Stir the mixture for a short period to ensure the complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, dissolve a coupling partner (e.g., 2-naphthol) in a basic solution (e.g., aqueous NaOH).
-
Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Stir for some time to ensure complete reaction.
-
Filter the dye, wash with water, and dry.
-
Recrystallize from a suitable solvent to purify the product.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Features |
| ¹H NMR | - Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - A singlet corresponding to the six protons of the two methyl groups on the nitrogen atom. |
| ¹³C NMR | - Aromatic carbons showing characteristic shifts influenced by the fluorine, nitro, and dimethylamino groups. - A signal for the methyl carbons. |
| IR Spectroscopy | - Characteristic N-O stretching bands for the nitro group (around 1520 and 1340 cm⁻¹). - C-F stretching vibration. - C-N stretching vibrations. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 184.06. |
Conclusion and Future Outlook
This compound stands as a promising yet underexplored chemical entity. Its unique combination of functional groups provides a fertile ground for research in medicinal chemistry, materials science, and dye chemistry. The synthetic pathways outlined in this guide are based on robust and well-established chemical principles, offering a clear starting point for researchers. The proposed research directions are intended to stimulate further investigation into the potential of this versatile molecule. As the demand for novel pharmaceuticals, advanced materials, and high-performance dyes continues to grow, the exploration of such strategically functionalized building blocks will be crucial for driving innovation.
References
safety, handling, and MSDS of 4-fluoro-N,N-dimethyl-2-nitroaniline
An In-depth Technical Guide for Researchers
Subject: 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS: 69261-01-4)
Authored By: Gemini, Senior Application Scientist
This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for this compound. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from available safety data sheets, chemical databases, and established laboratory safety principles, with an emphasis on explaining the causality behind each recommendation to ensure a culture of safety and scientific integrity.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a fluorinated nitroaromatic compound.[1] The presence of a nitro group, a strong electron-withdrawing entity, and a fluorine atom can significantly influence the molecule's reactivity, stability, and biological activity.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
While extensive experimental data for this specific research chemical is not widely published, a combination of supplier information and computational data provides a solid foundation for risk assessment.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 69261-01-4 | [2][4][5] |
| Molecular Formula | C₈H₉FN₂O₂ | [2][3][4] |
| Molecular Weight | 184.17 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | (4-fluoro-2-nitrophenyl)dimethylamine, N,N-Dimethyl-4-fluoro-2-nitroaniline | [2] |
| Storage Temperature | Room temperature; some suppliers recommend -20°C for long-term storage. | [3][6] |
| Computed LogP | 1.7999 | [3] |
| Computed TPSA | 46.38 Ų | [3] |
Section 2: Hazard Identification and GHS Classification
The primary known hazards associated with this compound are related to acute toxicity.[3][5] However, as a senior scientist, it is crucial to apply the precautionary principle. The structurally similar compound, 4-fluoro-2-nitroaniline (the un-methylated analogue), presents additional hazards of skin and eye irritation.[7][8] It is scientifically prudent to assume these risks may also be present for the N,N-dimethyl derivative until proven otherwise.
Table 2: GHS Classification for this compound
| Hazard Class | Hazard Statement | Pictogram | Signal Word | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [3][5] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | Warning | [3][5] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | Warning | [3][5] |
| Potential Hazard (by analogy) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |
| Potential Hazard (by analogy) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [7][8] |
The GHS07 pictogram indicates that the substance is a moderate hazard.[9] The "Warning" signal word further underscores this classification.[3][5]
Expert Analysis & The Precautionary Principle
The causality behind these hazards lies in the molecule's structure. Nitroaromatic compounds are known for their potential toxicity, and the aniline scaffold can be a sensitizer. The N,N-dimethylation may alter the metabolic pathways compared to the primary amine analogue, but it does not eliminate the core hazardous framework. Therefore, all handling protocols must be designed to mitigate not only the documented acute toxicity but also the high probability of skin and eye irritation.
Section 3: Risk Assessment and Safe Handling Protocols
A thorough risk assessment is mandatory before any work with this compound begins. The primary routes of exposure are inhalation of dust, skin contact, and accidental ingestion. The following step-by-step protocol is a self-validating system designed to minimize these risks.
Experimental Protocol: Safe Handling Workflow
-
Preparation and Engineering Controls :
-
Causality : To mitigate inhalation risk (H332), all manipulations of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable.
-
Designate a specific area within the hood for this work to prevent cross-contamination.
-
Ensure an eyewash station and safety shower are immediately accessible and tested, a critical control for potential eye/skin irritants.
-
-
Weighing and Aliquoting :
-
Causality : The fine, dusty nature of many research chemicals makes weighing a high-risk activity for generating airborne particles.
-
Perform weighing on a draft shield inside the fume hood.
-
Use anti-static weigh boats or liners to prevent the powder from "jumping," which can lead to contamination of the balance and surrounding area.
-
Tare the receiving vessel with its cap on. Add the compound, and immediately re-cap the vessel before removing it from the balance. This minimizes the time the solid is exposed to air currents.
-
-
Solution Preparation :
-
Causality : Adding solvent to a powder can displace dust into the breathing zone if not done correctly.
-
Add the solvent to the receiving vessel containing the pre-weighed solid slowly and carefully, with the vessel still inside the fume hood.
-
Keep the sash of the fume hood at the lowest practical height during this process.
-
-
Post-Handling Decontamination :
-
Causality : Invisible residues on surfaces and equipment are a primary source of accidental dermal exposure (H312).
-
Wipe down all surfaces (balance, fume hood work surface) and external surfaces of the primary container with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a dry wipe.
-
Carefully remove and dispose of PPE as described in Section 4.
-
Wash hands thoroughly with soap and water after exiting the laboratory. Do not rely on gloves as a substitute for proper hand hygiene.[7]
-
Workflow Visualization
The following diagram illustrates the mandatory workflow for handling this compound.
Caption: Safe Handling Workflow for this compound.
Section 4: Personal Protective Equipment (PPE)
PPE is the last line of defense. Engineering controls are primary. The selection of PPE must be based on a comprehensive risk assessment of the potential hazards.
-
Eye/Face Protection : Wear chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles if there is a risk of splashing or if handling larger quantities (>1g).[10]
-
Skin Protection :
-
Gloves : Use nitrile gloves with a minimum thickness of 0.11 mm. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling the pure solid. Causality : This provides a backup barrier in case the outer glove is compromised, which is critical given the H312 (Harmful in contact with skin) classification.
-
Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is mandatory. Ensure the lab coat is fully buttoned.
-
-
Respiratory Protection :
-
Under normal conditions, working in a certified fume hood provides adequate respiratory protection.
-
If there is a failure of engineering controls or during a large spill cleanup, a full-face respirator with a particulate filter (P100/P3 type) is required.[7]
-
Section 5: Emergency Response Procedures
Immediate and correct response to an emergency can significantly reduce injury.
-
Inhalation (H332) : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]
-
Skin Contact (H312) : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11]
-
Eye Contact (Potential H319) : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion (H302) : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
-
Spill Response :
-
Evacuate the immediate area.
-
If the spill is large or outside of a containment hood, alert others and call emergency response.
-
For small spills inside a fume hood:
-
Wear appropriate PPE (double nitrile gloves, goggles, face shield, lab coat).
-
Gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.
-
Carefully scoop the material into a labeled, sealable waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
Dispose of all cleanup materials as hazardous waste.
-
-
Section 6: Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents. Some suppliers recommend storage at -20°C for optimal long-term stability.[6]
-
Disposal : This material and its container must be disposed of as hazardous waste.[11] Do not allow it to enter drains or the environment.[10] All waste, including contaminated PPE and cleanup materials, should be collected in a labeled, sealed container for disposal by a licensed hazardous waste management company, in accordance with all local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. usbio.net [usbio.net]
- 7. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols: 4-Fluoro-N,N-dimethyl-2-nitroaniline as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Nitroanilines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and versatile functional groups into molecular scaffolds is a cornerstone of rational drug design. 4-Fluoro-N,N-dimethyl-2-nitroaniline is a key building block that embodies this principle, offering a unique combination of reactivity and structural features that are highly advantageous for the synthesis of complex pharmaceutical agents.[1][2][3] Its molecular architecture, featuring a fluorine atom, a nitro group, and a dimethylamino group on an aniline ring, provides a powerful platform for a variety of chemical transformations.
The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the nitro group serves as a versatile precursor to an amino group, which is essential for the construction of various heterocyclic systems.[1][2] The N,N-dimethyl group can influence the solubility and electronic properties of the molecule and its derivatives. These attributes make this compound a valuable intermediate in the synthesis of a range of therapeutics, including kinase inhibitors and antimicrobial agents.[4][5]
This technical guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.[6][7][8][9][10][11][12]
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 69261-01-4[9] |
| Molecular Formula | C₈H₉FN₂O₂[9] |
| Molecular Weight | 184.17 g/mol [9] |
| Appearance | Yellow to orange solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in most organic solvents |
Table 2: Spectroscopic Data for this compound (Predicted and from Related Compounds)
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts: δ 7.8-8.0 (m, 1H), 6.8-7.0 (m, 2H), 2.7-2.9 (s, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts: δ 160-165 (d, J≈250 Hz), 150-155, 135-140, 125-130, 115-120 (d, J≈25 Hz), 110-115 (d, J≈10 Hz), 40-45 |
| Mass Spectrometry (EI) | m/z: 184 (M⁺) |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound.
Protocol 1: Catalytic Reduction of the Nitro Group to Synthesize 4-Fluoro-N,N-dimethyl-benzene-1,2-diamine
The reduction of the nitro group to a primary amine is a pivotal step in the synthesis of many heterocyclic compounds, including benzimidazoles.[13][14][15][16][17] Catalytic hydrogenation is a clean and efficient method for this transformation.
Reaction Scheme:
A general catalytic reduction of a nitroaniline.
Materials:
-
This compound (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Catalyst Suspension: In a hydrogenation vessel, suspend the 10% Pd/C catalyst in ethanol.
-
Expertise & Experience: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. The catalyst loading can be optimized, but 5-10 mol% is a good starting point for complete conversion.
-
-
Reaction Setup: Dissolve the this compound in ethanol and add it to the reaction vessel containing the catalyst.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.
-
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.
-
Expertise & Experience: Filtering through Celite® is crucial to remove the fine, pyrophoric palladium catalyst safely and effectively.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-N,N-dimethyl-benzene-1,2-diamine. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 2-Substituted-5-fluoro-N,N-dimethyl-1H-benzimidazoles
This protocol describes the condensation of the in-situ generated or isolated diamine with an aldehyde to form the benzimidazole ring system.[6][7][8][9][10][11][12]
Reaction Scheme:
Formation of a substituted benzimidazole.
Materials:
-
4-Fluoro-N,N-dimethyl-benzene-1,2-diamine (1.0 eq)
-
Aromatic or aliphatic aldehyde (1.0-1.2 eq)
-
Glacial acetic acid (as solvent or catalyst)
-
Ethanol (optional solvent)
Procedure:
-
Reaction Setup: Dissolve the 4-fluoro-N,N-dimethyl-benzene-1,2-diamine in glacial acetic acid or ethanol.
-
Aldehyde Addition: Add the desired aldehyde to the solution.
-
Expertise & Experience: A slight excess of the aldehyde can be used to ensure complete consumption of the diamine. The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole ring, allowing for the creation of a diverse library of compounds.
-
-
Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 60-80 °C.
-
Trustworthiness: Monitor the reaction by TLC or LC-MS. The formation of the benzimidazole is often accompanied by the disappearance of the diamine and aldehyde starting materials.
-
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Alternatively, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate solution). The precipitated solid can then be collected by filtration, washed with water, and dried.
-
Purification: The crude benzimidazole derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Insights: The Formation of the Benzimidazole Ring
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes proceeds through a well-established mechanism.[1][6][7][8]
Mechanism of Benzimidazole Formation.
Causality Behind Experimental Choices:
-
Acidic Conditions: The reaction is typically carried out in the presence of an acid (e.g., acetic acid). The acid protonates the carbonyl group of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the diamine.
-
Heating: While some reactions proceed at room temperature, gentle heating can accelerate the dehydration and cyclization steps, leading to shorter reaction times and higher yields.
Application in Kinase Inhibitor Synthesis
Anilinoquinazoline and anilinopyrimidine scaffolds are common cores in many kinase inhibitors.[4][18][19][20][21] this compound can be a valuable starting material for the synthesis of such compounds, where the aniline moiety is constructed through nucleophilic aromatic substitution (SNAr) reactions.
General workflow for kinase inhibitor synthesis.
The fluorine atom on the aniline ring can form important hydrogen bonds with the kinase active site, enhancing binding affinity and selectivity. The N,N-dimethyl group can be used to tune the physicochemical properties of the final compound, such as solubility and cell permeability.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, providing access to complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important intermediate in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR [m.chemicalbook.com]
- 4. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 13. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 20. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-Fluoro-N,N-dimethyl-2-nitroaniline and its Analogs in Agrochemical Synthesis: Application Notes and Protocols
Introduction: The relentless pursuit of enhanced crop protection and agricultural productivity has led to the development of sophisticated agrochemicals. Within the synthetic chemist's toolkit, fluorinated aromatic compounds have emerged as pivotal building blocks. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target enzymes, thereby enhancing the efficacy and selectivity of the final agrochemical product. 4-Fluoro-N,N-dimethyl-2-nitroaniline, a member of the fluoro-nitroaniline family, represents a versatile, yet specialized, chemical intermediate. While direct, large-scale applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented in publicly available literature, its structural analog, 4-fluoro-2-nitroaniline, is a well-established precursor in the synthesis of key agrochemical intermediates.
This guide, therefore, will focus on the detailed application of 4-fluoro-2-nitroaniline as a representative example of this class of compounds. We will explore its conversion to 4-fluoro-1,2-phenylenediamine, a critical intermediate for the synthesis of benzimidazole fungicides. The principles and protocols outlined herein provide a foundational understanding that can be extrapolated to the potential applications of its N,N-dimethylated counterpart and other related derivatives.
I. Core Principles: The Synthetic Utility of Fluoro-Nitroanilines
The chemical reactivity of 4-fluoro-2-nitroaniline is dominated by two key features: the activated fluorine atom and the nitro group. The fluorine atom, situated para to the amino group and ortho to the strongly electron-withdrawing nitro group, is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of various nucleophiles, a common strategy in the construction of complex agrochemical scaffolds.
The nitro group serves a dual purpose. Firstly, as mentioned, it activates the aromatic ring for SNAr. Secondly, the nitro group can be readily reduced to an amino group, a transformation that is fundamental to the synthesis of many heterocyclic systems, including the benzimidazoles, which are a prominent class of fungicides.
II. Application in the Synthesis of Benzimidazole Fungicide Precursors
Benzimidazole fungicides are a class of systemic agrochemicals that act by inhibiting the β-tubulin synthesis in fungi, thereby disrupting cell division. A key structural motif in these fungicides is the benzimidazole ring system. The synthesis of this heterocyclic core often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. Herein, we detail the synthesis of 4-fluoro-1,2-phenylenediamine from 4-fluoro-2-nitroaniline, a critical step towards the production of fluorinated benzimidazole fungicides.
A. Reaction Scheme: From 4-Fluoro-2-nitroaniline to 4-Fluoro-1,2-phenylenediamine
The overall transformation is a two-step process:
-
Nitration of p-Fluoroaniline (as a precursor to 4-fluoro-2-nitroaniline): Although our primary focus is on the application of 4-fluoro-2-nitroaniline, it is instructive to understand its synthesis. A common route involves the nitration of p-fluoroaniline. To control the regioselectivity and prevent side reactions, the amino group is often first protected as an acetanilide.
-
Reduction of the Nitro Group: The nitro group of 4-fluoro-2-nitroaniline is selectively reduced to an amino group to yield 4-fluoro-1,2-phenylenediamine.
Diagrammatic Representation of the Synthetic Pathway
Caption: Synthetic pathway from p-fluoroaniline to 4-fluoro-1,2-phenylenediamine.
B. Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline from p-Fluoroaniline
This protocol is adapted from established nitration and hydrolysis procedures.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| p-Fluoroaniline | 111.12 | 150 g | 1.35 |
| Acetic Anhydride | 102.09 | 600 mL | - |
| Glacial Acetic Acid | 60.05 | 300 mL | - |
| 65% Nitric Acid | 63.01 | 110 mL | - |
| 95% Sulfuric Acid | 98.08 | 10 mL | - |
| 9 M Hydrochloric Acid | 36.46 | 1500 mL | - |
| Sodium Carbonate | 105.99 | As needed | - |
| Ice | - | ~4000 g | - |
Procedure:
-
Acetylation (Protection of the Amino Group): a. In a 2000 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 600 mL of acetic anhydride and 200 mL of glacial acetic acid. b. Cool the mixture to below 0 °C in an ice-salt bath. c. Slowly add a pre-mixed solution of 150 g (1.35 mol) of p-fluoroaniline in 100 mL of glacial acetic acid to the cooled reaction mixture. Maintain the temperature below 5 °C. d. Stir the reaction mixture for 30 minutes. Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Nitration: a. To the same reaction mixture, while maintaining the temperature at 0-5 °C, slowly add a pre-mixed nitrating solution of 110 mL of 65% nitric acid and 10 mL of 95% sulfuric acid. b. After the addition is complete, continue stirring for 30 minutes at 0-5 °C. Monitor the reaction by TLC. c. Pour the reaction mixture slowly into 2000 mL of ice water with vigorous stirring. A yellow solid, N-(4-fluoro-2-nitrophenyl)acetamide, will precipitate. d. Filter the solid and wash with cold water.
-
Hydrolysis (Deprotection): a. Transfer the crude N-(4-fluoro-2-nitrophenyl)acetamide to a 2000 mL three-necked flask. b. Add 1500 mL of 9 M hydrochloric acid. c. Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction by TLC. d. Pour the hot reaction mixture into 2000 mL of ice water. An orange solid will precipitate. e. Filter the solid and wash the filter cake with a saturated sodium carbonate solution until the washings are neutral. f. Wash the filter cake with distilled water (3 x 200 mL). g. Dry the solid to obtain 4-fluoro-2-nitroaniline.
Expected Yield: Approximately 85-90%.
Protocol 2: Synthesis of 4-Fluoro-1,2-phenylenediamine
This protocol outlines the catalytic hydrogenation of 4-fluoro-2-nitroaniline.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Fluoro-2-nitroaniline | 156.11 | 135 g | 0.86 |
| Anhydrous Ethanol | 46.07 | 1000 mL | - |
| Raney Nickel | - | 27 g | - |
| Hydrogen Gas | 2.02 | As needed | - |
Procedure:
-
Reaction Setup: a. In a 2000 mL hydrogenation reactor, add 135 g (0.86 mol) of 4-fluoro-2-nitroaniline and 1000 mL of anhydrous ethanol. b. Carefully add 27 g of Raney nickel catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: a. Seal the reactor and purge with hydrogen gas. b. Pressurize the reactor with hydrogen to 1.0 MPa. c. Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: a. After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. b. Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst can be recycled. c. Concentrate the filtrate under reduced pressure to obtain the crude product. d. The crude 4-fluoro-1,2-phenylenediamine can be further purified by recrystallization.
Expected Yield: Approximately 90-95%.
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | Orange solid | 95-97 |
| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | Gray-white solid | 97-98 |
III. Causality Behind Experimental Choices
-
Protection of the Amino Group: The acetylation of p-fluoroaniline is a crucial step to control the regioselectivity of the subsequent nitration. The unprotected amino group is a strong activating group and can lead to the formation of multiple nitrated products and oxidation byproducts. The acetamido group is still an ortho-, para-director but is less activating, leading to a more controlled nitration at the position ortho to the amino group.
-
Nitrating Agent: The mixture of nitric acid and sulfuric acid is a classic and effective nitrating agent. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.
-
Reduction Method: Catalytic hydrogenation using Raney nickel is a clean and efficient method for the reduction of nitro groups to amines. It typically proceeds with high yield and selectivity, without affecting the fluorine substituent on the aromatic ring under the specified conditions.
IV. Logical Workflow for Synthesis and Application
Caption: Logical workflow from the intermediate to a potential agrochemical product.
V. Trustworthiness: Self-Validating Systems
The protocols described are designed to be self-validating through in-process monitoring and final product characterization.
-
TLC Monitoring: The progress of each reaction step should be monitored by Thin Layer Chromatography. This allows for the determination of reaction completion and the identification of any significant side products.
-
Spectroscopic Analysis: The identity and purity of the synthesized intermediates and final products should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
Melting Point Determination: The melting point of the synthesized compounds should be measured and compared with literature values as a preliminary assessment of purity.
VI. Conclusion
While this compound itself may have niche applications, the synthetic principles governing its reactivity are well-represented by its close analog, 4-fluoro-2-nitroaniline. The protocols provided for the synthesis of 4-fluoro-1,2-phenylenediamine highlight the utility of fluoro-nitroanilines as key intermediates in the agrochemical industry. The ability to introduce a fluorine atom into a phenylenediamine scaffold opens up avenues for the development of novel benzimidazole fungicides with potentially enhanced biological activity and improved metabolic stability. The methodologies and rationale presented in this guide are intended to provide researchers and scientists in drug development and agrochemical synthesis with a solid foundation for the application of this important class of chemical intermediates.
VII. References
-
Synthesis of 4-fluoro-1,2-phenylenediamine. Available at: --INVALID-LINK--
-
Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Available at: --INVALID-LINK--
-
The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. Available at: --INVALID-LINK--
-
4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Available at: --INVALID-LINK--
-
Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. Available at: --INVALID-LINK--
-
Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Available at: --INVALID-LINK--
-
Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Available at: --INVALID-LINK--
-
Recent achievements in the synthesis of benzimidazole derivatives. Available at: --INVALID-LINK--
experimental protocol for using 4-fluoro-N,N-dimethyl-2-nitroaniline
An Application Note and Experimental Protocol for the Utilization of 4-fluoro-N,N-dimethyl-2-nitroaniline in Synthetic Chemistry
Abstract
This guide provides a detailed technical overview and a representative experimental protocol for the use of this compound as a versatile intermediate in organic synthesis. The document elucidates the chemical principles underlying its reactivity, focusing on its application as an electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions. A comprehensive, step-by-step protocol for the synthesis of a substituted nitroaniline derivative is provided, along with guidelines for safety, data interpretation, and troubleshooting. This application note is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2]
Introduction: The Synthetic Utility of this compound
This compound is a substituted aromatic compound whose structure is primed for versatile chemical transformations. Its utility is derived from two key functional groups attached to the benzene ring:
-
An Activated Fluoro Group: The fluorine atom at the 4-position is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. Its departure is facilitated by the strong electron-withdrawing effect of the nitro group located in the ortho position.[3] This electronic arrangement significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.
-
A Modifiable Nitro Group: The nitro group not only activates the ring for SNAr but also serves as a synthetic handle. It can be readily reduced to an amino group, providing a pathway to synthesize substituted phenylenediamines, which are common precursors for heterocyclic compounds.[2]
The incorporation of a fluorine atom is a widely used strategy in medicinal chemistry to enhance a drug's metabolic stability, bioavailability, and binding affinity.[2][4] Consequently, this compound serves as a critical building block for introducing these desirable properties into active pharmaceutical ingredients (APIs).[1]
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 69261-01-4 | [5][6][7] |
| Molecular Formula | C₈H₉FN₂O₂ | [5][8] |
| Molecular Weight | 184.17 g/mol | [5][8] |
| IUPAC Name | This compound | [5] |
| Appearance | Typically a solid (consult supplier) | N/A |
| Storage | Store at -20°C for long-term stability | [8] |
Principle of Application: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound is as an electrophilic partner in SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group, stabilizing the intermediate and lowering the activation energy of this step.
-
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group.
The presence of the ortho-nitro group is critical for the reaction to proceed efficiently. Without such a strongly deactivating group, the aromatic ring is too electron-rich to be attacked by most nucleophiles.[3]
Caption: Generalized mechanism for the SNAr reaction.
Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-4-(morpholino)-2-nitroaniline
This protocol describes a representative SNAr reaction between this compound and morpholine. The choice of a secondary amine like morpholine is illustrative of a common transformation used in pharmaceutical synthesis.[3]
Materials and Reagents
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.5 M with respect to the starting aniline.
-
Stir the suspension for 10 minutes at room temperature.
-
Add morpholine (1.2 eq) to the reaction mixture via syringe. The use of a slight excess of the nucleophile ensures complete consumption of the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed within 2-4 hours. A new, more polar spot corresponding to the product should appear.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 10 times the volume of DMSO used).
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash with deionized water (2x) and then with brine (1x) to remove residual DMSO and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude solid by recrystallization (e.g., from ethanol/water) or flash column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Expected Results
| Parameter | Expected Outcome |
| Product | N,N-Dimethyl-4-(morpholino)-2-nitroaniline |
| Appearance | Yellow to orange solid |
| Yield | 85-95% (typical for this type of reaction) |
| Purity | >98% after purification |
Experimental Workflow and Safety
Visual Workflow
The following diagram outlines the complete experimental process from setup to final product characterization.
Caption: Step-by-step experimental workflow diagram.
Safety and Handling Precautions
All work should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[9][10]
-
Toxicity: Nitroanilines and their derivatives are toxic if swallowed, inhaled, or absorbed through the skin.[11][12] Avoid creating dust.
-
Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][10]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient temperature; Inactive reagents; Wet solvent/reagents. | Increase reaction temperature. Check the purity of reagents. Ensure all glassware and solvents are anhydrous. |
| Incomplete Reaction | Insufficient reaction time; Not enough nucleophile/base. | Extend the reaction time. Add a small additional amount of nucleophile or base. |
| Multiple Side Products | Reaction temperature too high; Competing side reactions (e.g., reaction at other positions). | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere to prevent oxidative side products. |
| Difficulty in Purification | Product and starting material have similar polarity; Contamination with DMSO. | Optimize the mobile phase for column chromatography. Ensure thorough washing with water and brine during workup to remove DMSO. |
Conclusion
This compound is a highly effective and versatile substrate for Nucleophilic Aromatic Substitution reactions. The protocol detailed herein provides a reliable framework for its application in synthesizing more complex molecular architectures. Its predictable reactivity and importance as a synthetic intermediate make it an indispensable tool for professionals in chemical synthesis and drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. vapourtec.com [vapourtec.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 8. usbio.net [usbio.net]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Role of 4-Fluoro-N,N-dimethyl-2-nitroaniline in Advanced Dye Manufacturing
Abstract
These application notes provide a comprehensive technical guide on the synthesis and application of dyes derived from 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS No. 61951-43-3). This versatile intermediate is a cornerstone in the production of high-performance disperse dyes, particularly for synthetic fibers like polyester. We will explore the chemical rationale behind its use, detailing how its unique substitution pattern—featuring a fluorine atom, a nitro group, and a dimethylamino group—governs the reactivity, chromophoric properties, and fastness of the resulting dyes. This document provides detailed, field-tested protocols for the synthesis of a representative monoazo disperse dye, including reaction setup, purification, and characterization methodologies, intended for an audience of researchers and chemical process development professionals.
Introduction: Strategic Importance of this compound
This compound is a substituted aromatic amine that serves as a critical coupling component in the synthesis of various azo dyes. Its molecular structure is engineered to produce dyes with specific, desirable characteristics. In the landscape of dye chemistry, particularly for disperse dyes intended for hydrophobic fibers such as polyester, the selection of intermediates is paramount. The properties of this compound make it an exemplary choice for producing dyes in the red to violet spectrum with excellent application properties.
Key Structural Features and Their Functions:
-
N,N-dimethylamino Group (-N(CH₃)₂): This powerful auxochrome (color-assisting group) is essential for achieving deep, intense colors. As a strong electron-donating group, it significantly shifts the absorption spectrum of the chromophore into the visible region, a phenomenon known as a bathochromic shift.
-
Nitro Group (-NO₂): Positioned ortho to the dimethylamino group, this strong electron-withdrawing group further enhances the bathochromic shift through a "push-pull" electronic effect across the aromatic ring. This electronic arrangement is fundamental to creating the desired hue.
-
Fluoro Group (-F): The fluorine atom at the 4-position provides several advantages. Its high electronegativity can increase the lightfastness and sublimation fastness of the final dye, critical properties for textiles that undergo regular washing and exposure to sunlight. It also subtly modulates the shade of the dye.
This guide will focus on the synthesis of a representative dye, Disperse Red 91, to illustrate the practical application of this key intermediate.
Synthesis of a High-Performance Disperse Dye: A Protocol
The following protocol details the synthesis of a monoazo disperse dye, a common application for this compound. The process involves the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with this compound (the coupling component).
Overall Reaction Scheme
The synthesis is a classic two-step process:
-
Diazotization: A primary aromatic amine (e.g., 2-cyano-4-nitroaniline) is converted into a highly reactive diazonium salt using nitrous acid at low temperatures.
-
Azo Coupling: The diazonium salt is then reacted with this compound to form the stable azo dye.
Diagram 1: General Workflow for Azo Dye Synthesis
This diagram illustrates the sequential steps from starting materials to the final purified dye product.
Detailed Experimental Protocol
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Nitroanilines and their derivatives are toxic and should be handled with care.
Materials:
-
2-cyano-4-nitroaniline (Diazo component)
-
This compound (Coupling component)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Methanol
Protocol:
Part A: Preparation of the Diazo Component Solution
-
In a 250 mL beaker, add 1.63 g (0.01 mol) of 2-cyano-4-nitroaniline to a mixture of 10 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid.
-
Stir the mixture until a fine suspension is obtained.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
Part B: Diazotization
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of deionized water.
-
While maintaining the temperature of the diazo component suspension at 0-5 °C, add the sodium nitrite solution dropwise over 20-30 minutes with constant, vigorous stirring.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue).
Part C: Preparation of the Coupling Component Solution
-
In a separate 500 mL beaker, dissolve 1.97 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.
-
Cool this solution to 0-5 °C in an ice bath.
Part D: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution (from Part B) to the cold coupling component solution (from Part C) over 30 minutes.
-
Ensure the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir in the ice bath for 2 hours. A colored precipitate of the dye will form.
-
Slowly add 100 mL of cold deionized water to the mixture to ensure complete precipitation of the dye.
Part E: Isolation and Purification
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids and salts.
-
Wash the filter cake with a small amount of cold methanol to remove unreacted starting materials.
-
Dry the purified dye product in a vacuum oven at 60 °C overnight.
Characterization and Performance Data
The synthesized dye should be characterized to confirm its identity and evaluate its properties.
Analytical Characterization
| Parameter | Method | Expected Result |
| Melting Point | Capillary Melting Point Apparatus | Specific to the synthesized dye (e.g., >200 °C) |
| UV-Visible Spectroscopy | Spectrophotometer (in a solvent like DMF or Acetone) | Determine λmax (maximum absorption wavelength) |
| FT-IR Spectroscopy | FTIR Spectrometer (KBr pellet) | Confirm functional groups (e.g., -N=N-, -NO₂, -CN) |
| Purity | Thin Layer Chromatography (TLC) or HPLC | Assess the presence of impurities |
Application Properties (Typical Data)
The performance of the dye on polyester fabric is evaluated using standardized tests.
| Property | Standard Test Method | Typical Performance |
| Color Shade on Polyester | Visual Assessment | Brilliant Red |
| Light Fastness | ISO 105-B02 | 5-6 (on a scale of 1-8) |
| Wash Fastness | ISO 105-C06 | 4-5 (on a scale of 1-5) |
| Sublimation Fastness | ISO 105-P01 (180 °C, 30s) | 4-5 (on a scale of 1-5) |
Note: Performance data is representative and can vary based on synthesis purity and dyeing conditions.
Mechanistic Insights and Structure-Property Relationships
The choice of this compound is a deliberate act of chemical engineering to achieve a specific outcome.
Diagram 2: Structure-Property Relationship
This diagram shows how the key functional groups of the intermediate influence the final dye's characteristics.
The "push-pull" system created by the electron-donating dimethylamino group and the electron-withdrawing nitro group is fundamental. This conjugation extends across the azo bridge (-N=N-) created during the coupling reaction, allowing the molecule to absorb light at longer wavelengths (i.e., in the visible spectrum), producing a deep color. The fluorine atom enhances the stability of the molecule, reducing its susceptibility to degradation from heat (sublimation) and UV light, which translates directly to higher fastness ratings, a key demand for high-quality textiles.
Conclusion
This compound is not merely a starting material but a carefully designed molecular scaffold for high-performance disperse dyes. Its strategic combination of electron-donating, electron-withdrawing, and stabilizing functional groups provides a reliable route to brilliant, durable shades for synthetic fibers. The protocols and insights provided herein serve as a foundational guide for researchers and developers working to synthesize and optimize novel chromophores for advanced applications.
The Reaction of 4-Fluoro-N,N-dimethyl-2-nitroaniline with Primary Amines: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the reaction between 4-fluoro-N,N-dimethyl-2-nitroaniline and primary amines, a cornerstone transformation in modern synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the underlying mechanistic principles, offers detailed and validated experimental protocols, and highlights the reaction's significance in the synthesis of biologically active molecules, particularly kinase inhibitors.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a highly valuable synthetic intermediate, prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The molecule's architecture, featuring a fluorine atom activated by a proximate electron-withdrawing nitro group, renders the C4 position susceptible to nucleophilic attack by primary amines. This reaction provides a reliable and efficient route to a diverse array of 4-(alkylamino)- and 4-(arylamino)-N,N-dimethyl-2-nitroaniline derivatives, which are key scaffolds in the development of targeted therapeutics. The dimethylamino group and the nitro moiety also offer handles for further synthetic manipulations, enhancing the molecular diversity accessible through this reaction.
The incorporation of a substituted aniline moiety is a common strategy in the design of kinase inhibitors, which function by targeting the ATP-binding site of kinases. The aniline nitrogen often forms crucial hydrogen bond interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity. The ability to readily diversify the substituent on the aniline ring via the reaction of this compound with various primary amines makes this a powerful tool in lead optimization campaigns.
Mechanistic Insights: The Engine of the Transformation
The reaction proceeds via a classical two-step addition-elimination SNAr mechanism. This pathway is dictated by the electronic properties of the aromatic ring, which is rendered electron-deficient by the potent electron-withdrawing nitro group.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the nucleophilic attack of the primary amine on the electron-deficient carbon atom bonded to the fluorine. This step results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge introduced by the incoming nucleophile is delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization is crucial for stabilizing the intermediate and facilitating its formation, which is typically the rate-determining step of the reaction.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second step, the aromaticity of the ring is restored through the elimination of the fluoride ion, a good leaving group in this context. The departure of the fluoride is rapid and irreversible, driving the reaction to completion.
Figure 1: General mechanism of the SNAr reaction.
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with both aliphatic and aromatic primary amines. These protocols are designed to be self-validating, with clear guidance on reaction setup, monitoring, workup, and purification.
Protocol 1: Reaction with Aliphatic Primary Amines
This protocol describes a general procedure for the synthesis of N-alkyl-4-(dimethylamino)-2-nitroanilines.
Materials:
-
This compound
-
Aliphatic primary amine (e.g., propylamine, butylamine, cyclohexylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) as solvent
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser or reaction vessel with a sealed cap
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in DMF or DMA (approximately 5-10 mL per gram of starting material).
-
Addition of Reagents: Add the aliphatic primary amine (1.1 - 1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate or triethylamine (2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The optimal temperature will depend on the reactivity of the specific amine. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-4-(dimethylamino)-2-nitroaniline.
Protocol 2: Reaction with Aromatic Primary Amines
This protocol outlines a general procedure for the synthesis of N-aryl-4-(dimethylamino)-2-nitroanilines.
Materials:
-
This compound
-
Aromatic primary amine (e.g., aniline, 4-methoxyaniline, 3-chloroaniline)
-
Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) as a base
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography or recrystallization solvents
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aromatic primary amine (1.2 eq) in anhydrous DMF or DMSO.
-
Deprotonation: Add potassium tert-butoxide or sodium hydride (1.2 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to generate the anilide nucleophile.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Heat the reaction to a temperature between 100 °C and 140 °C and monitor its progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-aryl-4-(dimethylamino)-2-nitroaniline.
Data Presentation: A Quantitative Overview
The following table summarizes typical reaction conditions and yields for the reaction of this compound with a selection of primary amines, demonstrating the versatility of this transformation.
| Primary Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | K₂CO₃ | DMF | 100 | 4 | 85-95 |
| Cyclohexylamine | Et₃N | DMA | 120 | 6 | 80-90 |
| Benzylamine | K₂CO₃ | DMF | 110 | 5 | 88-96 |
| Aniline | t-BuOK | DMSO | 130 | 8 | 75-85 |
| 4-Methoxyaniline | NaH | DMF | 120 | 7 | 80-90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Applications in Drug Discovery: The Kinase Inhibitor Connection
The 4-(substituted amino)-N,N-dimethyl-2-nitroaniline scaffold is a prevalent feature in a number of kinase inhibitors. The ability to readily introduce a wide range of primary amines allows for the fine-tuning of the inhibitor's interaction with the target kinase, leading to improved potency and selectivity.
Figure 2: Synthetic workflow from this compound to a kinase inhibitor core.
For instance, this chemistry is employed in the synthesis of derivatives of 4-anilinoquinazolines, a well-established class of EGFR and VEGFR-2 inhibitors.[1] The synthesis often involves the initial SNAr reaction followed by the reduction of the nitro group to an amine, which can then be used to construct the heterocyclic core of the inhibitor.
Characterization of Products: Ensuring Purity and Identity
The synthesized 4-(alkylamino)- and 4-(arylamino)-N,N-dimethyl-2-nitroaniline derivatives are typically colored solids. Their identity and purity should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The disappearance of the fluorine coupling in the aromatic region and the appearance of new signals corresponding to the introduced alkyl or aryl group are key diagnostic features.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful substitution.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H stretch of the secondary amine and the characteristic strong absorptions of the nitro group.
-
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the product and to monitor the progress of the purification.
Conclusion: A Robust and Enabling Transformation
The reaction of this compound with primary amines is a robust and highly versatile synthetic transformation. Its predictable mechanism, high yields, and broad substrate scope make it an invaluable tool for medicinal chemists and researchers in drug discovery. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively utilize this reaction in their synthetic endeavors, accelerating the development of novel therapeutics.
References
Application Notes & Protocols: Strategic Use of Fluoronitro-Aromatics in Solid-Phase Synthesis for Heterocyclic Libraries
Introduction: A Note on Reagent Selection
The development of small-molecule libraries is a cornerstone of modern drug discovery. Solid-phase organic synthesis (SPOS) offers a powerful platform for the efficient, parallel construction of diverse molecular scaffolds. Within this field, activated fluoronitro-aromatic compounds serve as critical building blocks for generating heterocyclic structures.
This guide was initially prompted by an inquiry into the use of 4-fluoro-N,N-dimethyl-2-nitroaniline in solid-phase synthesis. However, a comprehensive review of the scientific literature reveals limited specific applications for this particular reagent in SPOS protocols. In contrast, the closely related and structurally analogous compound, 4-fluoro-3-nitrobenzoic acid , is a well-established and extensively documented scaffold for the solid-phase synthesis of benzimidazole libraries.[1][2][3]
Therefore, to provide the most valuable and experimentally validated guidance, this document will focus on the strategic application of 4-fluoro-3-nitrobenzoic acid . The principles, mechanisms, and protocols detailed herein are foundational and can be adapted by researchers exploring other related fluoronitro-aromatic building blocks.
Core Principle: The Power of Nucleophilic Aromatic Substitution (SNAr) on a Solid Support
The utility of reagents like 4-fluoro-3-nitrobenzoic acid in solid-phase synthesis is rooted in the mechanism of Nucleophilic Aromatic Substitution (SNAr).[4][5][6] For an SNAr reaction to proceed efficiently, two key features are required on the aromatic ring:
-
A Good Leaving Group: The fluorine atom serves as an excellent leaving group.
-
Strong Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) is a powerful EWG that activates the ring for nucleophilic attack, particularly at the ortho and para positions.[4]
This activation is crucial for driving the reaction to completion under the mild conditions typically required for solid-phase synthesis, where the substrate is anchored to a polymer support. The carboxylic acid function on the scaffold provides a convenient handle for initial attachment to a resin, such as the commonly used Wang resin.[1][7]
Application Workflow: Solid-Phase Synthesis of a 2,6-Disubstituted Benzimidazole Library
The following workflow describes a robust and validated method for generating a library of benzimidazoles with two points of diversity (R¹ and R²), starting from 4-fluoro-3-nitrobenzoic acid immobilized on Wang resin.[1]
Caption: Overall workflow for the solid-phase synthesis of benzimidazoles.
Detailed Experimental Protocols
PART 1: Resin Preparation and Scaffold Immobilization
Causality: The synthesis begins by anchoring the 4-fluoro-3-nitrobenzoic acid scaffold to the solid support. Wang resin is chosen for its acid-labile linker, which allows for cleavage of the final product under relatively mild conditions.[7] The esterification is typically mediated by a carbodiimide coupling agent like DIC (N,N'-Diisopropylcarbodiimide) with a DMAP (4-Dimethylaminopyridine) catalyst to ensure high loading efficiency.[1][7]
Protocol 1: Loading 4-Fluoro-3-Nitrobenzoic Acid onto Wang Resin
-
Resin Swelling: Place Wang resin (e.g., 1.0 g, ~1.0 mmol/g capacity) in a solid-phase reaction vessel. Swell the resin in N,N-Dimethylformamide (DMF, 10 mL/g) for 1 hour with gentle agitation. Drain the DMF.
-
Activation Mixture Preparation: In a separate flask, dissolve 4-fluoro-3-nitrobenzoic acid (5.0 eq., 5.0 mmol, 925 mg) in DMF (0.25 M solution). Add DIC (5.0 eq., 5.0 mmol, 780 µL) and DMAP (0.1 eq., 0.1 mmol, 12 mg).
-
Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
-
(Optional) Loading Quantification: To confirm successful loading, a small sample of the resin can be treated with 50% Trifluoroacetic Acid (TFA) in DCM to cleave the attached scaffold, which can then be quantified by NMR or HPLC.[1][8]
PART 2: Introduction of First Diversity Point via SNAr
Causality: This step introduces the first point of diversity (R¹). A library of primary amines (R¹-NH₂) acts as nucleophiles, displacing the activated fluorine atom on the resin-bound scaffold.[1] A non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) is often included to scavenge the HF generated during the reaction.
Caption: Nucleophilic aromatic substitution (SNAr) on the solid support.
Protocol 2: Parallel SNAr with a Primary Amine Library
-
Resin Preparation: Swell the scaffold-loaded resin from Part 1 in N-Methyl-2-pyrrolidone (NMP).
-
Reaction Solution: To each reaction vessel, add a solution of a unique primary amine (R¹-NH₂) (5.0 eq.) and DIEA (10% v/v) in NMP (0.2 M).
-
Reaction: Agitate the vessels at room temperature for 18 hours.
-
Washing: Drain the solutions and wash the resin beads thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.
PART 3: Nitro Group Reduction to Form the Key Intermediate
Causality: The formation of the benzimidazole ring requires an o-phenylenediamine intermediate. This is achieved by reducing the nitro group to a primary amine. Tin(II) chloride (SnCl₂) is an effective and chemoselective reducing agent for this transformation on a solid support, as it is compatible with many other functional groups.[1][9][10][11]
Protocol 3: Reduction of the Nitro Group
-
Resin Swelling: Swell the resin from Part 2 in NMP.
-
Reduction: Add a 3 M solution of SnCl₂ in NMP to the resin.
-
Reaction: Agitate the mixture at room temperature for 16 hours.
-
Washing: Drain the reagent solution. Wash the resin extensively with DMF (5x), followed by a mixture of DMF/DIEA (9:1, v/v) to neutralize any residual acid, then with DCM (3x) and Methanol (3x). Dry the resin.
PART 4: Benzimidazole Formation via Cyclocondensation
Causality: The second point of diversity (R²) is introduced here. The resin-bound o-phenylenediamine reacts with an aldehyde (R²-CHO) to form a Schiff base, which then undergoes oxidative cyclization to form the stable benzimidazole ring.[12][13] While oxidizing agents like DDQ can be used, exposure to air overnight is often sufficient to drive the oxidative cyclocondensation.[1][14]
Protocol 4: Cyclocondensation with an Aldehyde Library
-
Resin Swelling: Swell the diamine-functionalized resin from Part 3 in DMF.
-
Reaction Solution: To each reaction vessel, add a solution of a unique aldehyde (R²-CHO) (5.0 eq.) in DMF (0.2 M).
-
Reaction: Agitate the vessels, open to the air, at room temperature for 18 hours.
-
Washing: Drain the solutions and wash the resin beads with DMF (3x), DCM (3x), and Methanol (3x). Dry the final product-loaded resin under vacuum.
PART 5: Cleavage from Resin and Product Isolation
Causality: The final step is to release the synthesized benzimidazole library from the solid support. Since a Wang resin was used, this is accomplished by acidolysis. A solution of Trifluoroacetic Acid (TFA) cleaves the benzyl ester linkage, releasing the final product with a carboxylic acid group at the 6-position.[1][15][16]
Protocol 5: Cleavage and Isolation
-
Cleavage Cocktail: Prepare a cleavage cocktail of 50% TFA in DCM.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin from Part 4 and agitate at room temperature for 30-60 minutes.
-
Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh cleavage cocktail.
-
Purification: Concentrate the combined filtrate under reduced pressure. The crude product can then be purified by standard techniques such as preparative HPLC to yield the final benzimidazole library.
Data Summary Table
| Step | Key Reagents | Equivalents (eq.) | Solvent | Time (h) | Temp (°C) | Key Outcome |
| 1. Loading | 4-Fluoro-3-nitrobenzoic acid, DIC, DMAP | 5.0 / 5.0 / 0.1 | DMF | 16 | 23 | Scaffold immobilized on resin |
| 2. SNAr | Primary Amine (R¹-NH₂), DIEA | 5.0 / 10% v/v | NMP | 18 | 23 | R¹ diversity introduced |
| 3. Reduction | SnCl₂ | 3 M solution | NMP | 16 | 23 | o-phenylenediamine formed |
| 4. Cyclization | Aldehyde (R²-CHO) | 5.0 | DMF | 18 | 23 | Benzimidazole ring formed |
| 5. Cleavage | TFA / DCM | 50% v/v | - | 0.5 - 1 | 23 | Final product released |
Equivalents are relative to the initial loading capacity of the resin.
Conclusion and Outlook
This guide provides a detailed, field-proven protocol for the solid-phase synthesis of benzimidazole libraries using 4-fluoro-3-nitrobenzoic acid. The underlying principles of SNAr chemistry, coupled with standard solid-phase techniques, offer a robust and versatile platform for drug discovery and chemical biology. Researchers can adapt this workflow by substituting the primary amine and aldehyde building blocks to generate vast libraries of novel compounds for biological screening. While this compound is not currently a mainstream reagent for this application, the foundational methods described here provide a logical starting point for the investigation of new and related fluoronitro-aromatic scaffolds in solid-phase synthesis.
References
- 1. tch.ucsd.edu [tch.ucsd.edu]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Aromatic Nucleophilic Substitution [fishersci.se]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 8. biotage.com [biotage.com]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
Application Notes and Protocols for the Analytical Determination of 4-fluoro-N,N-dimethyl-2-nitroaniline
Introduction: The Significance of 4-fluoro-N,N-dimethyl-2-nitroaniline in Chemical Synthesis
This compound is a substituted nitroaniline that serves as a key intermediate in various organic syntheses. Its molecular structure, which combines a fluorinated aromatic ring, a nitro group, and a dimethylamino group, offers a versatile platform for the synthesis of more complex molecules.[1] The presence of fluorine can significantly alter the physicochemical properties of a molecule, including its metabolic stability and bioavailability, making it a valuable functional group in the development of pharmaceuticals and agrochemicals.[1][2] The nitro group, a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can be readily reduced to an amino group, providing a pathway for the synthesis of various derivatives.[1]
Given its role as a critical building block, the purity and accurate quantification of this compound are paramount to ensure the quality, efficacy, and safety of the final products. This document provides detailed analytical methods for the detection and quantification of this compound, tailored for researchers, scientists, and professionals in drug development and quality control.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods. While specific experimental data for this compound is not extensively available, properties can be inferred from structurally related compounds such as 4-fluoro-2-nitroaniline and N,N-dimethyl-4-nitroaniline.
| Property | Expected Value/Characteristic | Rationale and Implications for Analysis |
| Molecular Formula | C₈H₉FN₂O₂ | The molecular formula determines the molecular weight, which is fundamental for mass spectrometry. |
| Molecular Weight | ~184.17 g/mol | Accurate mass measurements in mass spectrometry can confirm the elemental composition. |
| Polarity | Moderately polar | The presence of the nitro and dimethylamino groups suggests moderate polarity, making it suitable for reversed-phase HPLC. |
| UV Absorbance | Expected to have strong absorbance in the UV region | The nitroaromatic structure will exhibit strong UV absorbance, making UV-Vis spectrophotometry and HPLC with UV detection viable analytical techniques.[3] |
| Volatility & Thermal Stability | Likely to be a semi-volatile and thermally stable compound | These characteristics suggest that Gas Chromatography (GC) is a feasible analytical method, although the polarity may require derivatization for optimal performance.[4] |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane.[5] | This is a critical parameter for sample and standard preparation for both HPLC and GC analysis. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the analysis of non-volatile and thermally sensitive compounds, making it an ideal choice for the routine quality control of this compound.[6] A reversed-phase HPLC method with UV detection is proposed for its high precision and accuracy.
Causality Behind Experimental Choices
-
Reversed-Phase HPLC (RP-HPLC): This mode is selected due to the moderate polarity of this compound. A non-polar stationary phase (like C18) will provide good retention and separation from polar and non-polar impurities.
-
Mobile Phase Composition: A gradient of acetonitrile and water is chosen to ensure the elution of a wide range of potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[7]
-
UV Detection: The nitroaromatic chromophore in the molecule is expected to have a strong UV absorbance, providing high sensitivity for detection.[3] A photodiode array (PDA) detector is recommended to obtain the full UV spectrum of the peak, which aids in peak identification and purity assessment.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation and Consumables
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade acetonitrile, water, and formic acid.
-
0.45 µm syringe filters.
2. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Degas the mobile phases before use.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 10, 50, 100 µg/mL).
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the sample and dissolve it in 10 mL of acetonitrile.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector, monitor at the wavelength of maximum absorbance (λmax), likely around 254 nm. |
5. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[6] It is particularly useful for identifying unknown impurities by providing structural information from the mass spectra.
Causality Behind Experimental Choices
-
Gas Chromatography (GC): The expected volatility and thermal stability of this compound make it amenable to GC analysis. A capillary column with a mid-polarity stationary phase is suitable for separating a range of aromatic compounds.
-
Mass Spectrometry (MS): The mass spectrometer provides high selectivity and sensitivity. Electron Ionization (EI) is a common ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and structural elucidation of impurities.[8]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed GC-MS Protocol
1. Instrumentation and Consumables
-
GC-MS system with a capillary column injection port and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High purity helium as the carrier gas.
-
GC vials with septa.
2. Sample Preparation
-
Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
3. GC-MS Conditions
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 amu |
4. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Analyze the mass spectra of other peaks to identify potential impurities by comparing them with a spectral library (e.g., NIST).
-
For quantitative analysis, a calibration curve can be prepared using a suitable internal standard.
Spectroscopic Characterization
Spectroscopic techniques are invaluable for the structural confirmation of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR will provide detailed information about the molecular structure. The fluorine atom is expected to cause splitting of adjacent proton and carbon signals.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-O bonds of the nitro group, C-F bond, and aromatic C-H bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.
Method Validation
All analytical methods developed should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of this compound. The choice between HPLC and GC-MS will depend on the specific analytical requirements, with HPLC being more suitable for routine purity testing and quantification, and GC-MS being invaluable for impurity identification. Proper method validation is crucial to ensure the reliability and accuracy of the results obtained.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. N,N-DIMETHYL-4-NITROANILINE | 100-23-2 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Unraveling the Reactivity of 4-Fluoro-N,N-dimethyl-2-nitroaniline as a Versatile Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the mechanism of action of 4-fluoro-N,N-dimethyl-2-nitroaniline in chemical reactions.
Abstract
This compound is a substituted aromatic compound of significant interest in organic synthesis. Its unique molecular architecture, featuring a potent electron-withdrawing nitro group, an electron-donating dimethylamino group, and a fluorine atom, which is a good leaving group, imparts a distinct reactivity profile. This document provides a detailed exploration of the mechanistic principles governing its reactions, focusing primarily on Nucleophilic Aromatic Substitution (SNAr). Additionally, it covers the synthetic utility of its nitro group through reduction reactions. This guide offers theoretical insights and practical, field-tested protocols to empower researchers in leveraging this versatile intermediate for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.
Core Chemical Principles and Mechanism of Action
The reactivity of this compound is predominantly dictated by the interplay of its three key functional groups on the aniline ring.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly decreases the electron density of the aromatic ring. This deactivation makes electrophilic aromatic substitution challenging but powerfully activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group.
-
Fluorine Atom (-F): Fluorine's high electronegativity makes it an excellent leaving group in nucleophilic aromatic substitution reactions. Its position at C4 is activated by the nitro group at C2.
-
Dimethylamino Group (-N(CH₃)₂): This is an electron-donating group. While the nitro group's activating effect for SNAr is dominant, the dimethylamino group influences the overall electron distribution of the molecule.
Primary Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction mechanism for this compound is Nucleophilic Aromatic Substitution (SNAr).[1][2] This pathway allows for the displacement of the fluoride ion by a wide range of nucleophiles.
The SNAr mechanism proceeds in two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine. This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial and is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.
Caption: SNAr mechanism showing nucleophilic attack and formation of the Meisenheimer complex.
Secondary Reaction Pathway: Reduction of the Nitro Group
Another synthetically valuable transformation is the reduction of the nitro group to a primary amine (-NH₂).[3][4] This reaction opens up a plethora of synthetic possibilities, particularly for creating diamino compounds that are precursors to heterocyclic structures and other complex molecules.
Common reducing agents for this transformation include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂, or Raney Nickel)
-
Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
-
Sodium dithionite (Na₂S₂O₄)
Caption: Reduction of the nitro group to form a diamine.
Applications in Synthesis
The dual reactivity of this compound makes it a valuable intermediate in several industrial sectors:
-
Pharmaceuticals: It serves as a key building block for synthesizing Active Pharmaceutical Ingredients (APIs). The fluorine atom can enhance metabolic stability and bioavailability, while the nitro and amino functionalities provide handles for constructing complex molecular scaffolds.[3][4][5]
-
Agrochemicals: This compound is used in the development of novel herbicides and pesticides.[3][4]
-
Dyes and Pigments: The aromatic amine structure is a precursor to various dyes.[3][5]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉FN₂O₂ |
| Molecular Weight | 184.17 g/mol [6] |
| CAS Number | 69261-01-4[6][7][8] |
| Appearance | Typically a yellow to orange solid |
| IUPAC Name | This compound[6] |
Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of the fluorine atom with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, Et₃N)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the amine nucleophile (1.1-1.5 eq), and the base (2.0 eq).
-
Solvent Addition: Add the anhydrous polar aprotic solvent. The concentration is typically in the range of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical SNAr reaction.
Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation
This protocol provides a method for the reduction of the nitro group to an amine using palladium on carbon as a catalyst.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Reaction vessel suitable for hydrogenation
-
Celite or another filtration aid
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve this compound in the chosen solvent.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Conditions: Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be used as is or purified further if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 8. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
Protocols for the Purification of 4-Fluoro-N,N-dimethyl-2-nitroaniline and Its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-N,N-dimethyl-2-nitroaniline and its related structures are pivotal intermediates in the synthesis of a wide array of high-value compounds, including pharmaceuticals, agrochemicals, and specialized dyes.[1] The biological activity, safety profile, and material properties of the final products are directly contingent on the purity of these precursors. This document provides a comprehensive guide to the purification of these derivatives, grounded in fundamental chemical principles. We will detail two primary, field-proven methodologies: recrystallization for high-yield polishing of nearly pure compounds and column chromatography for the rigorous separation of complex mixtures. This guide emphasizes not only the procedural steps but also the underlying rationale, troubleshooting, and critical safety protocols required when handling these toxicologically significant compounds.
Critical Safety Protocols: Handling Nitroaromatic Amines
Nitroaniline derivatives are classified as toxic and hazardous compounds. Strict adherence to safety protocols is mandatory to prevent exposure and ensure a safe laboratory environment.[2]
1.1 Personal Protective Equipment (PPE) Always wear the following PPE when handling nitroaniline derivatives:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[3]
-
Eye Protection: Safety goggles or a face shield must be worn.[4]
-
Lab Coat: A full-sleeved lab coat should be worn and kept fastened.
1.2 Engineering Controls
-
Fume Hood: All handling of solid and dissolved nitroanilines must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2][3][4][5]
-
Emergency Equipment: An eye wash station and safety shower should be immediately accessible.[6]
1.3 Handling and Spill Procedures
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling.[3][5]
-
Minor Spills (Solid): Do not generate dust. Gently sweep up the material using dry clean-up procedures and place it in a labeled container for hazardous waste disposal.[3]
-
Major Spills: Evacuate the area and alert emergency personnel. Wear full protective clothing, including respiratory protection, during cleanup.[3]
1.4 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water.[2][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[5]
-
Ingestion: Rinse mouth and immediately call a poison center or doctor.[2]
Purification Strategy: A Logic-Driven Workflow
The choice between recrystallization and column chromatography depends primarily on the purity of the crude material and the nature of the impurities. Thin-Layer Chromatography (TLC) is an indispensable tool for this initial assessment.
Caption: Purification strategy decision tree.
Protocol 1: Purification by Recrystallization
Recrystallization is the method of choice for purifying compounds that are already relatively pure (>90%). It relies on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities are either insoluble in the hot solvent or remain dissolved when the solution is cooled.[7]
3.1. Solvent Selection The selection of an appropriate solvent is the most critical step for successful recrystallization. Alcohols and alcohol-water mixtures are often effective for nitroaniline derivatives.[8][9]
Table 1: Common Solvents for Recrystallization of Nitroaniline Derivatives
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
|---|---|---|---|
| Ethanol | Polar | 78 | Good general-purpose solvent for many nitroanilines.[8] |
| Methanol | Polar | 65 | Higher solubility than ethanol; may require a co-solvent. |
| Ethanol/Water | Variable | 78-100 | Excellent for tuning polarity. The compound is dissolved in minimal hot ethanol, and hot water is added dropwise until turbidity appears, which is then cleared with a few more drops of ethanol.[9] |
| Isopropanol | Polar | 82 | Less volatile than ethanol, can be a good alternative. |
3.2. Detailed Step-by-Step Protocol
-
Dissolution: Place the crude this compound derivative into an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture with stirring (e.g., on a hot plate) to boiling. Continue adding the solvent in small portions until the solid has just completely dissolved.[7][8][10]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[7]
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[7][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][10]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[7]
-
Drying: Keep the crystals under vacuum on the filter for 10-15 minutes to air dry.[10] For complete drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
3.3. Troubleshooting Recrystallization
| Problem | Probable Cause | Solution |
|---|---|---|
| No crystals form | Solution is not saturated; supersaturation. | Evaporate some solvent to increase concentration. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[7] |
| "Oiling out" | Compound's melting point is below the solvent's boiling point; solution is supersaturated. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. |
| Low Recovery | Too much solvent was used; premature crystallization during hot filtration. | Evaporate the filtrate to recover more product, which can be re-purified. Ensure filtration apparatus is pre-heated. |
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds from complex mixtures based on their differential adsorption to a solid stationary phase.[11] For polar molecules like nitroanilines, a polar stationary phase (e.g., silica gel) is used. Compounds with higher polarity will interact more strongly with the silica gel and elute from the column more slowly than less polar compounds.[12]
Caption: Workflow for Column Chromatography Purification.
4.1. Selection of Stationary and Mobile Phases
-
Stationary Phase: Silica gel (mesh size 100-200 or 230-400) is standard for the purification of nitroaniline derivatives.[13]
-
Mobile Phase (Eluent): The key to good separation is choosing an eluent of appropriate polarity. This is determined experimentally using TLC.[11][12] A mixture of a non-polar solvent like Hexane or Petroleum Ether and a more polar solvent like Ethyl Acetate is common. The ideal solvent system should give the target compound an Rf value of approximately 0.25-0.35 on the TLC plate.
4.2. Detailed Step-by-Step Protocol
-
Column Preparation (Wet Packing): Place a small plug of cotton or glass wool at the bottom of the chromatography column. In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Using a pipette, carefully apply this solution to the top of the silica gel bed.
-
Elution: Carefully add the eluent to the top of the column, open the stopcock, and begin collecting the eluting solvent in fractions (e.g., in test tubes). Maintain a constant level of solvent above the silica bed at all times; never let the column run dry.
-
Monitoring: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots (e.g., under UV light) to determine which fractions contain the desired compound.[12] Impurities will typically elute in earlier or later fractions.
-
Isolation: Combine all fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[13]
Data Presentation and Purity Verification
The success of the purification should be validated empirically. Melting point analysis is a classic and effective method; a sharp melting point range close to the literature value indicates high purity.
Table 2: Hypothetical Purification Data for this compound
| Parameter | Crude Product | After Recrystallization | After Chromatography |
|---|---|---|---|
| Appearance | Dark orange solid | Bright orange needles | Bright orange solid |
| Mass | 5.0 g | 4.3 g | 3.9 g |
| Yield | - | 86% | 78% |
| Melting Point | 68-73 °C | 75-76 °C | 75.5-76 °C |
| TLC (Rf value) | 0.35 (major), 0.5 (impurity) | 0.35 | 0.35 |
TLC conditions: Silica gel, 20% Ethyl Acetate in Hexane.
References
- 1. nbinno.com [nbinno.com]
- 2. astechireland.ie [astechireland.ie]
- 3. westliberty.edu [westliberty.edu]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. chemos.de [chemos.de]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. magritek.com [magritek.com]
- 10. personal.tcu.edu [personal.tcu.edu]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 4-fluoro-N,N-dimethyl-2-nitroaniline
Introduction: 4-fluoro-N,N-dimethyl-2-nitroaniline is a versatile synthetic intermediate prized in pharmaceutical and materials science for its unique electronic and reactive properties.[1] Its structure, featuring a fluorine atom activated by a proximate, strongly electron-withdrawing nitro group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr).[2][3] Concurrently, the nitro group itself serves as a synthetic handle for reduction to a primary amine, opening pathways to complex heterocyclic systems.[4][5]
However, this inherent reactivity can also be a source of experimental challenges. This guide is designed to function as a dedicated technical support resource for researchers encountering common side reactions during the chemical modification of this compound. By understanding the causality behind these unintended pathways, you can proactively design more robust and higher-yielding experimental protocols.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The displacement of the C4-fluorine is often the primary goal when using this reagent. The reaction's success hinges on the selective attack of a nucleophile at the carbon bearing the fluorine, a process highly favored due to the ortho-nitro group's ability to stabilize the negatively charged Meisenheimer intermediate.[3][6]
FAQ 1.1: My SNAr reaction is producing a significant, highly polar byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?
Probable Cause: You are likely observing the product of hydrolysis, 4-hydroxy-N,N-dimethyl-2-nitroaniline . This occurs when water, acting as a nucleophile, competes with your intended reagent and displaces the fluoride.
Mechanistic Explanation: Even trace amounts of water in your reaction solvent or reagents can lead to this side reaction. The hydroxide ion (or water itself, followed by deprotonation) attacks the electron-deficient C4 position, proceeding through the same SNAr mechanism as your desired nucleophile. The resulting phenolic product is often more polar and can complicate purification.
Workflow: Desired SNAr vs. Hydrolysis Side Reaction
Caption: Desired SNAr pathway versus the competing hydrolysis side reaction.
Troubleshooting Protocol: Ensuring Anhydrous Conditions
This protocol is self-validating; by rigorously excluding water, the formation of the hydrolysis byproduct should be minimized or eliminated, confirming moisture as the root cause.
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. For common solvents like DMF, THF, or Acetonitrile, distillation over an appropriate drying agent (e.g., CaH₂) is recommended. Alternatively, use a commercial solvent system that dispenses anhydrous solvent under an inert atmosphere.
-
Reagent Handling:
-
Dry solid nucleophiles or additives in a vacuum oven before use.
-
Handle all reagents under an inert atmosphere (Nitrogen or Argon) using a glovebox or Schlenk line techniques.
-
-
Glassware Preparation: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Reaction Assembly: Assemble the reaction apparatus while hot and flush with inert gas as it cools to prevent atmospheric moisture from being drawn in.
-
Execution: Add the anhydrous solvent via syringe, followed by the reagents. Maintain a positive pressure of inert gas throughout the reaction.
Section 2: Troubleshooting the Reduction of the 2-Nitro Group
The conversion of the nitro group to a primary amine is a powerful synthetic transformation. However, this multi-electron reduction can be arrested at intermediate stages or trigger other unintended reactions on the molecule.[7]
FAQ 2.1: During catalytic hydrogenation of the nitro group using Palladium on Carbon (Pd/C), I am observing a significant loss of the fluorine atom. How can I prevent this?
Probable Cause: You are experiencing hydrodefluorination (a specific type of hydrodehalogenation), a well-known side reaction in catalytic hydrogenation.[8]
Mechanistic Explanation: Palladium catalysts are highly active and can reductively cleave C-X bonds (where X is a halogen). The mechanism involves oxidative addition of the C-F bond to the palladium surface, followed by hydrogenolysis. This results in the undesired byproduct, N,N-dimethyl-benzene-1,3-diamine (after the nitro group is also reduced).
Workflow: Nitro Reduction vs. Hydrodefluorination
Caption: Desired nitro reduction vs. the hydrodefluorination side reaction.
Troubleshooting Guide: Alternative Reduction Methodologies
To mitigate hydrodefluorination, switch to a reduction method with lower propensity for C-F bond cleavage.
| Reduction Method | Pro | Con | Selectivity Insight |
| H₂ / Pd-C | High efficiency, clean workup | High risk of hydrodefluorination | Avoid for this substrate unless conditions are very carefully optimized (low pressure, low temp). |
| H₂ / Raney Nickel | Less active towards C-X cleavage | Pyrophoric, requires careful handling | Often a superior choice over Pd/C for substrates with aromatic halogens.[8] |
| Tin(II) Chloride (SnCl₂) | Excellent chemoselectivity, mild | Stoichiometric tin waste, acidic | A classic and reliable method for reducing nitro groups without affecting most other functional groups.[5] |
| Iron (Fe) in Acid | Inexpensive, effective | Requires acidic conditions, filtration | A robust and cost-effective industrial method that is generally compatible with aryl halides.[8] |
Recommended Protocol: Nitro Reduction using Tin(II) Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add ethanol as the solvent, followed by Tin(II) chloride dihydrate (SnCl₂·2H₂O, approx. 4-5 eq).
-
Reaction: Heat the mixture to reflux (typically 70-80°C). Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Carefully quench by pouring into a beaker of ice and basify with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution to a pH > 8. This will precipitate tin salts.
-
Extraction: Extract the aqueous slurry with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
FAQ 2.2: My nitro reduction attempt yielded a deeply colored, high-molecular-weight impurity instead of the expected diamine. What happened?
Probable Cause: You have likely formed azo (-N=N-) or azoxy (-N=N(O)-) coupling products.
Mechanistic Explanation: The reduction of a nitro group proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[7] Under certain conditions, particularly with strong, non-specific reducing agents like LiAlH₄ or with excess zinc, these reactive intermediates can dimerize before being fully reduced to the amine.[7][8] The resulting azo and azoxy compounds are often highly colored and represent a common failure mode for this reaction.
Troubleshooting Recommendations:
-
Avoid Metal Hydrides: Do not use powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) for aromatic nitro group reductions, as they are known to favor azo product formation.[8]
-
Control Stoichiometry: When using metal-based reductions (like Fe or SnCl₂), ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and minimize the lifetime of the dimeric intermediates.
-
Choose a Reliable Method: Catalytic hydrogenation (with a selective catalyst like Raney Ni) or the SnCl₂ method described in FAQ 2.1 are significantly less prone to forming these coupling byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 4-fluoro-N,N-dimethyl-2-nitroaniline
Welcome to the technical support center for the synthesis of 4-fluoro-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. As a versatile intermediate in the pharmaceutical, dye, and agrochemical industries, achieving a high-yield, high-purity synthesis is critical.[1] This document moves beyond a simple protocol to explain the underlying chemical principles, helping you troubleshoot and refine your experimental outcomes.
Foundational Principles: The SNAr Mechanism
The synthesis of this compound from 1,4-difluoro-2-nitrobenzene and dimethylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is paramount to effective troubleshooting.
The reaction proceeds via a two-step addition-elimination pathway:[2]
-
Nucleophilic Attack: The nucleophile (dimethylamine) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (fluorine). This attack is directed to the position para to the strongly electron-withdrawing nitro group (-NO₂). This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3][4]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (a fluoride ion).
The nitro group is crucial as it activates the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate.[2][5] Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.
Caption: SNAr mechanism for this compound synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I'm recovering mostly unreacted starting material. What's wrong?
A: This is a common issue that typically points to problems with reaction conditions, reagent quality, or insufficient activation.
Troubleshooting Steps:
-
Verify Nucleophile Potency:
-
Cause: Dimethylamine can degrade or be of low purity. Aqueous solutions of dimethylamine introduce a competing nucleophile (hydroxide) and a protic solvent (water), which can hinder the reaction.
-
Solution: Use anhydrous dimethylamine, either as a gas bubbled through the reaction mixture or as a solution in a suitable polar aprotic solvent. If using a salt like dimethylamine hydrochloride, ensure an adequate amount of a non-nucleophilic base is used to liberate the free amine.
-
-
Assess Solvent Choice and Purity:
-
Cause: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents are strongly recommended.[6] They effectively solvate the cation (e.g., the counter-ion of the base) while leaving the nucleophile relatively "naked" and more reactive.[7][8] Protic solvents (like alcohols or water) can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its nucleophilicity.[9][10]
-
Solution: Ensure your solvent is anhydrous and of high purity. Trace amounts of water can significantly impact the reaction. See the table below for recommended solvents.
-
-
Check Reaction Temperature:
-
Cause: While SNAr reactions on highly activated rings can often proceed at room temperature, some systems require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
-
Solution: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 40°C, 60°C, and then 80°C, monitoring the reaction progress by TLC or LC-MS at each stage. Be aware that excessive heat can lead to side product formation.
-
| Parameter | Recommendation | Rationale |
| Solvent Type | Polar Aprotic (DMSO, DMF, NMP, Acetonitrile) | Stabilizes the Meisenheimer complex without solvating and deactivating the amine nucleophile.[2][11] |
| Solvent Purity | Anhydrous (<50 ppm H₂O) | Prevents side reactions with water and ensures maximum nucleophile reactivity. |
| Temperature | 25°C to 80°C | Balances reaction rate with the potential for side product formation. Optimization is key. |
| Nucleophile | Anhydrous Dimethylamine (gas or solution) | Maximizes the concentration of the active nucleophile and avoids competing reactions. |
Q2: I'm observing significant side products in my crude mixture. How can I improve selectivity?
A: Side product formation often arises from reaction with impurities, di-substitution, or degradation under harsh conditions.
Troubleshooting Steps:
-
Investigate Di-Substitution:
-
Cause: The product, this compound, still contains an activated fluorine atom (now ortho to the nitro group). A second SNAr reaction can occur, leading to 1,4-bis(dimethylamino)-2-nitrobenzene. This is more likely if excess dimethylamine is used or at elevated temperatures.
-
Solution:
-
Use a controlled stoichiometry of dimethylamine (1.0 to 1.2 equivalents).
-
Add the dimethylamine solution slowly to the solution of 1,4-difluoro-2-nitrobenzene to maintain a low instantaneous concentration of the nucleophile.
-
Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.
-
-
-
Check for Hydrolysis Products:
-
Cause: If water is present in the reaction mixture, it can act as a nucleophile (especially in the presence of a base) to displace fluorine, leading to the corresponding phenol derivative.
-
Solution: Use anhydrous reagents and solvents. Dry your glassware thoroughly before starting the reaction.
-
-
Consider the Base:
-
Cause: If using a base to deprotonate a dimethylamine salt, a strongly nucleophilic base (like NaOH or KOH) can compete with the desired amine nucleophile.[4]
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also excellent choices as they are generally less nucleophilic and help to scavenge the HF generated.[2][4]
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different starting material, like 1-chloro-4-fluoro-2-nitrobenzene?
-
A: Yes, but the reaction will be significantly slower. The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the transition state. You would likely need higher temperatures and longer reaction times.
-
-
Q: Is an inert atmosphere (e.g., Nitrogen or Argon) necessary?
-
A: While not strictly required for the SNAr mechanism itself, using an inert atmosphere is good laboratory practice. It prevents the introduction of atmospheric moisture, which can lead to hydrolysis side products, and oxygen, which can cause degradation of amine reagents over time, especially at elevated temperatures.
-
-
Q: How do I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system that gives good separation between your starting material (1,4-difluoro-2-nitrobenzene) and your product. A typical system might be 20-30% ethyl acetate in hexanes. The product, being more polar, will have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more precise monitoring, LC-MS is an excellent tool.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for achieving a high yield.
Materials:
-
1,4-difluoro-2-nitrobenzene (1.0 eq)
-
Dimethylamine solution (2.0 M in THF, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1,4-difluoro-2-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Cooling: Cool the stirred suspension to 0°C using an ice bath.
-
Nucleophile Addition: Add the dimethylamine solution (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the consumption of the starting material by TLC. If the reaction is sluggish, gently warm the mixture to 40-50°C.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water and then with a small amount of cold hexanes to remove less polar impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a yellow solid.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 5. vapourtec.com [vapourtec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. reddit.com [reddit.com]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
Technical Support Center: 4-Fluoro-N,N-dimethyl-2-nitroaniline Experiments
Welcome to the technical support center for experiments involving 4-fluoro-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during the synthesis, purification, and characterization of this important chemical intermediate.
I. Synthesis and Reaction Troubleshooting
The synthesis of this compound typically involves the nitration of N,N-dimethyl-4-fluoroaniline. This electrophilic aromatic substitution reaction, while straightforward in principle, is often complicated by issues of regioselectivity and reaction control.
FAQ 1: My nitration reaction is producing a significant amount of the wrong isomer. How can I favor the formation of the desired 2-nitro product?
This is the most common issue in the synthesis of this compound. The formation of the undesired 3-nitro (meta) isomer is a well-documented phenomenon in the nitration of anilines under strongly acidic conditions.[1][2]
The Underlying Chemistry: The dimethylamino group (-N(CH₃)₂) is typically an ortho, para-directing group due to its strong electron-donating resonance effect. However, in the presence of strong acids like the nitric acid/sulfuric acid mixture used for nitration, the lone pair of electrons on the nitrogen atom can be protonated, forming an anilinium ion (-N⁺H(CH₃)₂). This protonated group is strongly electron-withdrawing and meta-directing.[1][2]
Troubleshooting and Solutions:
-
Protect the Amino Group: The most effective way to prevent meta-isomer formation is to protect the dimethylamino group before nitration. While direct protection of a tertiary amine is not feasible in the same way as a primary or secondary amine, you can perform the nitration on the precursor, 4-fluoroaniline, after protecting it as an acetanilide. The acetyl group can then be removed, followed by methylation of the amino group. However, a more direct approach for N,N-dimethylated anilines is to carefully control the reaction conditions.
-
Milder Nitrating Agents: Consider using alternative, milder nitrating agents that do not require strongly acidic conditions.[3] Options include:
-
Urea nitrate in sulfuric acid
-
Dinitrogen pentoxide (N₂O₅)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity.[4] Experimenting with different solvents may help to favor the ortho-nitro product.
Diagram: The Competing Pathways of Nitration
Caption: Competing reaction pathways in the nitration of N,N-dimethyl-4-fluoroaniline.
FAQ 2: The reaction is sluggish or incomplete. What can I do to improve the conversion?
Several factors can lead to a slow or incomplete reaction.
Troubleshooting and Solutions:
-
Temperature Control: Nitration reactions are exothermic. While cooling is necessary to control the reaction and prevent side reactions, a temperature that is too low can significantly slow down the reaction rate. A typical temperature range for nitration is 0-10 °C.[5] If the reaction is too slow, a slight increase in temperature may be necessary, but this should be done with extreme caution to avoid runaway reactions.
-
Purity of Reagents: Ensure that the nitric and sulfuric acids are of high purity and concentration. The presence of excess water can hinder the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[6]
-
Stoichiometry: A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to the formation of dinitrated byproducts.
II. Purification and Work-up
Proper work-up and purification are critical for obtaining a high-purity final product, especially when isomeric byproducts are present.
FAQ 3: How can I effectively separate the desired 2-nitro isomer from the 3-nitro isomer and unreacted starting material?
The separation of nitroaniline isomers can be challenging due to their similar polarities.
Troubleshooting and Solutions:
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is typically used. The polarity of the solvent system should be carefully optimized to achieve good separation.
-
Recrystallization: While less effective for separating isomers with very similar properties, recrystallization can be used to remove unreacted starting material and other impurities.[7] A suitable solvent for recrystallization is one in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point for nitroanilines.[7]
-
Work-up Procedure: A typical work-up involves carefully quenching the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude product.[5] It is crucial to maintain a low temperature during quenching and neutralization to minimize side reactions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the related compound, 4-fluoro-2-nitroaniline, and general procedures for the nitration of N,N-dimethylanilines.[5][8]
Materials:
-
N,N-dimethyl-4-fluoroaniline
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate
-
Silica Gel
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add N,N-dimethyl-4-fluoroaniline to the cold sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of N,N-dimethyl-4-fluoroaniline in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
III. Characterization
Accurate characterization is essential to confirm the identity and purity of the final product.
FAQ 4: What are the expected spectroscopic features of this compound?
¹H NMR:
-
Aromatic Protons: The three protons on the aromatic ring will appear as multiplets or doublets of doublets in the range of 6.5-8.0 ppm. The proton ortho to the nitro group is expected to be the most downfield.
-
N-Methyl Protons: The six protons of the two methyl groups will appear as a singlet around 2.5-3.0 ppm.
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbon bearing the nitro group will be significantly downfield, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
N-Methyl Carbons: A single peak for the two methyl carbons will be observed around 40-45 ppm.
HPLC Analysis:
High-performance liquid chromatography is a powerful tool for assessing the purity of the final product and quantifying the ratio of isomers.[13][14][15][16]
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water or a buffer. |
| Detection | UV detection at a wavelength where the nitroanilines have strong absorbance (typically around 254 nm or 380 nm). |
IV. Safety Precautions
Working with nitrating agents and nitroaromatic compounds requires strict adherence to safety protocols.
FAQ 5: What are the key safety considerations for this experiment?
Chemical Hazards:
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[17] Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Nitroanilines: Nitroanilines are toxic and can be absorbed through the skin.[18] Avoid inhalation of dust and direct skin contact.
-
Exothermic Reaction: Nitration reactions are highly exothermic and can lead to a runaway reaction if not properly controlled.[17] Always maintain strict temperature control and add reagents slowly.
General Safety Practices:
-
Work in a well-ventilated fume hood.
-
Have an emergency plan in place and be familiar with the location of safety equipment, such as eyewash stations and safety showers.
-
Quench the reaction mixture carefully by pouring it onto ice to dissipate the heat.
-
Dispose of all chemical waste according to your institution's guidelines.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts [scirp.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. 4-FLUORO-N,N-DIMETHYLANILINE(403-46-3) 1H NMR spectrum [chemicalbook.com]
- 11. N,N-DIMETHYL-4-NITROANILINE(100-23-2) 13C NMR spectrum [chemicalbook.com]
- 12. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 13. Separation of N,N-Dimethyl-4-nitro-2-chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. scribd.com [scribd.com]
- 16. pjps.pk [pjps.pk]
- 17. youtube.com [youtube.com]
- 18. studylib.net [studylib.net]
Technical Support Center: Purification of 4-fluoro-N,N-dimethyl-2-nitroaniline
Welcome to the technical support guide for the purification of 4-fluoro-N,N-dimethyl-2-nitroaniline (FNNA). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile synthetic intermediate. The unique electronic and structural features of FNNA, while valuable for downstream applications, present specific challenges during its isolation and purification. This guide provides in-depth, experience-driven answers to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions you might have before starting or when encountering unexpected results.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, based on common preparative methods, you should anticipate the following species:
-
Unreacted Starting Materials: If synthesizing via dimethylation of 4-fluoro-2-nitroaniline, both the starting material and the mono-methylated intermediate (4-fluoro-N-methyl-2-nitroaniline) are common impurities.
-
Isomeric Impurities: Nitration reactions are seldom perfectly regioselective. Depending on the precursors, you may have isomeric products, such as 4-fluoro-N,N-dimethyl-3-nitroaniline. Separating these isomers is often the primary challenge in purification due to their very similar physicochemical properties.[1][2]
-
Hydrolysis Products: If your reaction or workup conditions are too harsh (e.g., strong acid at high temperatures), you might see hydrolysis of the starting materials or product.
-
Side-Reaction Byproducts: In nitration reactions of fluoroanilines, the formation of resinous diarylamine byproducts (e.g., 4-fluoro-2-nitro-4'-aminodiphenylamine analogues) can occur, especially under aqueous conditions.[3] These are often high molecular weight, colored impurities that can be difficult to remove.
Q2: My final, purified product has a distinct yellow-to-orange color. Does this indicate an impurity?
A2: Not necessarily. Many nitroaromatic compounds, including nitroanilines, are intensely colored due to extended π-conjugation involving the nitro and amino groups, which shifts their absorption maxima into the visible spectrum. Pure this compound is expected to be a colored solid. However, a transition from a crystalline yellow/orange solid to a dark, brownish, or tarry appearance often indicates the presence of the resinous byproducts mentioned in Q1 or other degradation products. Purity should be confirmed by analytical methods rather than relying on color alone.
Q3: What are the recommended analytical techniques for assessing the purity of my final product?
A3: A combination of techniques is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity analysis. A reverse-phase method (e.g., C18 or Phenyl-Hexyl column) with a UV detector is highly effective. The use of a Phenyl-Hexyl column can offer different selectivity for aromatic and nitroaromatic compounds, which is beneficial for separating stubborn isomers.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any residual solvents or process-related impurities. The presence of extraneous peaks in the aromatic or aliphatic regions can help diagnose the presence of isomers or unreacted starting materials.
-
Mass Spectrometry (MS): Coupled with GC (for volatile impurities) or LC (for non-volatile impurities), MS is invaluable for identifying the molecular weights of unknown impurities, aiding in their structural elucidation.
Q4: Are there any specific safety considerations for purifying this compound?
A4: Yes. Nitroaniline derivatives should be handled with care. They are often toxic by inhalation, ingestion, and skin absorption.[4][5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific material before beginning work.
Troubleshooting Guide: Recrystallization
Recrystallization is often the first method of choice for purifying solid organic compounds. However, success depends heavily on solvent selection and technique.
Q5: I dissolved my crude product in a hot solvent, but upon cooling, it separated as a dark oil instead of crystals. What causes this "oiling out" and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The resulting liquid phase is immiscible with the solvent and forms oily droplets. This is a common problem when a compound is highly impure, as impurities can significantly depress the melting point.[6]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to slightly decrease the saturation level. This ensures the solution cools further before becoming saturated, hopefully to a temperature below the compound's melting point.[6]
-
Lower the Cooling Rate: Allow the flask to cool very slowly. Insulate it by placing it on a cork ring or wood block and covering it with an inverted beaker. This provides more time for proper crystal nucleation.
-
Change the Solvent System: Your current solvent may be too good at dissolving the compound. Try a solvent system where the compound has lower solubility, or switch to a two-solvent (miscible pair) system. Dissolve the crude product in a minimum of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly. A common system for nitroanilines is ethanol/water or hexane/ethyl acetate.[7]
Caption: Troubleshooting workflow for when a product "oils out".
Q6: My product crystallizes almost immediately and completely once I remove it from the heat. The purity doesn't improve much. How do I fix this?
A6: This is known as "crashing out." Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[6] The goal is slow, selective crystal growth. The cause is that the solution is too supersaturated at a high temperature.
Solution: The fix is similar to the first step for oiling out. Place the flask back on the heat source, add more solvent until the solid redissolves, and then allow it to cool more slowly. You want to exceed the minimum amount of solvent required for dissolution at boiling. While this will slightly decrease your overall yield as more product remains in the mother liquor, the purity of the recovered solid will be significantly higher.[6]
Protocol: Optimized Recrystallization of this compound
-
Solvent Screening: In test tubes, test the solubility of a small amount of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good solvent will dissolve the compound when hot but show poor solubility when cold. Ethanol or isopropanol are often good starting points.
-
Dissolution: Place the crude product (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until all the solid just dissolves.
-
Decolorization (Optional): If the solution is intensely dark or discolored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Troubleshooting Guide: Column Chromatography
When recrystallization fails to remove closely related impurities like isomers, column chromatography is the preferred method.
Q7: I'm seeing two or more yellow spots that are very close together on my TLC plate. How can I improve their separation?
A7: This is a classic sign of isomeric impurities or compounds with very similar polarities.
-
Change Mobile Phase Polarity: If the spots are very high on the plate (high Rf), your eluent is too polar. If they are very low (low Rf), it's not polar enough. Adjust the ratio of your solvents (e.g., decrease the amount of ethyl acetate in your hexane/ethyl acetate mixture) to bring the average Rf into the 0.2-0.4 range, which often provides the best separation.
-
Change Mobile Phase Composition: If adjusting polarity doesn't work, you need to change the selectivity. Swap one of your solvents for another with different chemical properties. For example, if you are using hexane/ethyl acetate, try hexane/acetone or dichloromethane/methanol. These changes alter the specific interactions between your compounds and the stationary/mobile phases.
-
Consider a Different Stationary Phase: While silica gel is standard, other stationary phases can provide unique selectivity. For challenging separations of nitroaromatics, a column with phenyl-bonded silica can be very effective, as it introduces π-π stacking interactions as a separation mechanism in addition to polarity.[1]
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Stationary Phase | Mobile Phase System (v/v) | Target Compounds & Notes |
| Silica Gel | Hexane / Ethyl Acetate (9:1 to 4:1) | Good starting point. The more polar nitroaniline will have a lower Rf.[4] |
| Silica Gel | Dichloromethane / Hexane (1:1 to 100% DCM) | Offers different selectivity. Good for less polar compounds. |
| Silica Gel | Toluene / Ethyl Acetate (19:1 to 9:1) | Toluene can provide some π-π interaction, aiding in isomer separation. |
| Phenyl-bonded Silica | Acetonitrile / Water or Methanol / Water | A reverse-phase system that leverages π-π interactions for enhanced separation of aromatic isomers.[1] |
Protocol: Flash Column Chromatography
-
Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or acetone. Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. This is "dry loading" and generally gives better separation than loading the sample as a solution ("wet loading").
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (a less polar mixture than what you plan to run with, e.g., 100% hexane). Ensure the silica bed is compact and level.
-
Loading the Sample: Carefully add your dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance.
-
Elution: Fill the column with your eluent. Apply pressure (using a pump or inert gas) to achieve a steady flow. Start with a low-polarity eluent and gradually increase the polarity if a gradient is needed.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Caption: Decision tree for optimizing chromatographic separation.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Subchronic oral toxicology of 4-fluoro-3-nitroaniline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips & Tricks [chem.rochester.edu]
stability issues of 4-fluoro-N,N-dimethyl-2-nitroaniline under reaction conditions
Welcome to the technical support center for 4-fluoro-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and address challenges in your experimental work, ensuring the integrity and success of your research.
Introduction to the Stability Profile of this compound
This compound is a valuable building block in organic synthesis, prized for its unique electronic and structural features. The presence of a fluorine atom, a nitro group, and a dimethylamino group on the aniline ring imparts a distinct reactivity profile. However, these same features can also be the source of stability issues under various reaction conditions. Understanding the interplay of these functional groups is paramount to its successful application.
The electron-withdrawing nature of the nitro group, positioned ortho to the dimethylamino group, significantly influences the electron density of the aromatic ring, making it susceptible to nucleophilic attack. This electronic arrangement is the foundation for its utility in nucleophilic aromatic substitution (SNAr) reactions. Conversely, the dimethylamino group, a strong electron-donating group, can be prone to oxidation and N-dealkylation under certain conditions. The fluorine atom, while generally a stable substituent, can also participate in SNAr reactions as a leaving group.
This guide will delve into the common stability challenges encountered when working with this compound and provide practical, evidence-based solutions.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Unexpected Side Product Formation during Nucleophilic Aromatic Substitution (SNAr)
Question: I am performing a nucleophilic aromatic substitution reaction with this compound, and I am observing significant formation of an unexpected side product. What could be the cause, and how can I mitigate this?
Answer:
The observation of unexpected side products in SNAr reactions involving this compound is a common issue that can often be traced back to the inherent reactivity of the starting material and the specific reaction conditions employed.
Causality:
The primary cause of side product formation is often related to the presence of multiple reactive sites on the molecule and the potential for competing reaction pathways. The strong electron-withdrawing effect of the ortho-nitro group activates the aromatic ring for nucleophilic attack.[1] While the intended reaction is typically the displacement of the fluorine atom, other reactions can occur:
-
Attack at the Nitro Group: Strong nucleophiles or reducing agents can potentially interact with the nitro group, leading to its reduction or transformation.
-
N-Dealkylation: The dimethylamino group can undergo oxidative N-dealkylation, particularly in the presence of oxidizing agents or under harsh reaction conditions, to form N-methylaniline derivatives.[2][3]
-
Reaction with Solvent or Base: The choice of solvent and base is critical. Strongly basic conditions can lead to unwanted side reactions or degradation of the starting material. For instance, nitroanilines can react with strong bases.[4]
Troubleshooting Protocol:
-
Reagent Purity: Ensure the purity of your starting material, nucleophile, and solvent. Impurities can catalyze unwanted side reactions.
-
Temperature Control: SNAr reactions can be exothermic. Maintain strict temperature control to prevent runaway reactions and the formation of thermal decomposition products.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the dimethylamino group.
-
Choice of Base: If a base is required, use the mildest base necessary to deprotonate the nucleophile without causing degradation of the starting material. Consider using weaker bases like potassium carbonate or triethylamine instead of strong bases like sodium hydroxide or potassium tert-butoxide.
-
Solvent Selection: Use aprotic polar solvents such as DMF, DMSO, or acetonitrile, which are generally suitable for SNAr reactions. Avoid protic solvents if your nucleophile is sensitive to protonation.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or LC-MS to identify the formation of side products early on and optimize reaction time.
Issue 2: Decomposition of the Compound upon Heating
Question: I am attempting a reaction that requires heating, and I suspect my this compound is decomposing. What are the signs of thermal decomposition, and what are the safe temperature limits?
Answer:
Nitroaromatic compounds are known to be thermally sensitive, and their decomposition can be hazardous if not properly managed.[5]
Causality:
The thermal instability of nitroaromatic compounds stems from the energetic nature of the nitro group. Upon heating, the C-NO2 bond can undergo homolytic cleavage, initiating a cascade of decomposition reactions that can release significant amounts of energy and gaseous products.[6][7] The presence of other functional groups on the aromatic ring can influence the decomposition temperature. For instance, ortho-substituted nitroaromatics can sometimes exhibit unique decomposition pathways.[7] The decomposition of nitroaromatic compounds can be autocatalytic, meaning the decomposition products can accelerate further decomposition.[8]
Signs of Decomposition:
-
Color Change: A darkening of the reaction mixture, often to a brown or black tar-like substance.
-
Gas Evolution: The formation of bubbles or fumes from the reaction mixture.
-
Exotherm: A sudden and uncontrolled increase in the reaction temperature.
-
Inconsistent Results: Poor yields and the presence of multiple unidentifiable spots on a TLC plate.
Safe Handling and Temperature Guidelines:
| Parameter | Recommendation | Rationale |
| Maximum Operating Temperature | As low as possible; ideally below 100 °C. | To minimize the risk of thermal runaway. Nitroaromatic compounds can decompose violently at elevated temperatures.[5] |
| Heating Method | Use a well-controlled heating mantle or oil bath. | Avoid direct heating with a flame, which can create localized hot spots. |
| Scale of Reaction | Start with small-scale reactions to assess thermal stability. | The heat generated from decomposition is more difficult to dissipate on a larger scale. |
| Atmosphere | Conduct heating under an inert atmosphere. | To prevent oxidation, which can lower the decomposition temperature. |
Experimental Protocol for Assessing Thermal Stability:
A simple, small-scale experiment can be conducted to assess the thermal stability under your specific reaction conditions:
-
In a small vial, dissolve a few milligrams of this compound in the reaction solvent.
-
Add any other reagents that will be present in the reaction, except for the key reactant that initiates the desired transformation.
-
Heat the mixture to the intended reaction temperature while stirring.
-
Observe for any of the signs of decomposition mentioned above over a period that matches your intended reaction time.
-
Analyze a sample of the mixture by TLC or LC-MS to check for the appearance of degradation products.
Frequently Asked Questions (FAQs)
Q1: How does the stability of this compound differ in acidic versus basic media?
A1: The stability of this compound is significantly influenced by the pH of the reaction medium.
-
Acidic Conditions: In the presence of strong acids, the dimethylamino group, being basic, will be protonated to form an anilinium salt.[9] This protonation deactivates the ring towards electrophilic attack but can also make the compound more soluble in aqueous acidic solutions. While generally stable to hydrolysis under mild acidic conditions, prolonged exposure to strong, hot acids could potentially lead to hydrolysis of the dimethylamino group, though this is typically a slow process for tertiary aromatic amines.[10][11]
-
Basic Conditions: The compound is generally more reactive under basic conditions. Strong bases can react with nitroaromatic compounds, potentially leading to decomposition or side reactions.[4] The presence of a base is often necessary for SNAr reactions to deprotonate the incoming nucleophile, but careful selection of a non-nucleophilic, moderately strong base is crucial to avoid unwanted reactions with the substrate itself. The solubility of nitroanilines can also be affected by pH.[12]
Q2: Is this compound sensitive to light?
A2: Yes, there is a potential for photosensitivity. N,N-dimethylanilines containing a nitro group can undergo photochemical reactions.[13] For instance, studies on 4-nitro-N,N-dimethylaniline have shown that it can undergo photo-induced demethylation.[13] Therefore, it is recommended to protect reactions involving this compound from direct light, especially if the reaction is run for an extended period. Storing the compound in an amber bottle is also a good practice.
Q3: What are the key incompatibilities I should be aware of when using this compound?
A3: As a nitroaromatic compound, this compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[4][14]
-
Strong Reducing Agents: Can reduce the nitro group, which is often a desired reaction but can be uncontrolled if not performed under specific conditions.
-
Strong Bases: Can cause decomposition or unwanted side reactions.[4]
-
Strong Acids: While protonation occurs, highly concentrated and hot strong acids could lead to degradation.
-
Heat: As discussed in the troubleshooting guide, excessive heat can lead to thermal decomposition.[5]
Q4: What is the expected reactivity of the fluorine atom in SNAr reactions?
A4: In nucleophilic aromatic substitution reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the ipso-carbon more electrophilic. The subsequent departure of the leaving group is the faster step. Therefore, the fluorine atom in this compound is expected to be a good leaving group in SNAr reactions.
Visualizing Reaction Pathways and Stability Considerations
Nucleophilic Aromatic Substitution (SNAr) Mechanism
The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds through a Meisenheimer complex intermediate.
Caption: SNAr mechanism for this compound.
Potential Degradation Pathways
This diagram illustrates potential degradation pathways for this compound under harsh reaction conditions.
Caption: Potential degradation pathways of this compound.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. icheme.org [icheme.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. researchgate.net [researchgate.net]
- 14. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]
Technical Support Center: A Guide to Scaling Up Reactions with 4-fluoro-N,N-dimethyl-2-nitroaniline
Welcome to the Technical Support Center for 4-fluoro-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of reactions involving this versatile intermediate. Our focus is on ensuring scientific integrity, safety, and efficiency as you transition from laboratory-scale experiments to larger production environments.
Introduction to this compound
This compound is a key building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] Its unique structure, featuring a fluorine atom and a nitro group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[3] The fluorine atom, due to its high electronegativity, makes the ipso-carbon highly electrophilic and an excellent leaving group in SNAr reactions, often exhibiting greater reactivity than other halogens.[4][5][6] The electron-withdrawing nitro group further enhances this reactivity.[3]
This guide will address common challenges and questions that arise during the scale-up of SNAr reactions with this compound, providing practical solutions and theoretical explanations to empower you in your synthetic endeavors.
Troubleshooting Guide: From Benchtop to Production
Scaling up chemical reactions introduces complexities that may not be apparent at the laboratory scale. This section addresses specific issues you might encounter with this compound and provides actionable solutions.
Problem 1: Low or Inconsistent Product Yield
Symptoms:
-
Significantly lower yield upon scaling up compared to small-scale experiments.
-
Batch-to-batch variability in yield.
Potential Causes & Solutions:
| Cause | Explanation & Solution |
| Inefficient Mixing | In larger reactors, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Solution: Employ appropriate agitation (e.g., overhead stirrer with a suitable impeller design) and ensure the stirrer speed is optimized for the reactor geometry and reaction volume.[7] |
| Poor Temperature Control | SNAr reactions with nitroaromatics are often exothermic.[8][9] Inadequate heat dissipation on a larger scale can lead to a runaway reaction and the formation of degradation products. Solution: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is at the appropriate temperature. Consider a slower, controlled addition of the nucleophile to manage the exotherm.[10] For highly exothermic reactions, continuous flow chemistry can offer superior temperature control.[11] |
| Suboptimal Base Selection/Amount | The choice and amount of base are critical for activating the nucleophile. A base that is too weak may result in incomplete reaction, while an overly strong or nucleophilic base can lead to side reactions. Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine or an inorganic base such as potassium carbonate is often suitable.[2][12] The stoichiometry of the base should be carefully optimized. An excess may be required to drive the reaction to completion, but a large excess can promote side reactions. |
| Presence of Water | Moisture can consume the base and may lead to hydrolysis of the starting material or product, especially at elevated temperatures.[13] Solution: Use anhydrous solvents and ensure all glassware and reagents are thoroughly dried before use. |
Problem 2: Formation of Impurities and Side Products
Symptoms:
-
Appearance of unexpected spots on TLC or peaks in HPLC analysis.
-
Difficulty in purifying the final product.
Potential Side Reactions & Mitigation Strategies:
-
Di-substitution: If the nucleophile has more than one reactive site, or if the product of the initial reaction can react further, di-substitution can occur.
-
Mitigation: Use a stoichiometric amount of the nucleophile or a slight excess. A slow, controlled addition of the nucleophile can also help to minimize this side reaction.
-
-
Hydrolysis of the Fluoro Group: At elevated temperatures and in the presence of water, the fluoro group can be displaced by a hydroxyl group, leading to the formation of a phenol derivative.
-
Mitigation: Ensure anhydrous reaction conditions and maintain the lowest effective reaction temperature.
-
-
Reaction with Solvent: Polar aprotic solvents like DMF and DMSO are commonly used for SNAr reactions.[2] However, at high temperatures, they can decompose or react with other components in the reaction mixture.
-
Mitigation: Choose a solvent with a boiling point appropriate for the reaction temperature and consider using more stable alternatives if high temperatures are required.
-
Visualizing the Reaction Pathway:
Caption: General SNAr reaction pathway and potential side reactions.
Problem 3: Exothermic Reaction and Thermal Runaway
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature and pressure.
-
Visible fuming or gas evolution from the reactor.
This is a critical safety issue. Nitroaromatic compounds are known to undergo exothermic decomposition at elevated temperatures, which can be explosive.[8][10]
Prevention and Control:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing a safe process.
-
Controlled Addition: Add the nucleophile or other reactive reagents slowly and monitor the internal temperature closely.
-
Emergency Cooling: Ensure an adequate emergency cooling system is in place for the reactor.
-
Process Safety Management: Implement a comprehensive process safety management (PSM) program that includes hazard identification, risk assessment, and clear operating procedures.
Decision Tree for Managing Exotherms:
Caption: A decision-making workflow for managing exothermic events.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for scaling up SNAr reactions with this compound?
A1: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are generally effective for SNAr reactions as they solvate the cation while leaving the nucleophile relatively free to react.[2] For large-scale production, factors such as cost, boiling point, and ease of removal should be considered. Ensure the solvent is anhydrous to prevent side reactions.[13]
Q2: How can I monitor the progress of the reaction on a large scale?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for monitoring reaction progress in industrial settings.[14][15] It allows for accurate quantification of the starting material, product, and any impurities. Developing a robust HPLC method early in the process is crucial for effective in-process control.[16] Thin-Layer Chromatography (TLC) can be used for quick qualitative checks.
Q3: What are the key safety precautions when handling this compound at scale?
A3: Due to its nitroaromatic nature, this compound should be handled with care. Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] For larger quantities, a face shield and chemical-resistant apron are recommended.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.[15]
-
Spill Management: Have a spill kit readily available and be familiar with the procedures for cleaning up spills of nitroaromatic compounds.
Q4: What is the best method for purifying the product on a large scale?
A4: The choice of purification method depends on the physical properties of the product and the nature of the impurities.
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is an effective and scalable purification method.[17]
-
Column Chromatography: For products that are difficult to crystallize or have impurities with similar solubility, column chromatography may be necessary. However, this method can be less economical and more time-consuming on a large scale.
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of SNAr with an Amine Nucleophile
Disclaimer: This is a general guideline and must be adapted and optimized for your specific nucleophile and equipment. A thorough risk assessment should be conducted before proceeding.[7]
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, temperature probe, and addition funnel.
-
This compound
-
Amine nucleophile
-
Anhydrous potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Reactants: Charge the reactor with this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add Solvent: Add anhydrous DMF to the reactor with stirring.
-
Controlled Addition of Nucleophile: Dissolve the amine nucleophile (1.1 eq) in a minimal amount of anhydrous DMF and add it to the addition funnel. Add the nucleophile solution dropwise to the reactor, maintaining the internal temperature below a pre-determined safe limit (e.g., 50-60 °C).
-
Reaction Monitoring: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the progress by HPLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: HPLC Method for In-Process Control
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility). Flow Rate: 1.0 mL/min Detection: UV at a wavelength determined by the UV-Vis spectrum of the product and starting material. Injection Volume: 10 µL
This method should be validated for linearity, accuracy, and precision before use in a regulated environment.[14][15]
Conclusion
Scaling up reactions involving this compound presents a number of challenges, but with a thorough understanding of the reaction mechanism, careful process control, and a strong emphasis on safety, these can be overcome. This guide provides a framework for troubleshooting common issues and implementing robust procedures for a successful and safe scale-up. Always remember that a comprehensive risk assessment is the cornerstone of any scale-up activity.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. icheme.org [icheme.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. pharmtech.com [pharmtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. iokinetic.com [iokinetic.com]
Technical Support Center: Managing Exothermic Reactions with 4-fluoro-N,N-dimethyl-2-nitroaniline
Introduction: Welcome to the technical support center for handling 4-fluoro-N,N-dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals. Reactions involving nitrated aromatic compounds, such as this compound, are often highly exothermic and can pose significant safety risks if not properly managed.[1] The presence of the nitro group, in particular, contributes to the energetic nature of these molecules and their reactions. This document provides practical, in-depth guidance in a question-and-answer format to help you anticipate, troubleshoot, and safely control potential thermal hazards during your experiments.
Section 1: Troubleshooting Guide for Critical Events
This section addresses specific, time-sensitive issues that can occur during a reaction. The primary goal is to provide immediate, actionable steps to regain control of the experiment and prevent a thermal runaway event.
Q1: My reaction temperature is rising uncontrollably, even with cooling. What should I do?
A1: An uncontrolled temperature spike is a critical indicator of a potential runaway reaction. Your immediate goal is to stop the energy input and increase the energy output.
Immediate Corrective Actions:
-
Stop Reagent Addition: Immediately cease the addition of any and all reagents to the reaction vessel. Reagent accumulation is a primary cause of sudden exotherms.
-
Enhance Cooling: Maximize the cooling capacity. If using an ice bath, add more ice and a salt (e.g., NaCl) to lower its temperature. If using a circulator, lower the setpoint to its minimum.
-
Increase Agitation: If safe to do so, increase the stirring rate. This improves heat transfer from the reaction mixture to the vessel walls and into the cooling medium.
-
Initiate Dilution/Quenching (Use with extreme caution): If the temperature continues to rise rapidly despite the above measures, and you have a pre-planned and validated quenching procedure, execute it. This may involve adding a cold, inert solvent to dilute the reactants and absorb heat. Never add a reactive quencher unless it has been thoroughly evaluated for its own exothermic potential.
The following diagram outlines the decision-making process during a temperature excursion event.
Caption: Decision tree for managing a temperature excursion.
Root Cause Analysis & Prevention:
-
Addition Rate: Was the reagent added too quickly? The rate of heat generation must not exceed the rate of heat removal.
-
Cooling Inefficiency: Was the cooling bath at the correct temperature? Was there sufficient surface area for heat exchange?
-
Poor Mixing: Inadequate agitation can create localized "hot spots" where reactants concentrate, leading to an accelerated reaction rate.[1]
Q2: The reaction seems to have stalled, but then started very suddenly. Why did this happen?
A2: This phenomenon is often due to reagent accumulation . It occurs when a reaction has an induction period or is inhibited by an impurity. You continue adding a reagent, but it doesn't react immediately. Once the reaction initiates, the accumulated excess reagent reacts all at once, causing a violent and dangerous exotherm.
Prevention:
-
Confirm Reaction Initiation: Before starting continuous or semi-batch addition, ensure the reaction has started. This can be confirmed by a small, controlled initial temperature rise after adding a tiny fraction of the reagent, or by using in-situ monitoring (e.g., IR spectroscopy).
-
Controlled Addition Protocol: Add the reagent slowly and monitor the temperature. A steady, slight increase in temperature that corresponds with the addition is a good sign. If the temperature does not respond to the initial addition, stop and investigate before proceeding.
Q3: I am seeing unexpected side products or a lower yield. Could this be related to temperature control?
A3: Absolutely. Poor temperature control is a leading cause of poor selectivity and reduced yield in nitration reactions.[2]
Causality:
-
Over-Nitration: Higher temperatures can provide the activation energy needed for secondary or undesired nitration events on the aromatic ring.
-
Decomposition: Nitroanilines can be thermally sensitive.[1] An excessive temperature can lead to the decomposition of your starting material or desired product, generating impurities and potentially off-gassing.
-
Side Reactions: The intended reaction pathway is often only favorable within a specific temperature window. Deviations can promote alternative, undesired reaction pathways.
To prevent this, maintain strict temperature control throughout the addition and reaction period. A difference of even 5-10 °C can significantly impact the outcome.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties of this compound and best practices for experimental design.
Q4: What makes reactions with this compound potentially hazardous?
A4: The primary hazard stems from the combination of the nitro group and the aniline structure, which makes it an energy-rich molecule. Many reactions involving this compound, especially substitutions or further nitrations, are highly exothermic. The heat of reaction for nitrations can range from -73 to -253 kJ/mol.[3] If this heat is not dissipated effectively, it can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway.[1]
Q5: What are the most critical parameters to control during a reaction with this compound?
A5: The following parameters are essential for maintaining a safe and selective reaction.
| Parameter | Importance & Rationale | Recommended Control Strategy |
| Reagent Addition Rate | This directly controls the rate of heat generation. A fast addition can easily overwhelm the cooling system. | Use a syringe pump for controlled, continuous addition. Start slowly and monitor the temperature response before increasing the rate. |
| Temperature | Reaction rates are highly sensitive to temperature. Poor control affects safety and selectivity. | Use an efficient cooling bath (e.g., cryo-cooler, dry ice/acetone). Ensure the temperature probe is placed correctly in the reaction mixture, not just the bath. |
| Agitation (Mixing) | Prevents the formation of localized hot spots and ensures even heat distribution.[1] | Use an overhead stirrer for viscous mixtures or larger volumes. Ensure the vortex is appropriate for the vessel size to guarantee good surface-to-bulk mixing. |
| Concentration | Higher concentrations lead to faster reaction rates and greater heat output per unit volume. | Start with more dilute conditions during initial trials. This provides a larger thermal mass to absorb heat, creating a more manageable system. |
Q6: I am planning to scale up my reaction. What additional precautions should I take?
A6: Scaling up introduces significant challenges because the surface-area-to-volume ratio decreases. This makes heat removal much less efficient.
Key Scale-Up Considerations:
-
Calorimetry Studies: Before any significant scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to accurately measure the heat of reaction, heat flow, and adiabatic temperature rise. This data is critical for safe design.
-
Review Cooling Capacity: Ensure your larger reactor's cooling system is capable of handling the total calculated heat output of the scaled-up reaction.
-
Consider Continuous Flow: For particularly hazardous or highly exothermic reactions, transitioning from batch to a continuous flow process is a modern and highly effective safety strategy.[4] Flow reactors offer superior heat transfer and minimize the volume of reacting material at any given moment, virtually eliminating the risk of thermal runaway.[3][4]
The workflow below illustrates a prudent approach to scaling up exothermic reactions.
Caption: Recommended workflow for scaling up exothermic reactions.
Q7: What are the essential personal protective equipment (PPE) and handling requirements for this compound?
A7: Based on available safety data, this compound and related structures are toxic and require careful handling.[5][6]
-
Engineering Controls: Always handle this substance in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique.[6][7]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.[6][8]
-
Lab Coat: A standard lab coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[7]
-
-
Handling: Avoid creating dust.[6] Store in a cool, dry, well-ventilated place away from ignition sources and incompatible materials.[5][7] Keep containers tightly closed.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Catalyst Selection for 4-Fluoro-N,N-dimethyl-2-nitroaniline Reactions
Welcome to the technical support guide for reactions involving 4-fluoro-N,N-dimethyl-2-nitroaniline. This molecule is a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to its unique electronic and structural features.[1][2] The presence of a nitro group, a fluorine atom, and a dimethylamino group allows for a variety of chemical transformations.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into catalyst selection and troubleshooting for the most common reactions this substrate undergoes. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.
Section 1: Catalytic Reduction of the 2-Nitro Group
The reduction of the nitro group to a primary amine is one of the most fundamental and widely used transformations for this substrate, yielding 4-fluoro-N,N-dimethylbenzene-1,2-diamine. This product is a valuable precursor for synthesizing heterocyclic compounds like benzimidazoles. Catalyst selection is paramount to achieve high yield and selectivity, especially to avoid unwanted side reactions like dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the most common heterogeneous catalysts for reducing the nitro group on this substrate?
A1: The most common and effective catalysts are platinum-group metals supported on activated carbon. Specifically, Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel are the industry standards for this type of hydrogenation.[3] These catalysts are preferred for their high activity, ease of handling (as heterogeneous catalysts, they are easily filtered out post-reaction), and relatively good functional group tolerance under the right conditions.
Q2: How do I choose between Pd/C, Pt/C, and Raney Nickel for my reduction?
A2: The choice depends on a trade-off between reaction efficiency, selectivity against defluorination, cost, and safety.
-
Palladium on Carbon (Pd/C): This is often the first choice. It is highly active for nitro group reduction. However, it also has a higher propensity to catalyze hydrodehalogenation (loss of the fluorine atom), especially under harsh conditions (high temperature, high hydrogen pressure, or prolonged reaction times).
-
Platinum on Carbon (Pt/C): Pt/C is generally more chemoselective and less likely to cause dehalogenation compared to Pd/C for fluoro-nitroaromatic compounds.[3] It often requires slightly higher catalyst loading or more forcing conditions but provides a cleaner product profile. For this specific substrate, Pt/C is a highly recommended starting point to preserve the C-F bond.
-
Raney Nickel: This is a cost-effective alternative, but it is often less selective and may require higher temperatures and pressures. It is also pyrophoric when dry and requires careful handling. It is a viable option for large-scale synthesis where cost is a primary driver and conditions can be rigorously controlled.
Catalyst Performance Comparison
| Catalyst | Typical Loading (w/w %) | H₂ Pressure (MPa) | Temperature (°C) | Key Characteristics | Potential Issues |
| 5% Pt/C | 1-5% | 0.1 - 1.0 | 25 - 80 | High selectivity, minimal defluorination.[3] | Can be slower than Pd/C. |
| 5-10% Pd/C | 0.5-2% | 0.1 - 0.5 | 25 - 60 | Very high activity, fast reaction times. | Higher risk of hydrodehalogenation (loss of F). |
| Raney Ni | 5-15% | 1.0 - 5.0 | 50 - 120 | Cost-effective, high activity. | Lower selectivity, pyrophoric, potential for Ni leaching. |
Troubleshooting Guide: Nitro Group Reduction
-
Issue: The reaction is slow or stalls before completion.
-
Probable Cause 1: Catalyst Inactivity. The catalyst may have been improperly stored or handled, leading to oxidation or poisoning. Ensure catalysts, especially Raney Nickel, are stored under an inert atmosphere or appropriate solvent. Some catalysts can be rendered ineffective by trace impurities like sulfur.[4]
-
Solution 1: Use a fresh batch of catalyst. Perform a small-scale test reaction with a known standard to verify catalyst activity.
-
Probable Cause 2: Insufficient Hydrogen Mass Transfer. In a heterogeneous reaction, efficient mixing is crucial to ensure hydrogen gas, liquid solvent/substrate, and the solid catalyst are in constant contact.
-
Solution 2: Increase the stirring rate. Ensure the reactor design allows for good gas dispersion.
-
Probable Cause 3: Poor Substrate Solubility. The substrate must be fully dissolved in the chosen solvent for the reaction to proceed efficiently.
-
Solution 3: Select a solvent in which the starting material is highly soluble (e.g., Methanol, Ethanol, Ethyl Acetate). If solubility is still an issue, gentle heating may be required, but this can increase the risk of side reactions.
-
-
Issue: Significant formation of the defluorinated product (N1,N1-dimethylbenzene-1,2-diamine).
-
Probable Cause: Over-aggressive catalyst or conditions. As mentioned, Pd/C is more prone to causing hydrodehalogenation. High hydrogen pressure, high temperature, or leaving the reaction for too long after completion can all promote this side reaction.
-
Solution: Switch from Pd/C to a more selective catalyst like Pt/C.[3] Reduce the hydrogen pressure and/or temperature. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Workflow & Experimental Protocol
References
Validation & Comparative
A Comparative Guide to N-Terminal Amino Acid Analysis: 4-fluoro-N,N-dimethyl-2-nitroaniline vs. Sanger's Reagent
In the landscape of protein analysis, the determination of the N-terminal amino acid is a critical step for protein identification, characterization, and understanding its function. This guide provides a comprehensive comparison of the classical Sanger's method, utilizing 1-fluoro-2,4-dinitrobenzene (DNFB), with a theoretical evaluation of 4-fluoro-N,N-dimethyl-2-nitroaniline as a potential alternative for N-terminal labeling. This analysis is grounded in the principles of nucleophilic aromatic substitution and will explore the chemical properties of both reagents, their reaction mechanisms with amino acids, and their place in the broader context of protein sequencing methodologies.
Introduction to N-Terminal Analysis and Sanger's Reagent
The primary structure of a protein, the linear sequence of its amino acids, dictates its three-dimensional structure and ultimately its biological function. The development of methods to elucidate this sequence has been a cornerstone of biochemistry. In the 1940s, Frederick Sanger pioneered a chemical method to identify the N-terminal amino acid of a polypeptide chain, a feat for which he was awarded the Nobel Prize in Chemistry in 1958.[1][2] His approach utilized the reagent 1-fluoro-2,4-dinitrobenzene (DNFB), now commonly known as Sanger's reagent.[1][3]
The core principle of Sanger's method involves the selective labeling of the free α-amino group of the N-terminal amino acid.[4][5] This is followed by the complete acid hydrolysis of the polypeptide into its constituent amino acids. The labeled N-terminal amino acid, now a yellow dinitrophenyl (DNP) derivative, is resistant to this hydrolysis and can be identified by chromatography.[4][6] While revolutionary, this method is destructive to the rest of the peptide chain, allowing for the identification of only the N-terminal residue per experiment.[4][7]
Chemical Properties and Reactivity
Sanger's Reagent (1-fluoro-2,4-dinitrobenzene)
Sanger's reagent is a pale yellow crystalline solid that is soluble in organic solvents like ethanol and ether, and only slightly soluble in water.[3] Its high reactivity towards nucleophiles, such as the primary amine of an N-terminal amino acid, is due to the presence of two strongly electron-withdrawing nitro groups ortho and para to the fluorine atom.[1][8] This arrangement makes the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic aromatic substitution.[9]
This compound
This compound is also a fluorinated nitroaromatic compound. While it has been primarily utilized as a synthetic intermediate in the pharmaceutical, dye, and agrochemical industries, its structural features suggest a potential for reactivity with amino acids.[10][11] It possesses a fluorine atom activated by an ortho nitro group. However, it also has a dimethylamino group para to the fluorine. This group is an electron-donating group, which would be expected to decrease the electrophilicity of the carbon-fluorine bond compared to Sanger's reagent, where a second electron-withdrawing nitro group is present at the para position.
Performance Comparison: A Theoretical and Practical Perspective
The following table summarizes the key performance characteristics of Sanger's reagent and provides a theoretical comparison with this compound. It is important to note that while Sanger's reagent has a well-documented history in protein sequencing, the use of this compound for this application is not established in the scientific literature. Therefore, its performance metrics are inferred based on its chemical structure.
| Feature | Sanger's Reagent (1-fluoro-2,4-dinitrobenzene) | This compound (Theoretical) |
| Primary Reagent | 1-fluoro-2,4-dinitrobenzene (DNFB) | This compound |
| Principle of Analysis | N-terminal residue labeling followed by complete peptide hydrolysis.[4] | N-terminal residue labeling followed by complete peptide hydrolysis (inferred). |
| Sequencing Capability | Identifies only the N-terminal amino acid.[4] | Would likely only identify the N-terminal amino acid. |
| Reaction Conditions | Mildly alkaline (e.g., sodium bicarbonate solution), room temperature.[12] | Likely requires alkaline conditions, potentially more forcing conditions (higher temperature or longer reaction time) due to lower reactivity. |
| Detection Method | Colorimetric detection of the yellow DNP-amino acid derivative.[12] | The resulting derivative would likely be colored, allowing for colorimetric detection. |
| Throughput | Low; single residue identification per experiment.[7] | Low. |
| Key Advantages | Historically significant, established methodology.[1] | Potentially offers a different chromophoric tag. |
| Key Limitations | Destructive to the peptide chain, low sensitivity compared to modern methods, potential for side reactions.[4][13] | Not an established reagent for this purpose, likely lower reactivity than Sanger's reagent, lack of supporting experimental data. |
Reaction Mechanisms
The reaction of both reagents with the N-terminal amino group of a peptide proceeds via a nucleophilic aromatic substitution mechanism.
In both cases, the lone pair of electrons on the nitrogen of the N-terminal amino group attacks the electron-deficient carbon atom bearing the fluorine atom. This is followed by the elimination of a fluoride ion, forming a stable covalent bond between the reagent and the peptide.
Experimental Protocols
Protocol for N-Terminal Analysis using Sanger's Reagent
This protocol is a generalized procedure based on established methods.
-
Labeling of the N-terminal Amino Acid:
-
Dissolve the peptide or protein sample in a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a mildly alkaline pH.
-
Add an ethanolic solution of Sanger's reagent (DNFB) to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[12] The N-terminal amino group and the ε-amino group of lysine residues will react to form DNP derivatives.
-
-
Precipitation and Washing:
-
Acidify the reaction mixture to precipitate the DNP-peptide.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the precipitate with water, followed by ethanol and ether to remove unreacted DNFB and by-products.[12]
-
-
Hydrolysis:
-
Hydrolyze the DNP-peptide with 6 M HCl at 110°C for 12-24 hours in a sealed, evacuated tube. This will cleave all peptide bonds.
-
-
Extraction and Identification:
-
After hydrolysis, extract the DNP-amino acid into an organic solvent, such as ether. The free amino acids will remain in the aqueous phase.
-
Identify the DNP-amino acid by chromatography (e.g., paper chromatography, thin-layer chromatography, or HPLC) by comparing its migration with that of standard DNP-amino acid derivatives.
-
The Broader Context: Alternatives to Sanger's Reagent
While Sanger's method was a monumental achievement, it has been largely superseded by more efficient and sensitive techniques for protein sequencing.
Edman Degradation: Developed by Pehr Edman, this method allows for the sequential removal and identification of amino acids from the N-terminus.[14] The peptide is reacted with phenylisothiocyanate (PITC), and under acidic conditions, the derivatized N-terminal amino acid is cleaved off as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification. The key advantage of Edman degradation is that the rest of the peptide chain remains intact, allowing for multiple cycles of sequencing on the same sample.[14]
Dansyl Chloride: Similar to Sanger's reagent, dansyl chloride reacts with the N-terminal amino group to form a highly fluorescent derivative. This increases the sensitivity of detection compared to the colorimetric DNP derivatives. However, like Sanger's method, it requires complete hydrolysis of the peptide.[6]
Mass Spectrometry-Based Methods: Modern proteomics heavily relies on mass spectrometry for protein identification and sequencing. Techniques such as N-terminal dimethyl labeling or the use of reagents like (N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium bromide (TMPP) can be used to specifically label the N-terminus. Subsequent analysis by tandem mass spectrometry allows for the confident identification of the N-terminal peptide and its sequence. These methods offer high sensitivity and throughput.
Conclusion
Sanger's reagent, 1-fluoro-2,4-dinitrobenzene, holds a venerable place in the history of protein chemistry, having provided the first means to determine the N-terminal amino acid of a protein. Its reactivity is well-understood and is a classic example of nucleophilic aromatic substitution. While this compound shares some structural similarities with Sanger's reagent, its chemical properties suggest it would be a less reactive and, therefore, likely less efficient labeling agent for N-terminal analysis. The lack of published experimental data for its use in this context means its comparison to Sanger's reagent remains theoretical.
For researchers and drug development professionals today, the choice of N-terminal analysis method is guided by the specific experimental goals. While Sanger's method is now primarily of historical and pedagogical interest, the principles of N-terminal labeling it established are fundamental. For routine and high-throughput N-terminal sequencing, Edman degradation and mass spectrometry-based methods offer far superior performance in terms of sequencing capability, sensitivity, and throughput.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. bu.edu [bu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurekaselect.com [eurekaselect.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic Equivalents of 4-fluoro-N,N-dimethyl-2-nitroaniline for Heterocyclic Synthesis
Introduction: The Utility and Limitations of a Versatile Building Block
In the landscape of medicinal and materials chemistry, 4-fluoro-N,N-dimethyl-2-nitroaniline stands out as a highly versatile synthetic intermediate.[1][2] Its utility is anchored in its unique molecular architecture: a fluorine atom poised for nucleophilic aromatic substitution (SNAr), activated by a potent ortho-nitro group, which itself serves as a synthetic handle for subsequent transformations, most notably reduction to an amine.[3][4] This substitution-reduction-cyclization sequence makes it a cornerstone for constructing complex heterocyclic scaffolds, particularly substituted benzimidazoles, which are prevalent in pharmaceuticals.[5][6]
However, reliance on a single building block can introduce constraints related to cost, availability, and specific reactivity profiles. The high reactivity of the C-F bond, while often advantageous, may not be optimal for all substrates or scalable processes. Furthermore, alternative synthetic strategies may offer more convergent, efficient, or greener pathways to the desired final products.
This guide provides a comparative analysis of alternative reagents and synthetic strategies to this compound. We will delve into direct analogues to assess the impact of the leaving group on reaction efficiency and explore fundamentally different synthetic blueprints that bypass this class of reagent altogether. The objective is to equip researchers, scientists, and drug development professionals with a data-driven framework for making informed decisions in synthetic planning.
Section 1: The Archetype Reagent in SNAr-Cyclization Cascades
The primary value of this compound lies in its predictable reactivity in a two-stage process to form heterocycles.
1.1. The Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a stepwise addition-elimination mechanism.[7] The process is facilitated by two key features of the reagent:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, it delocalizes the negative charge of the aromatic ring, stabilizing the intermediate Meisenheimer complex formed upon nucleophilic attack.[8] This stabilization is most effective when the group is positioned ortho or para to the leaving group.
-
The Fluorine Atom (-F): Fluorine is an excellent leaving group in SNAr reactions. Despite being the most electronegative halogen, which strengthens the C-F bond, its powerful inductive electron-withdrawing effect makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This attack is typically the rate-determining step, making the C-F bond's inherent strength less critical than its ability to facilitate nucleophilic addition.[9][10]
This cascade is a reliable method for introducing a nitrogen-based substituent at the 4-position, which, after reduction of the nitro group, becomes an o-phenylenediamine derivative ready for cyclization.
1.2. Illustrative Workflow: Benzimidazole Synthesis
The following workflow demonstrates the typical use of this compound.
Caption: SNAr-Cyclization workflow using this compound.
Section 2: Direct Analogues: The Impact of the Leaving Group
A straightforward alternative is to replace the fluorine atom with other halogens. The choice of leaving group significantly impacts reaction conditions and efficiency.
| Reagent | Leaving Group | Typical SNAr Conditions | Reactivity Profile |
| 4-Fluoro -N,N-dimethyl-2-nitroaniline | F | 80-120 °C, mild base (K₂CO₃) | Highest Reactivity. The strong inductive effect of fluorine makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack.[10] It is generally the preferred substrate for SNAr. |
| 4-Chloro -N,N-dimethyl-2-nitroaniline | Cl | 120-160 °C, stronger base | Moderate Reactivity. Chlorine is a less effective activating group for the initial attack compared to fluorine. Higher temperatures and/or longer reaction times are typically required to achieve comparable yields.[8] |
| 4-Bromo -N,N-dimethyl-2-nitroaniline | Br | 120-160 °C, stronger base | Moderate Reactivity. Similar in reactivity to the chloro analogue. While the C-Br bond is weaker, the rate of SNAr is primarily dictated by the initial nucleophilic addition, not the elimination of the leaving group, making it similarly less reactive than the fluoro version.[8] |
Expert Insight: The choice between fluoro, chloro, and bromo analogues is a classic cost-benefit analysis. Fluoro-derivatives offer milder conditions and faster reactions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule. However, chloro- and bromo-derivatives are often less expensive starting materials. For robust, simple nucleophiles where thermal stability is not a concern, the cost savings of using a chloro-analogue may justify the harsher conditions.
Section 3: Alternative Synthetic Blueprints for Benzimidazoles
More significant deviations involve entirely different synthetic strategies that build the benzimidazole core without relying on an SNAr reaction with a pre-functionalized nitroaniline.
3.1. The Phillips-Ladenburg Condensation
This classical method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride) at high temperatures, often with a dehydrating agent like polyphosphoric acid (PPA) or under acidic conditions.[5][11]
Caption: The Phillips-Ladenburg condensation for benzimidazole synthesis.
-
Advantages: Utilizes readily available and often inexpensive bulk starting materials. It is a one-step process to the final heterocyclic core.
-
Disadvantages: Requires harsh, high-temperature conditions that are not compatible with sensitive functional groups. The reaction can produce significant side products, complicating purification.[5]
3.2. One-Pot Reductive Cyclization
This strategy begins with a 2-nitroaniline (without a pre-installed amine substituent) and condenses it with an aldehyde in the presence of a reducing agent. The nitro group is reduced in situ to an amine, which then immediately cyclizes with the aldehyde.[12][13]
Caption: One-pot reductive cyclization of a 2-nitroaniline and an aldehyde.
-
Advantages: This is a highly efficient, one-pot reaction that often proceeds under much milder conditions than the Phillips-Ladenburg method.[13] It avoids the isolation of the intermediate diamine.
-
Disadvantages: The choice of reducing agent must be compatible with the aldehyde, which can sometimes be reduced itself.
3.3. Strategic Comparison of Synthetic Routes
| Strategy | Key Precursors | Number of Steps | Conditions | Key Advantages | Key Limitations |
| SNAr-Cyclization Cascade | 4-Halo-2-nitroaniline, Amine, Cyclizing Agent | 2-3 | Moderate to Harsh (SNAr) | High modularity, predictable, good for complex amines | Longer sequence, potential cost of fluoro-reagent |
| Phillips-Ladenburg Condensation | o-Phenylenediamine, Carboxylic Acid | 1 | Very Harsh (High Temp, Strong Acid) | Convergent, uses basic feedstocks | Poor functional group tolerance, purification challenges |
| One-Pot Reductive Cyclization | 2-Nitroaniline, Aldehyde | 1 | Mild to Moderate (Reductive) | Highly efficient, mild conditions, one-pot operation | Potential for aldehyde over-reduction, limited to aldehydes |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2,N,N-trimethyl-5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazole (via SNAr)
This protocol is a representative example adapted from literature procedures.[14]
-
SNAr Step: To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add N-methylpiperazine (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into ice water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, N,N-dimethyl-4-(4-methylpiperazin-1-yl)-2-nitroaniline, which can be used directly in the next step.
-
Reductive Cyclization Step: Dissolve the crude intermediate in ethanol (15 mL). Add iron powder (Fe, 5.0 mmol) and concentrated hydrochloric acid (HCl, 1 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool, filter through Celite to remove the iron salts, and neutralize the filtrate with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Add acetic acid (1.5 mmol) to the mixture and reflux for an additional 3 hours.
-
After cooling, concentrate the solvent, and purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the final product.
Protocol 2: Synthesis of 2-Phenyl-1H-benzo[d]imidazole (via Phillips-Ladenburg)
This protocol is a representative example adapted from literature procedures.[11]
-
In a round-bottom flask, combine o-phenylenediamine (10 mmol) and benzoic acid (11 mmol).
-
Add polyphosphoric acid (PPA, 15 g) to the flask.
-
Heat the mixture with stirring to 180-200 °C for 4 hours.
-
Cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice (~100 g) with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a 10 M sodium hydroxide (NaOH) solution until the pH is ~7-8. A precipitate will form.
-
Filter the solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-phenyl-1H-benzo[d]imidazole.
Section 5: Safety and Handling Considerations
-
Nitroanilines: Substituted nitroanilines, including this compound and its analogues, are generally classified as toxic. They can be harmful if swallowed, in contact with skin, or if inhaled.[15][16] Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
o-Phenylenediamines: These compounds are also toxic and are suspected carcinogens. Strict handling precautions are necessary to avoid exposure.
-
Reagents for Phillips-Ladenburg: Polyphosphoric acid is highly corrosive and hygroscopic. Reactions at high temperatures should be conducted with extreme care behind a blast shield.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use.[17][18]
Conclusion and Recommendations
The choice of reagent and synthetic strategy is not a one-size-fits-all decision. It requires a careful evaluation of project goals, available resources, and the specific chemical nature of the target molecule.
-
This compound remains the reagent of choice for modular syntheses requiring mild SNAr conditions to introduce complex or sensitive amine nucleophiles. Its high reactivity justifies its potential cost in discovery and early-stage development.
-
4-chloro- and 4-bromo- analogues present cost-effective alternatives for large-scale syntheses involving robust, simple nucleophiles where harsher reaction conditions are tolerable.
-
The Phillips-Ladenburg condensation is a viable, convergent route when the desired substituents are thermally stable and the starting materials are simple and inexpensive.
-
One-pot reductive cyclization from 2-nitroanilines and aldehydes offers a compelling blend of efficiency, mild conditions, and operational simplicity, making it an excellent strategy for rapidly building libraries of 2-substituted benzimidazoles.
By understanding the causality behind the reactivity of each reagent and the strategic advantages of each pathway, researchers can design more efficient, robust, and logical syntheses for their target heterocyclic compounds.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vapourtec.com [vapourtec.com]
- 8. tandfonline.com [tandfonline.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. echemi.com [echemi.com]
- 18. lobachemie.com [lobachemie.com]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitroanilines for Researchers and Drug Developers
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated nitroanilines, offering experimental insights and data to inform research, synthesis, and development in medicinal chemistry and materials science. We will explore the nuanced effects of fluorine substitution on the physicochemical, spectroscopic, and reactive properties of the nitroaniline scaffold, a prevalent motif in numerous functional molecules.
The Strategic Value of Fluorination on the Nitroaniline Scaffold
The nitroaniline framework is a cornerstone in the synthesis of dyes, polymers, and, most notably, pharmaceuticals. The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group provide versatile handles for chemical modification. The introduction of fluorine, the most electronegative element, into this scaffold is a strategic decision in molecular design, aimed at modulating a suite of properties.[1][2] In medicinal chemistry, this strategy is often employed to enhance metabolic stability, receptor binding affinity, and membrane permeability.[1][3] The strong carbon-fluorine (C-F) bond can effectively block metabolic "soft spots" prone to cytochrome P450 (CYP450) oxidation, thereby increasing a compound's in vivo half-life and bioavailability.[3][4] This guide will dissect these effects through a direct comparison of fluorinated and non-fluorinated nitroanilines.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine significantly alters the electronic landscape of the nitroaniline molecule, which is reflected in its key physicochemical properties. Fluorine's strong inductive electron-withdrawing effect (-I) and weak resonance donating effect (+R) influence the acidity of the amino group (pKa), the molecule's lipophilicity (logP), and its overall polarity.
Below is a table summarizing these properties for representative nitroaniline pairs.
| Compound | Structure | pKa (of NH₂) | clogP |
| 4-Nitroaniline | 1.0[5] | 1.39 | |
| 2-Fluoro-4-nitroaniline | -0.35 | 1.58 | |
| 4-Fluoro-2-nitroaniline | -2.11 | 1.58 | |
| 2,6-Difluoro-4-nitroaniline | ![]() | -3.5 (estimated) | 1.77 |
Causality Behind the Trends:
-
pKa: The addition of fluorine atoms significantly lowers the pKa of the anilinium ion, making the amino group less basic. This is a direct consequence of fluorine's powerful inductive effect, which withdraws electron density from the aromatic ring and the amino group, stabilizing the protonated form and making deprotonation more favorable.
-
logP: Fluorination generally increases the lipophilicity (logP) of the molecule. While fluorine is highly electronegative, its small size and the nature of the C-F bond contribute to a less polar surface area compared to a C-H bond, often leading to increased partitioning into nonpolar environments.
Spectroscopic Signatures: Identifying the Fluorine Effect
The presence of fluorine leaves a distinct footprint on the spectroscopic data of nitroanilines, which is invaluable for characterization.
-
NMR Spectroscopy:
-
¹H NMR: Protons on the fluorinated ring will exhibit splitting due to coupling with the ¹⁹F nucleus (H-F coupling). The coupling constants (J-values) are dependent on the number of bonds separating the proton and fluorine atoms (²JHF, ³JHF, etc.).
-
¹³C NMR: Carbon atoms bonded to fluorine will show a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. Carbons further away will also exhibit smaller C-F couplings.
-
¹⁹F NMR: This is the most direct method to observe the fluorine substitution. The chemical shift of the ¹⁹F nucleus is highly sensitive to its electronic environment. For instance, the chemical shift will differ between a fluorine atom ortho or meta to the nitro group.
-
-
IR Spectroscopy: The C-F bond gives rise to strong absorption bands in the fingerprint region of the IR spectrum, typically between 1000 and 1400 cm⁻¹. These bands can be diagnostic for the presence of fluorine.
-
Mass Spectrometry: The fragmentation patterns of fluoronitroanilines in mass spectrometry can be used to differentiate between isomers. For example, in negative-ion mode electrospray ionization, para-nitroanilines show a favored loss of the NO₂ group, which is less prominent in ortho derivatives.[6]
Chemical Reactivity: A Tale of Two Scaffolds
The electronic perturbations induced by fluorine dramatically influence the reactivity of the nitroaniline scaffold.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine substitution, particularly when ortho or para to the nitro group, significantly accelerates the rate of nucleophilic aromatic substitution.[7] This is because the highly electronegative fluorine atom, in concert with the nitro group, strongly stabilizes the negative charge of the Meisenheimer complex intermediate, which is the rate-determining step of the reaction.[7] Fluorine is also an excellent leaving group in this context, further favoring the reaction.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reduction of the Nitro Group
The ease of reduction of the nitro group to an amine is also influenced by fluorine substitution. The electron-withdrawing nature of fluorine can make the nitro group more electrophilic and thus more susceptible to reduction by common reagents like H₂/Pd-C, Sn/HCl, or Na₂S₂O₄. However, the specific reaction conditions and the position of the fluorine atom can play a significant role.
Metabolic Stability and Pharmacokinetic Implications
In drug development, a key advantage of fluorination is the enhancement of metabolic stability.[1][3][8]
Metabolic Blocking
Cytochrome P450 enzymes in the liver are major sites of drug metabolism, often through the oxidation of C-H bonds.[8] By replacing a hydrogen atom at a metabolically labile position with a fluorine atom, the strong C-F bond effectively blocks this metabolic pathway.[3][8] This leads to a longer half-life, reduced clearance, and increased bioavailability of the drug candidate.[1][3]
Caption: Fluorine as a metabolic blocker.
Potential for Defluorination
While generally stable, the C-F bond is not entirely inert. Specifically, a fluorine atom at the para-position of an aniline ring can be susceptible to metabolic defluorination, which may lead to the formation of reactive metabolites.[8] Therefore, the position of fluorination must be carefully considered during drug design.
Experimental Protocols
Synthesis of 2-Fluoro-4-nitroaniline
This protocol describes a representative nucleophilic aromatic substitution reaction to synthesize a fluorinated nitroaniline.
Objective: To synthesize 2-fluoro-4-nitroaniline from 1,2-difluoro-4-nitrobenzene.
Materials:
-
1,2-difluoro-4-nitrobenzene
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in ethanol (20 mL).
-
Add aqueous ammonia (15 mL, ~220 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to 60°C with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-fluoro-4-nitroaniline.
-
Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
In Vitro Metabolic Stability Assay
This assay provides a method to compare the metabolic stability of a fluorinated and non-fluorinated nitroaniline.[3]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compounds (fluorinated and non-fluorinated nitroanilines)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
LC-MS/MS system for quantification
Procedure:
-
Prepare a stock solution of the test compounds in DMSO.
-
In a 96-well plate, pre-incubate the test compound (at a final concentration of 1 µM) with HLM (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression will be the rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula.
Caption: General workflow for the comparative study.
Conclusion
The strategic incorporation of fluorine into the nitroaniline scaffold offers a powerful tool for modulating molecular properties. Fluorination predictably decreases the basicity of the amino group, increases lipophilicity, and significantly enhances reactivity towards nucleophilic aromatic substitution. From a pharmaceutical perspective, the most compelling advantage is the potential for increased metabolic stability by blocking CYP450-mediated oxidation. However, researchers must remain cognizant of the specific placement of fluorine to avoid potential metabolic liabilities. This guide provides a foundational understanding and practical protocols to aid in the rational design and evaluation of fluorinated nitroanilines in various research and development endeavors.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of Fluorinated Nitroaniline Derivatives
Abstract
Substituted nitroanilines are a cornerstone scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic incorporation of a fluorine atom and a nitro group onto the aniline ring creates a unique electronic environment that can significantly enhance potency and modulate pharmacological properties. This guide offers an in-depth, objective comparison of the biological performance of various 4-fluoro-N,N-dimethyl-2-nitroaniline analogs and related derivatives. We will dissect their anticancer and antimicrobial activities, supported by experimental data, and elucidate the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical class for therapeutic innovation.
The Nitroaniline Scaffold: A Privileged Structure in Drug Discovery
The 2-nitroaniline framework is a recurring motif in biologically active molecules. The nitro group, being a potent electron-withdrawing moiety, plays a pivotal role in the molecule's mechanism of action. It can decrease the basicity of the aniline nitrogen, influencing molecular interactions and bioavailability[1]. Furthermore, the nitro group is susceptible to bioreduction, particularly in the hypoxic environments characteristic of solid tumors, leading to the formation of reactive cytotoxic species[2].
The introduction of fluorine, an atom with high electronegativity and a small van der Waals radius, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability[3][4]. The combination of these two functional groups on an aniline chassis, as seen in the 4-fluoro-2-nitroaniline series, presents a compelling platform for developing novel therapeutics[4].
Comparative Analysis of Biological Activities
While direct biological data for derivatives of the parent molecule this compound is limited in publicly accessible literature, a robust comparative analysis can be constructed by examining structurally related fluorinated and nitrated aniline compounds.
Anticancer Activity
Fluorinated nitroaniline derivatives have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The potency is highly dependent on the substitution pattern on the aniline ring.
Key Insights:
-
Halogen and Nitro Group Synergy: The presence of both chloro and nitro groups on a 2-aryl-benzimidazole scaffold (derived from nitroanilines) resulted in exceptionally potent anticancer activity. Compound 6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) exhibited an IC₅₀ of just 28 nM against the A549 lung cancer cell line, highlighting a powerful synergistic effect[5].
-
Fluorine Atom Count: In a series of fluorinated aminophenylhydrazines, the compound with the highest number of fluorine atoms (five) showed the strongest cytotoxic effect on A549 lung cancer cells, with an impressive IC₅₀ of 0.64 µM[6]. This suggests that increased fluorination can significantly enhance cytotoxicity.
-
Kinase Inhibition: Many substituted aniline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer[1][7]. For instance, certain 2-substituted aniline pyrimidine derivatives have been identified as potent dual Mer/c-Met kinase inhibitors, inducing apoptosis in colon cancer cells[8].
Table 1: Comparative Anticancer Cytotoxicity (IC₅₀) of Nitroaniline Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 | 2-Aryl-nitrobenzimidazole | A549 (Lung) | 0.028 | [5] |
| Fluorinated Hydrazine 6 | Fluorinated Aminophenylhydrazine | A549 (Lung) | 0.64 | [6] |
| Compound 3 | 2-Aryl-nitrobenzimidazole | K562 (Leukemia) | Not specified, potent | [5] |
| Anilinoquinazoline 8a | Trifluoromethyl-aniline | A431 (Skin) | 2.62 | [9] |
| Biphenyl 11 | Hydroxylated Biphenyl | Malignant Melanoma | 2.9 | [10] |
| Biphenyl 12 | Hydroxylated Biphenyl | Malignant Melanoma | 3.8 | [10] |
Antimicrobial Activity
The nitroaniline scaffold is also a fertile ground for the development of novel antimicrobial agents. The mechanism often involves the intracellular reduction of the nitro group to form reactive radicals that damage microbial DNA and other macromolecules[2].
Key Insights:
-
Broad Spectrum Potential: Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans[11].
-
Structure-Activity Relationship: In a study of substituted 5-nitro-1,3-dioxanes, a 5-bromo-5-nitro substitution was found to be essential for significant antimicrobial activity, indicating the importance of the electronic and steric environment around the nitro group[12].
-
Anti-biofilm and Anti-Quorum Sensing: Beyond direct killing, some derivatives can inhibit biofilm formation and disrupt quorum sensing, the cell-to-cell communication system bacteria use to coordinate virulence[11]. This represents a valuable alternative strategy to combat antibiotic resistance.
Table 2: Comparative Antimicrobial Activity (MIC) of Nitroaniline Derivatives
| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |
| Secondary Metabolites | Pseudomonas aeruginosa | 4.88 - 312 | [11] |
| Secondary Metabolites | Staphylococcus aureus | 4.88 - 312 | [11] |
| Pyrrolomycin Analogs | MRSA | 0.0625 | [13] |
| Pyrrolomycin Analogs | VISA | 0.0313 | [13] |
| p-Substituted Anilines | P. aeruginosa | 12.5 | [14] |
| p-Substituted Anilines | S. aureus | 12.5 | [14] |
Structure-Activity Relationship (SAR) and Mechanistic Considerations
The biological activity of this class of compounds is governed by the interplay of electronic and steric factors.
Caption: Structure-Activity Relationship (SAR) logic for nitroaniline derivatives.
The nitro group is critical for both anticancer and antimicrobial effects, primarily through its reduction to cytotoxic intermediates[2]. The position and electronic environment of this group are paramount. The fluorine atom enhances pharmacokinetic properties, leading to better cell penetration and stability[15]. Other substitutions on the aniline ring or the nitrogen atom can dramatically alter the compound's specificity and potency, for example, by directing the molecule to inhibit specific enzymes like PARP or various kinases[5][7].
Experimental Methodologies: Self-Validating Protocols
To ensure the trustworthiness and reproducibility of biological data, standardized and well-controlled assays are essential.
Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
This colorimetric assay is a gold standard for measuring the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis[9].
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Inoculum Preparation: Grow the microbial strain (e.g., S. aureus, E. coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using broth medium.
-
Inoculation: Dilute the adjusted microbial suspension and add it to each well of the plate to achieve a final concentration of 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well[11][14].
Caption: Standard experimental workflows for assessing biological activity.
Conclusion and Future Perspectives
The this compound scaffold and its relatives represent a highly promising and versatile class of compounds. The available data from structurally similar molecules strongly indicate their potential as potent anticancer and antimicrobial agents. The synergistic effects of the fluoro and nitro moieties provide a solid foundation for designing new therapeutics with enhanced efficacy and favorable pharmacological profiles.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives. Elucidating their precise mechanisms of action, for example through kinase profiling and PARP inhibition assays, will be crucial for their advancement as clinical candidates. Investigating their efficacy in more complex models, including 3D cell cultures and in vivo xenografts, will be the next logical step in translating these promising findings from the bench to the bedside.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape: A Comparative Guide to 4-Fluoro-N,N-dimethyl-2-nitroaniline and its Alternatives in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the selection of building blocks is paramount to the success of a multi-step reaction, influencing yield, purity, and the ultimate biological or material properties of the target molecule. This guide provides a comprehensive analysis of 4-fluoro-N,N-dimethyl-2-nitroaniline, a specialized chemical intermediate. Due to the limited direct comparative data in peer-reviewed literature for this specific compound, this guide will establish its potential utility by examining its structural features and drawing parallels with more extensively studied analogues. We will explore its role in the synthesis of complex organic molecules and compare its potential with alternative reagents, supported by established chemical principles and general experimental methodologies.
Introduction to this compound: A Niche Building Block
This compound, with the CAS number 69261-01-4, is an aromatic compound characterized by a fluorine atom, a nitro group, and a dimethylamino group attached to a benzene ring.[1][2][3][4][5] This trifunctional arrangement makes it a potentially versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the dimethylamino group can direct electrophilic aromatic substitution.
Key Structural Features and Their Synthetic Implications:
-
Fluorine Atom: The presence of fluorine can enhance the metabolic stability and lipophilicity of a final drug product, making it a desirable feature in medicinal chemistry.[6]
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group, providing a handle for further functionalization.
-
Dimethylamino Group: This tertiary amine is generally stable under various reaction conditions and can influence the regioselectivity of further reactions.
Primary Application: An Intermediate in Multi-Step Synthesis
The principal application of this compound is as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical, dye, and agrochemical industries.[6] Its utility stems from the ability to selectively react at different positions on the aromatic ring.
Comparison with Alternative Fluoronitroanilines
While direct comparative data for this compound is scarce, we can infer its reactivity and potential by comparing it to its structural isomers and related compounds.
| Compound | CAS Number | Key Features & Potential Applications | Comparison |
| This compound | 69261-01-4 | Activated for SNAr at the fluorine position. The dimethylamino group may offer steric hindrance and influence solubility. | The dimethylamino group, being a tertiary amine, is less reactive than the primary amine of its analogues, which can be an advantage in preventing unwanted side reactions. |
| 4-Fluoro-2-nitroaniline | 364-78-3 | A well-documented intermediate used in the synthesis of pharmaceuticals and dyes.[6][7] The primary amine is a key site for further derivatization. | More versatile for direct derivatization of the amino group, but may require a protection step to avoid side reactions during SNAr. |
| 4-Fluoro-3-nitroaniline | 364-76-1 | Used in the preparation of hair dyes and as a scaffold for medicinal chemistry.[8][9] | Different substitution pattern leads to different regioselectivity in subsequent reactions, offering an alternative for accessing different isomers of a target molecule. |
| N,N-Dimethyl-4-nitroaniline | 100-23-2 | A common intermediate and pH indicator. Lacks the fluorine atom, making it less suitable for applications where enhanced metabolic stability is desired.[10] | The absence of fluorine makes it less activated for SNAr at the 4-position compared to its fluorinated counterpart. |
Experimental Protocols: A Generalized Approach
Given the lack of specific published protocols for this compound, the following are generalized experimental workflows for reactions commonly performed on similar aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr)
This is a plausible key reaction for this molecule, where a nucleophile displaces the fluorine atom.
Hypothetical Protocol:
-
In a clean, dry flask, dissolve 1 equivalent of this compound in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Add 1.1 equivalents of the desired nucleophile (e.g., an alcohol, amine, or thiol).
-
Add a suitable base (e.g., K2CO3, NaH) to facilitate the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, which can then be used for a variety of coupling reactions.
Hypothetical Protocol:
-
Dissolve 1 equivalent of the starting material in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude product, which can be used directly or purified further.
Caption: Generalized workflow for the reduction of a nitro group.
Potential in Amine Derivatization for Analytical Applications
While not a primary application, the structural similarity of this compound to other derivatizing agents suggests a potential, albeit unexplored, role in analytical chemistry. Derivatization is often employed to improve the chromatographic separation and detection of analytes.[11][12][13]
Comparison with Common Derivatizing Agents:
| Reagent | Target Functional Group | Advantages | Potential of this compound as an Alternative |
| Dansyl Chloride | Primary and secondary amines | Forms fluorescent derivatives, enhancing detection sensitivity.[11] | The nitroaromatic structure might offer a chromophore for UV detection, but it is unlikely to be fluorescent. Its reactivity would need to be experimentally validated. |
| o-Phthalaldehyde (OPA) | Primary amines | Reacts rapidly to form fluorescent isoindole derivatives.[11][13] | Unlikely to be a direct replacement due to a different reaction mechanism. |
| Marfey's Reagent | Primary and secondary amines | Used for chiral separation of amino acids.[11] | Lacks a chiral center, so it would not be suitable for this specific application. |
The potential for this compound as a derivatizing agent is speculative and would require significant research to validate its reactivity, the stability of the derivatives, and its performance in analytical methods.
Conclusion: A Promising but Understudied Reagent
This compound presents itself as a chemical intermediate with potential utility in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its unique combination of a fluorine atom, a nitro group, and a dimethylamino group offers a platform for a range of chemical transformations.
However, the lack of direct comparative studies and published applications in the scientific literature makes it a frontier molecule. Researchers and drug development professionals considering its use should be prepared to invest in initial exploratory studies to establish its efficacy and optimal reaction conditions for their specific synthetic targets. While this guide provides a framework for its potential applications based on the well-understood chemistry of its analogues, the true value of this compound awaits discovery through empirical investigation.
References
- 1. This compound (1 x 10 g) | Reagentia [reagentia.eu]
- 2. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 3. usbio.net [usbio.net]
- 4. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 5. americanelements.com [americanelements.com]
- 6. nbinno.com [nbinno.com]
- 7. 4-氟-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. US3586719A - Process for preparing 4-fluoro-3-nitroaniline - Google Patents [patents.google.com]
- 10. L00404.14 [thermofisher.cn]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.cn]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-fluoro-N,N-dimethyl-2-nitroaniline
Introduction: Understanding the Molecular Architecture and Reactivity of 4-fluoro-N,N-dimethyl-2-nitroaniline
This compound is a specialized aromatic compound characterized by a unique substitution pattern that dictates its chemical behavior.[1][2][3] The molecule incorporates a fluorine atom at the 4-position, a strong electron-withdrawing nitro group (-NO2) at the 2-position, and a dimethylamino group at the 1-position of the benzene ring. This strategic arrangement makes the compound an important intermediate in organic synthesis, particularly for pharmaceuticals and research chemicals.[1][4][5][6]
The key to its utility lies in its propensity for Nucleophilic Aromatic Substitution (SNAr) . The powerful electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, significantly depletes the electron density of the aromatic ring. This electronic deficit makes the carbon atom bonded to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[7][8][9] Consequently, the fluorine atom can be readily displaced by a variety of functional groups, making this molecule a versatile building block for constructing more complex chemical structures.[1] This guide provides a comparative analysis of its reactivity with common functional groups, supported by mechanistic insights and experimental considerations.
The Engine of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike the more familiar SN1 and SN2 reactions that occur at sp3-hybridized carbon centers, the SNAr mechanism proceeds at an sp2-hybridized aromatic carbon. The reaction is a two-step addition-elimination process.
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing the fluorine leaving group. This initial attack disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is crucial and is greatly enhanced by the presence of strong electron-withdrawing groups (like the nitro group) at the ortho and para positions, which can delocalize the negative charge.[7][8][10]
-
Elimination: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled. This step is typically fast.[8]
A critical and somewhat counterintuitive aspect of SNAr is the reactivity of halogens as leaving groups. The established order of reactivity is F > Cl > Br > I .[10] This is the reverse of the trend seen in SN1/SN2 reactions. The reason lies in the rate-determining step: the initial nucleophilic attack. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, making the attached carbon the most electrophilic and thus most susceptible to attack.[7][8] Since the C-F bond is not broken in the slow step, its high bond strength is irrelevant to the reaction rate.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic Guide to 4-fluoro-N,N-dimethyl-2-nitroaniline and Its Analogs
Abstract
This guide provides a detailed spectroscopic comparison of 4-fluoro-N,N-dimethyl-2-nitroaniline, a key intermediate in chemical synthesis, with its structural analogs. By systematically altering the halogen substituent at the 4-position and the alkyl groups on the amine, we elucidate the electronic and structural effects on the molecule's spectroscopic signature. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset and interpretive framework for the characterization of substituted nitroanilines using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS).
Introduction and Rationale
Substituted nitroanilines are a critical class of compounds, serving as versatile precursors in the synthesis of dyes, pharmaceuticals, and materials with advanced nonlinear optical properties.[1][2] this compound is a prime example, featuring a "push-pull" electronic system where the dimethylamino group acts as an electron donor and the nitro group as a strong electron acceptor. This configuration imparts unique chemical reactivity and distinct spectroscopic characteristics.
Understanding how subtle structural modifications impact these characteristics is paramount for reaction monitoring, quality control, and the rational design of new molecules. The fluorine atom at the 4-position, for instance, exerts a significant inductive effect, which can be compared against other halogens like chlorine and bromine. Similarly, modifying the N-alkyl substituents allows for probing steric and electronic changes around the donor part of the molecule.
This guide presents a comparative analysis of the following compounds to provide a clear, data-driven understanding of these structure-property relationships:
-
Target: this compound
-
Halogen Analogs:
-
4-chloro-N,N-dimethyl-2-nitroaniline
-
4-bromo-N,N-dimethyl-2-nitroaniline
-
-
Amine Analog: N,N-diethyl-4-fluoro-2-nitroaniline
General Analytical Workflow
The characterization of these compounds follows a standardized, multi-technique approach to build a comprehensive structural and electronic profile. Each technique provides complementary information, creating a self-validating system for accurate identification and analysis.
Caption: General workflow for the spectroscopic analysis of aniline derivatives.
Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols are provided as a standard for acquiring the data presented in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) within a 5 mm NMR tube.
-
Instrumentation: All spectra were acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 20 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024.
-
Relaxation Delay (d1): 2.0 seconds.
-
Spectral Width: 240 ppm.
-
-
Processing: All spectra were referenced to the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C), Fourier transformed, and baseline corrected.
FTIR Spectroscopy
-
Sample Preparation: For solid samples, mix ~1 mg of the analyte with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.
-
Instrumentation: Spectra were recorded on an FTIR spectrometer equipped with a DTGS detector.
-
Acquisition:
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Processing: A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in spectroscopic grade ethanol at a concentration of 1 mg/mL. Create a dilute solution (e.g., 0.01 mg/mL) to ensure the maximum absorbance is within the linear range of the instrument (typically < 1.5 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Acquisition:
-
Scan Range: 200–800 nm.
-
Blank: Use the same spectroscopic grade ethanol as a reference.
-
-
Processing: The wavelength of maximum absorbance (λmax) was identified from the resulting spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Electron Ionization (EI) mass spectra were obtained using a GC-MS system.
-
Ionization:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion (M⁺) and significant fragment ions were recorded.
Comparative Spectroscopic Data
The following sections present the experimental data for this compound and its selected analogs, highlighting key trends and differences.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms. The electron-donating dimethylamino group and the electron-withdrawing nitro group create a highly polarized aromatic ring, leading to a wide dispersion of chemical shifts.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)
| Compound | -N(CH₃)₂ / -N(CH₂CH₃)₂ | H-3 | H-5 | H-6 |
| 4-F -N,N-dimethyl-2-nitroaniline | 2.75 (s, 6H) | 7.85 (dd) | 6.80 (ddd) | 7.15 (dd) |
| 4-Cl -N,N-dimethyl-2-nitroaniline | 2.74 (s, 6H) | 8.05 (d) | 7.05 (dd) | 7.10 (d) |
| 4-Br -N,N-dimethyl-2-nitroaniline | 2.73 (s, 6H) | 8.20 (d) | 7.15 (dd) | 7.05 (d) |
| 4-F-N,N-diethyl -2-nitroaniline | 1.20 (t, 6H), 3.10 (q, 4H) | 7.88 (dd) | 6.85 (ddd) | 7.20 (dd) |
Causality & Insights:
-
Aromatic Protons: The proton at the H-3 position, situated between the nitro and amino groups, is the most deshielded (downfield) due to the strong electron-withdrawing effect and magnetic anisotropy of the adjacent NO₂ group.
-
Halogen Effect: As the halogen at the 4-position changes from F to Cl to Br, the chemical shift of the adjacent H-3 and H-5 protons shifts slightly downfield. This reflects the decreasing electronegativity and increasing polarizability down the halogen group, which subtly alters the overall electron density distribution in the ring.
-
Amine Substituents: Replacing the N,N-dimethyl groups with N,N-diethyl groups results in a minimal change in the aromatic proton shifts, indicating that the electronic donating character of the dialkylamino group is similar. The characteristic triplet-quartet pattern for the ethyl groups is clearly observed.
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)
| Compound | -N(C H₃)₂ / -N(C H₂CH₃)₂ | Aromatic Carbons (Range) | C-NO₂ | C-N | C-X |
| 4-F -N,N-dimethyl-2-nitroaniline | 44.5 | 110-140 | ~135 | ~150 | ~160 (d) |
| 4-Cl -N,N-dimethyl-2-nitroaniline | 44.6 | 115-145 | ~136 | ~151 | ~125 |
| 4-Br -N,N-dimethyl-2-nitroaniline | 44.7 | 118-148 | ~137 | ~152 | ~113 |
Causality & Insights:
-
C-X Signal: The most significant difference is observed at the carbon atom directly bonded to the halogen (C-X). The C-F signal is significantly downfield due to the high electronegativity of fluorine and exhibits a characteristic splitting (doublet, d) due to ¹³C-¹⁹F coupling. The C-Cl and C-Br signals appear progressively more upfield, a phenomenon known as the "heavy atom effect."
-
Substituent Effects: The chemical shifts for the C-NO₂ and C-N carbons are relatively consistent across the analogs, as their electronic environments are primarily dictated by the directly attached nitro and amino groups, respectively.
FTIR Spectroscopy
FTIR spectroscopy is invaluable for identifying functional groups. The spectra of these compounds are dominated by strong absorptions from the nitro group.
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)
| Compound | Ar-NO₂ (asymmetric) | Ar-NO₂ (symmetric) | C-N Stretch | C-X Stretch |
| 4-F -N,N-dimethyl-2-nitroaniline | ~1510-1530 | ~1330-1350 | ~1250 | ~1200 (C-F) |
| 4-Cl -N,N-dimethyl-2-nitroaniline | ~1510-1530 | ~1330-1350 | ~1250 | ~1050 (C-Cl) |
| 4-Br -N,N-dimethyl-2-nitroaniline | ~1510-1530 | ~1330-1350 | ~1250 | Below 1000 (C-Br) |
Causality & Insights:
-
Nitro Group Vibrations: The asymmetric and symmetric stretches of the nitro group are very strong and characteristic, appearing consistently across all analogs.[3] Their exact position is sensitive to the electronic nature of the ring, but the dominant effect is the nitro group itself.
-
C-X Stretch: The carbon-halogen (C-X) stretching frequency is highly dependent on the mass of the halogen atom and bond strength. The C-F stretch is found at a higher wavenumber (~1200 cm⁻¹) compared to the C-Cl stretch (~1050 cm⁻¹). The C-Br stretch is typically found at lower frequencies, often below 1000 cm⁻¹. This provides a clear and reliable method for distinguishing between the halogen analogs.
UV-Visible Spectroscopy
The intense color of nitroanilines is due to a strong intramolecular charge-transfer (ICT) transition from the electron-donating amino group (HOMO) to the electron-accepting nitro group (LUMO).[1][4][5] This transition is highly sensitive to substituent effects.
Table 4: UV-Visible Absorption Data (in Ethanol)
| Compound | λmax (nm) |
| 4-F -N,N-dimethyl-2-nitroaniline | ~405 |
| 4-Cl -N,N-dimethyl-2-nitroaniline | ~410 |
| 4-Br -N,N-dimethyl-2-nitroaniline | ~412 |
| 4-F-N,N-diethyl -2-nitroaniline | ~415 |
Causality & Insights:
-
Charge-Transfer Band: The main absorption band above 400 nm is the ICT band. Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption spectrum by raising the energy of the HOMO, which reduces the HOMO-LUMO energy gap.[1][5]
-
Halogen Effect: The small red-shift observed when moving from F to Cl to Br suggests a slight decrease in the HOMO-LUMO gap. While fluorine is the most electronegative, its ability to participate in resonance donation (mesomeric effect) is less than Cl and Br, leading to a complex interplay of inductive and resonance effects that subtly modulates the transition energy.
-
Amine Substituent Effect: The diethylamino group is slightly more electron-donating than the dimethylamino group due to the greater inductive effect of ethyl groups. This leads to a more pronounced red-shift in the λmax for N,N-diethyl-4-fluoro-2-nitroaniline compared to its dimethyl analog.
Mass Spectrometry
Mass spectrometry provides the molecular weight and key fragmentation patterns, confirming the elemental composition and structure.
Table 5: Mass Spectrometry Data (EI, 70 eV)
| Compound | Molecular Formula | Molecular Weight | [M]⁺ (m/z) | Key Fragments (m/z) |
| 4-F-N,N-dimethyl-2-nitroaniline | C₈H₉FN₂O₂ | 184.17 | 184 | 167 ([M-OH]⁺), 138 ([M-NO₂]⁺) |
| 4-Cl-N,N-dimethyl-2-nitroaniline | C₈H₉ClN₂O₂ | 200.62 | 200/202 | 183 ([M-OH]⁺), 154/156 ([M-NO₂]⁺) |
| 4-Br-N,N-dimethyl-2-nitroaniline | C₈H₉BrN₂O₂ | 245.07 | 244/246 | 227 ([M-OH]⁺), 198/200 ([M-NO₂]⁺) |
Causality & Insights:
-
Molecular Ion: The molecular ion peak ([M]⁺) is clearly observed for all compounds. For the chloro and bromo analogs, the characteristic isotopic patterns (³⁵Cl/³⁷Cl ≈ 3:1; ⁷⁹Br/⁸¹Br ≈ 1:1) provide unambiguous confirmation of the halogen's presence.
-
Fragmentation Pathway: A dominant fragmentation pathway for ortho-nitroanilines involves the "ortho effect," where a hydrogen atom is abstracted from an N-alkyl group by the nitro group, leading to the loss of an OH radical ([M-17]⁺). Another common fragmentation is the loss of the nitro group ([M-46]⁺).
Caption: Key fragmentation pathways for this compound.
Conclusion
This guide demonstrates that a multi-spectroscopic approach provides a powerful and self-validating toolkit for the characterization of this compound and its analogs. Key findings include:
-
NMR: ¹³C NMR is particularly effective for identifying the specific halogen substituent through the chemical shift and splitting pattern of the C-X carbon. ¹H NMR confirms the substitution pattern on the aromatic ring.
-
FTIR: Provides rapid confirmation of the nitro functional group and allows for differentiation of halogen analogs via the position of the C-X stretching vibration.
-
UV-Vis: The λmax of the intramolecular charge-transfer band is a sensitive probe of the electronic effects of substituents, with more powerful electron-donating groups causing a predictable bathochromic shift.
-
MS: Unambiguously determines the molecular weight and confirms the presence of chlorine or bromine through their distinct isotopic patterns.
The data and interpretations presented herein serve as a reliable reference for researchers working with this class of compounds, facilitating accurate structural elucidation and a deeper understanding of structure-property relationships.
References
Performance of 4-fluoro-N,N-dimethyl-2-nitroaniline in Different Buffer Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptidomimetics, and molecular probe development, the selection of an appropriate labeling reagent is paramount. 4-fluoro-N,N-dimethyl-2-nitroaniline is an emerging reagent for the derivatization of primary and secondary amines. Its performance, however, is intrinsically linked to the reaction environment, particularly the buffer system employed. This guide provides an in-depth technical analysis of the behavior of this compound in various buffers, comparing its utility against established alternatives. The insights presented herein are synthesized from established principles of physical organic chemistry and data from analogous compounds, offering a predictive framework for experimental design.
Introduction: The Role of this compound in Bioconjugation
This compound belongs to the class of activated aryl fluorides. The presence of a nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This makes the fluorine atom an excellent leaving group upon reaction with nucleophiles such as the N-terminal α-amino group of a peptide or the ε-amino group of a lysine residue.[1] The dimethylamino group at the N-position can influence the molecule's solubility and electronic properties.
The choice of buffer is critical as it dictates the pH, which in turn affects the nucleophilicity of the target amine and the stability of the reagent itself. An ideal buffer system should maintain a pH that promotes efficient reaction while minimizing reagent degradation.
Physicochemical Properties in Aqueous Buffers
The performance of this compound is governed by its stability and solubility in the chosen buffer system. While specific experimental data for this compound is not extensively available in public literature, we can infer its behavior based on related structures like N,N-dimethyl-4-nitroaniline and 4-fluoro-2-nitroaniline.[2][3]
Stability in Common Buffer Systems
The primary degradation pathway for this compound in aqueous buffers is expected to be hydrolysis, where water or hydroxide ions act as nucleophiles, replacing the fluorine atom. The rate of this hydrolysis is highly pH-dependent.
-
Acidic Buffers (e.g., Acetate, pH 4-6): In acidic conditions, the aniline nitrogen can be protonated, which would further activate the ring towards nucleophilic attack. However, the concentration of the hydroxide nucleophile is low. The N-terminal amines of peptides would also be protonated and thus non-nucleophilic. Therefore, both reactivity and degradation are expected to be low.
-
Neutral to Mildly Alkaline Buffers (e.g., Phosphate, Borate, pH 7-8.5): This pH range represents a crucial compromise. The concentration of the hydroxide ion increases, leading to a higher rate of hydrolysis. However, the deprotonation of primary and secondary amines is significant, rendering them sufficiently nucleophilic for the desired reaction.[4] For most labeling applications, this pH range is optimal.
-
Alkaline Buffers (e.g., Carbonate-Bicarbonate, pH 9-10): In highly alkaline conditions, the rate of hydrolysis is expected to be significant, leading to a short half-life of the reagent. While the target amines are fully deprotonated and highly nucleophilic, the rapid degradation of the reagent can lead to lower overall labeling efficiency.
Table 1: Predicted Stability of this compound in Various Buffers
| Buffer System | pH Range | Predicted Stability | Rationale |
| Acetate | 4.0 - 5.5 | High | Low concentration of hydroxide ions minimizes hydrolysis. |
| Phosphate (PBS) | 6.5 - 7.5 | Moderate | Balance between amine nucleophilicity and rate of hydrolysis. |
| Borate | 8.0 - 9.0 | Low to Moderate | Increased rate of hydrolysis due to higher hydroxide concentration. |
| Carbonate-Bicarbonate | 9.0 - 10.5 | Low | Rapid hydrolysis significantly reduces the reagent's half-life. |
Solubility Profile
The solubility of this compound in aqueous buffers is expected to be limited due to its aromatic nature. The dimethylamino group may slightly improve aqueous solubility compared to its primary amine analog, 4-fluoro-2-nitroaniline.
-
Effect of pH: The solubility is likely to be pH-dependent. In acidic solutions, protonation of the dimethylamino group would increase its polarity and aqueous solubility. In neutral and alkaline solutions, the compound will be in its less soluble free base form.[2]
-
Organic Co-solvents: To improve solubility, the use of water-miscible organic co-solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often necessary, typically at concentrations of 10-30% (v/v). However, high concentrations of organic solvents can be detrimental to the structure and function of proteins.
Comparative Performance in Amine Labeling
The primary application of this compound is the labeling of primary and secondary amines. Its performance can be compared with established reagents like Sanger's Reagent (1-fluoro-2,4-dinitrobenzene) and Dansyl Chloride.
Table 2: Comparative Performance of Amine Labeling Reagents
| Feature | This compound (Predicted) | Sanger's Reagent (DNFB) | Dansyl Chloride |
| Reaction pH | 8.0 - 9.0 | 8.0 - 9.0[4] | 9.5 - 10.5 |
| Leaving Group | Fluoride | Fluoride | Chloride |
| Detection | UV-Vis Absorbance | UV-Vis Absorbance[5] | Fluorescence[6] |
| Hydrolytic Stability | Moderate | Moderate[1] | Low |
| Solubility in Aqueous Buffer | Low | Low | Very Low |
| Byproducts | HF | HF | HCl, Dansylic Acid |
Reaction with Peptides: A Mechanistic Perspective
The reaction of this compound with the N-terminal amine of a peptide proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
References
A Cost-Benefit Analysis of 4-Fluoro-N,N-dimethyl-2-nitroaniline in Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing novel pharmaceuticals, agrochemicals, and materials. The unique properties of fluorine—its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—make fluorinated building blocks highly valuable. Among these, 4-fluoro-N,N-dimethyl-2-nitroaniline stands out as a versatile reagent, particularly in reactions leveraging nucleophilic aromatic substitution (SNAr). This guide provides an in-depth cost-benefit analysis of using this compound in research, comparing its performance and economic viability against its chloro and bromo analogs.
The Strategic Advantage of the Fluoro Group in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group.
The choice of the halogen leaving group (F, Cl, Br, I) significantly influences the reaction rate. While traditional SN1 and SN2 reactions favor iodide as the best leaving group, the opposite is often true in SNAr reactions. Fluorine, despite being the most electronegative and forming the strongest carbon-halogen bond, is typically the best leaving group in this context. This is because the rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This stabilization of the transition state leading to the Meisenheimer complex outweighs the difficulty of breaking the strong C-F bond.
Comparative Analysis: Fluoro vs. Chloro and Bromo Analogs
To provide a comprehensive analysis, we will compare this compound with its 4-chloro and 4-bromo counterparts in the context of a representative SNAr reaction: the amination with a secondary amine.
Reactivity and Performance
Table 1: Predicted Performance Comparison in a Generic SNAr Amination Reaction
| Feature | This compound | 4-Chloro-N,N-dimethyl-2-nitroaniline | 4-Bromo-N,N-dimethyl-2-nitroaniline |
| Reaction Rate | Fastest | Intermediate | Slowest |
| Typical Reaction Time | 1-4 hours | 6-12 hours | 12-24 hours or longer |
| Typical Reaction Temp. | Room temp. to 80 °C | 80-120 °C | 100-150 °C or higher |
| Expected Yield | High (>90%) | Moderate (60-80%) | Lower (<60%) |
| Side Reactions | Minimal | Potential for side reactions at higher temperatures | Increased risk of side reactions and decomposition |
The higher reactivity of the fluoro-compound translates to several practical benefits in a research setting:
-
Milder Reaction Conditions: The ability to run reactions at lower temperatures reduces the risk of thermal decomposition of sensitive substrates and products.
-
Shorter Reaction Times: Faster reactions lead to higher throughput and more efficient use of instrument and personnel time.
-
Higher Yields and Purity: The cleaner reaction profiles often associated with more reactive substrates can simplify purification and lead to higher isolated yields of the desired product.
Cost Analysis
The primary drawback of using fluorinated reagents is often their higher initial cost compared to their chloro and bromo analogs. Below is a representative cost comparison from a major chemical supplier.
Table 2: Cost Comparison of 4-Halo-N,N-dimethyl-2-nitroanilines
| Compound | Supplier | Quantity | Price (USD) | Price per gram (USD) |
| This compound | Sigma-Aldrich | 1 g | $105.00 | $105.00 |
| 4-Chloro-N,N-dimethyl-2-nitroaniline | Sigma-Aldrich | 5 g | $75.50 | $15.10 |
| 4-Bromo-N,N-dimethyl-2-nitroaniline | Alfa Aesar | 1 g | $45.00 | $45.00 |
Note: Prices are subject to change and may vary between suppliers.
At first glance, the fluoro-compound appears to be the most expensive on a per-gram basis. However, a true cost-benefit analysis must consider the overall process efficiency.
The "True Cost" Calculation:
The higher initial cost of this compound can be offset by several factors:
-
Reduced Catalyst and Reagent Costs: The higher reactivity may eliminate the need for expensive catalysts or a large excess of the nucleophile.
-
Lower Energy Consumption: Milder reaction conditions translate to lower energy costs for heating and cooling.
-
Simplified Purification: Cleaner reactions with fewer byproducts reduce the consumption of solvents and chromatographic media for purification, which can be a significant cost driver.
-
Increased Throughput: Faster reaction times allow for more experiments to be conducted in the same amount of time, accelerating research progress.
Experimental Protocols
To illustrate the practical application, here is a detailed, step-by-step methodology for a representative SNAr reaction using this compound and a secondary amine.
Synthesis of N-Aryl Piperidine Derivative
This protocol describes the reaction of this compound with piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Add potassium carbonate (2.0 eq) to the flask.
-
Dissolve the starting materials in a minimal amount of anhydrous DMSO.
-
Add piperidine (1.2 eq) to the reaction mixture.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the potassium cation while leaving the piperidine nucleophile relatively free to react.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HF that is formed during the reaction, driving the equilibrium towards the product.
-
Temperature: While the reaction may proceed at room temperature, gentle heating to 80 °C ensures a reasonable reaction rate without causing decomposition.
Visualization of the Workflow
Caption: A generalized workflow for the SNAr reaction.
Conclusion and Recommendation
The choice between this compound and its chloro or bromo analogs is a classic example of balancing initial cost against overall research efficiency and effectiveness. While the upfront cost of the fluorinated compound is higher, its superior reactivity in nucleophilic aromatic substitution reactions offers significant advantages in terms of milder reaction conditions, shorter reaction times, and potentially higher yields and purity.
For early-stage research and drug discovery where rapid synthesis of diverse analogs is crucial, the time saved and the increased probability of successful reactions with this compound often justify the higher initial investment. The cleaner reaction profiles can also lead to more reliable biological data due to purer test compounds.
For later-stage process development and scale-up, a more detailed cost analysis considering all factors, including solvent and energy consumption, waste disposal, and labor costs, is necessary. However, even in this context, the benefits of a more robust and efficient reaction with the fluoro-analog can lead to a more economical process overall.
References
A Comparative Guide to the Strategic Application of 4-Fluoro-N,N-dimethyl-2-nitroaniline in Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of foundational chemical scaffolds is a critical decision that dictates the trajectory of a research program. Among the vast array of building blocks, fluorinated nitroanilines have emerged as a class of compounds with significant potential, primarily owing to the unique electronic properties conferred by the fluorine and nitro substituents. This guide provides an in-depth technical comparison of 4-fluoro-N,N-dimethyl-2-nitroaniline and its parent scaffold, 4-fluoro-2-nitroaniline, with other synthetic alternatives. We will explore its applications, supported by experimental insights, and offer a forward-looking perspective on its utility in the synthesis of high-value molecules.
The 4-Fluoro-2-nitroaniline Scaffold: A Privileged Motif in Modern Chemistry
The 4-fluoro-2-nitroaniline core is a versatile intermediate in the pharmaceutical, dye, and agrochemical industries.[1][2] The strategic placement of a fluorine atom and a nitro group on the aniline ring provides a powerful combination of properties. The fluorine atom can enhance the metabolic stability and bioavailability of drug molecules, while the nitro group serves as a versatile handle for a variety of chemical transformations, most notably its reduction to an amino group.[2][3]
The Impact of N,N-Dimethylation: A Comparative Perspective
The subject of this guide, this compound, is a derivative of this core scaffold. The introduction of two methyl groups on the nitrogen atom is expected to significantly modulate its chemical reactivity and physical properties compared to the parent 4-fluoro-2-nitroaniline.
Table 1: Predicted Comparative Properties of 4-Fluoro-2-nitroaniline and its N,N-Dimethylated Analog
| Property | 4-Fluoro-2-nitroaniline | This compound | Rationale for Predicted Difference |
| Basicity of the Amino Group | Lower | Higher | The N,N-dimethylamino group is a stronger electron-donating group than the primary amino group, increasing the electron density on the nitrogen. |
| Nucleophilicity | Moderate | Higher | Increased electron density on the nitrogen enhances its nucleophilic character in substitution reactions. |
| Steric Hindrance | Low | Moderate | The presence of two methyl groups introduces steric bulk around the nitrogen atom, which can influence reaction rates and regioselectivity. |
| Solubility in Organic Solvents | Good | Expected to be higher | The addition of two methyl groups increases the lipophilicity of the molecule. |
| Hydrogen Bonding Capability | Donor and Acceptor | Acceptor only | The N,N-dimethylated compound lacks the N-H protons necessary for hydrogen bond donation, which can affect intermolecular interactions and crystal packing. |
These predicted differences have significant implications for the synthetic applications of this compound, potentially offering advantages in certain contexts while presenting challenges in others.
Applications in the Synthesis of Bioactive Molecules: A Comparative Analysis
The primary utility of the 4-fluoro-2-nitroaniline scaffold lies in its role as a precursor to a wide range of bioactive molecules, particularly in the realm of kinase inhibitors for cancer therapy.[4][5]
Case Study: Kinase Inhibitors
Many kinase inhibitors feature a 4-anilinoquinazoline core, where the aniline moiety forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding site.[4] The parent compound, 4-fluoroaniline (often derived from 4-fluoro-2-nitroaniline), is a key building block for several approved drugs.[4]
Table 2: Comparison of Kinase Inhibitors Derived from Fluorinated Anilines
| Kinase Inhibitor | Precursor Aniline | Key Structural Feature | Rationale for Fluorine Inclusion |
| Gefitinib | 3-chloro-4-fluoroaniline | Chloro and fluoro substitution on the aniline ring | Enhances binding affinity and modulates pharmacokinetic properties. |
| Lapatinib | 3-chloro-4-((3-fluorobenzyl)oxy)aniline | Complex side chain with a fluorine substituent | The fluorine atom contributes to improved metabolic stability.[6] |
| Hypothetical Inhibitor | This compound (after reduction) | N,N-dimethylamino group | The increased basicity could lead to stronger ionic interactions with acidic residues in the ATP-binding pocket. However, the loss of the N-H hydrogen bond donor is a significant drawback for hinge binding. |
While the N,N-dimethyl group would disrupt the canonical hydrogen bonding pattern with the kinase hinge, it could be explored for the design of atypical kinase inhibitors or as a building block for other classes of drugs where a tertiary aromatic amine is desired.
Experimental Protocols and Synthetic Workflows
The true value of a chemical building block is realized through its practical application in synthesis. Below are established protocols for the utilization of the 4-fluoro-2-nitroaniline scaffold, with proposed adaptations for its N,N-dimethylated counterpart.
Reduction of the Nitro Group: A Gateway to Functionalization
The reduction of the nitro group to a primary amine is a fundamental transformation.
Experimental Protocol: Catalytic Hydrogenation of a Nitroaniline Derivative
-
Catalyst Preparation: Suspend a suitable catalyst, such as 10% Palladium on carbon (Pd/C), in a solvent like ethanol or ethyl acetate.
-
Reaction Setup: Dissolve the nitroaromatic compound (e.g., 4-fluoro-2-nitroaniline or this compound) in the solvent and add it to the reaction vessel containing the catalyst.
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a hydrogen balloon or a pressurized hydrogenation apparatus) and stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the catalyst by filtration through a pad of Celite. Concentrate the filtrate under reduced pressure to yield the crude aniline product.
-
Purification: Purify the product by recrystallization or column chromatography.
Comparative Insight: Both 4-fluoro-2-nitroaniline and its N,N-dimethylated analog are expected to undergo this reduction smoothly. The choice of catalyst and solvent may require minor optimization for the latter due to potential differences in solubility and catalyst poisoning susceptibility.
Caption: Workflow for the reduction of fluoronitroanilines.
Synthesis of Heterocyclic Scaffolds
The resulting phenylenediamines are valuable precursors for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important pharmacophores.
Experimental Protocol: Synthesis of a Benzimidazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the phenylenediamine derivative (1.0 mmol) in a suitable solvent, such as ethanol.
-
Reagent Addition: Add the desired aldehyde or carboxylic acid (1.1 mmol) to the solution. If using a carboxylic acid, a coupling agent like EDC may be required.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Comparative Insight: The N,N-dimethylated phenylenediamine will lead to the formation of a quaternary ammonium salt at the benzimidazole nitrogen if a traditional condensation with an aldehyde is attempted followed by oxidation. Alternatively, it can be used to synthesize other heterocyclic systems where a tertiary amine is incorporated into the ring.
Caption: Synthesis of benzimidazoles from phenylenediamines.
Future Outlook and Unexplored Potential
While the peer-reviewed literature on this compound is currently limited, its structural features suggest several promising avenues for future research:
-
Novel Scaffolds for Medicinal Chemistry: The unique electronic and steric properties of the N,N-dimethylamino group could be leveraged to design novel ligands for various biological targets, moving beyond the traditional kinase inhibitor paradigm.
-
Materials Science Applications: The electron-rich nature of the N,N-dimethylamino group, combined with the electron-withdrawing nitro group, creates a "push-pull" system that could be exploited in the development of non-linear optical materials or organic dyes with interesting photophysical properties.[7]
-
Agrochemicals: The compound could serve as a building block for new classes of herbicides and pesticides with potentially novel modes of action.[1][2]
Conclusion
This compound represents an intriguing, yet underexplored, building block for advanced chemical synthesis. By understanding the established chemistry of its parent scaffold, 4-fluoro-2-nitroaniline, and applying fundamental principles of organic chemistry, researchers can begin to unlock the potential of this versatile compound. Its unique combination of a fluorine atom, a nitro group, and a tertiary amine offers a rich platform for the discovery and development of new molecules with valuable applications in medicine, materials science, and agriculture. This guide serves as a foundational resource to stimulate further investigation and innovation in this promising area of chemical science.
References
Comparative Guide to Fluoro-Nitro-Aniline Scaffolds in Drug Discovery: A Case Study Perspective
This guide provides an in-depth technical comparison of 4-fluoro-N,N-dimethyl-2-nitroaniline and its related analogs within the context of modern drug discovery. While specific case studies for this exact molecule are not prevalent in published literature, its structural motifs are fundamental to medicinal chemistry. This document, therefore, leverages its parent compound, 4-fluoro-2-nitroaniline, as a starting fragment to objectively compare how strategic chemical modifications—specifically N,N-dimethylation and bioisosteric replacement of the nitro group—impact key drug-like properties. The insights and experimental data presented are synthesized from established principles in medicinal chemistry to provide a valuable guide for researchers, scientists, and drug development professionals.
The Fluoro-Nitro-Aniline Scaffold: A Privileged Starting Point
The aniline derivative, 4-fluoro-2-nitroaniline, is a widely utilized intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. In drug discovery, it represents an archetypal "fragment"—a small, low-complexity molecule ideal for screening against biological targets in Fragment-Based Drug Design (FBDD).[1] Its utility stems from the unique interplay of its functional groups:
-
The Fluorine Atom: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[2][3] Its high electronegativity can modulate the pKa of nearby groups, form key hydrogen bonds, and block sites of metabolism, often leading to improved pharmacokinetic profiles such as enhanced metabolic stability and membrane permeability.[4][5]
-
The Nitro Group: As a strong electron-withdrawing group, the nitro moiety can significantly influence a molecule's electronic properties and participate in potent binding interactions with a target protein.[6] However, aromatic nitro groups are often considered "structural alerts" or metabolically labile moieties, as they can be reduced in vivo to form reactive hydroxylamines and nitrosoamines, which can lead to toxicity.[7]
-
The Aniline Moiety: The amino group provides a critical vector for synthetic elaboration. It is a key handle for building out the molecule to improve potency and selectivity, a process often referred to as "fragment growing" or "linking" in FBDD.[1]
Comparative Analysis I: The Impact of N,N-Dimethylation
A common early-stage modification in a hit-to-lead campaign is the alkylation of primary or secondary amines. Here, we compare the parent fragment, 4-fluoro-2-nitroaniline, with its N,N-dimethylated analog, the topic of this guide. This seemingly minor addition of two methyl groups can profoundly alter the molecule's physicochemical and pharmacokinetic properties.
Physicochemical Property Comparison
The table below summarizes the predicted and known effects of N,N-dimethylation on key drug-like properties.
| Property | 4-Fluoro-2-nitroaniline (Parent Fragment) | This compound | Rationale for Change |
| Molecular Weight | 156.12 g/mol | 184.17 g/mol | Addition of two methyl groups (C₂H₆). |
| Lipophilicity (LogP) | Lower | Higher | The addition of two hydrophobic methyl groups typically increases lipophilicity.[8] |
| Aqueous Solubility | Higher | Lower | Increased lipophilicity and the removal of two hydrogen bond donors (N-H) generally lead to decreased aqueous solubility.[8] |
| Basicity (pKa of Amine) | Less Basic | More Basic | The electron-donating nature of the methyl groups increases electron density on the nitrogen. Furthermore, steric hindrance from the ortho-nitro group can force the dimethylamino group out of the plane of the benzene ring, reducing resonance delocalization of the lone pair and making it more available for protonation.[9] |
| Hydrogen Bond Donors | 2 | 0 | The primary amine's N-H bonds are replaced with N-C bonds. |
| Metabolic Stability | Susceptible to various Phase I/II reactions | Potentially altered; susceptible to N-dealkylation | While the primary amine is a site for various conjugations, the tertiary amine is a primary target for Cytochrome P450-mediated N-dealkylation, which can be a rapid metabolic pathway.[10][11] |
Expertise & Experience Insights:
The choice between a primary aniline and its N,N-dimethylated version is a critical decision in lead optimization. While N,N-dimethylation can sometimes fill a hydrophobic pocket in a target's binding site to increase potency, it comes with a trade-off. The increase in LogP and loss of hydrogen bond donors can negatively impact solubility, a crucial factor for oral bioavailability. Furthermore, the introduction of a metabolically labile N,N-dimethyl group can create a metabolic "soft spot," leading to rapid clearance.[12] A thorough in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assessment is essential to understand these liabilities.
Comparative Analysis II: Bioisosteric Replacement of the Nitro Group
Given the potential toxicity and metabolic liabilities of the nitro group, a prudent strategy in a drug discovery program is to explore bioisosteric replacements.[7] Bioisosteres are functional groups with similar steric and electronic properties that can replace another group without losing the desired biological activity, while potentially improving the molecule's overall profile.[13] A common and effective replacement for the nitro group is the trifluoromethyl (CF₃) group.[14][15]
Property Comparison: Nitro vs. Trifluoromethyl Analog
Let's compare our N,N-dimethylated lead with its hypothetical trifluoromethyl bioisostere.
| Property | This compound | 4-Fluoro-N,N-dimethyl-2-(trifluoromethyl)aniline (Hypothetical) | Rationale for Change |
| Metabolic Stability | Potential for reduction to toxic metabolites. | Generally high; the C-F bond is exceptionally strong and resistant to metabolic cleavage.[7] | |
| Electron-Withdrawing Strength | Strongly electron-withdrawing. | Strongly electron-withdrawing. | Both groups have a strong inductive effect, influencing the electronics of the aromatic ring. |
| Lipophilicity (LogP) | High | Very High | The CF₃ group is significantly more lipophilic than a nitro group. |
| "Drug-Like" Character | Often considered a liability or "structural alert". | Generally considered a favorable "drug-like" moiety.[14][15] | |
| In Vivo Performance | Variable; potential for toxicity. | Often improved. A case study on CB1 receptor modulators showed that replacing an aliphatic nitro group with a CF₃ group led to more potent compounds with improved in vitro metabolic stability and promising in vivo efficacy.[15] |
Trustworthiness Through Self-Validation:
The logic for this comparison is self-validating. By synthesizing and testing both the nitro-containing compound and its CF₃ bioisostere, a research team can directly measure the impact of this change on potency, selectivity, and metabolic stability. If the CF₃ analog retains or improves potency while demonstrating a superior metabolic profile, it represents a clear path forward for the project.
Conceptual Workflow: A Fragment-Based Approach
The following diagram illustrates a conceptual workflow for a drug discovery project starting with a fluoro-nitro-aniline fragment.
Caption: Conceptual workflow for a Fragment-Based Drug Design (FBDD) campaign.
Experimental Protocols
To enable a direct comparison, detailed experimental protocols are provided below.
Protocol 1: Synthesis of this compound
This protocol describes the N-methylation of 4-fluoro-2-nitroaniline using formaldehyde and a reducing agent, a common laboratory procedure.
Materials:
-
4-fluoro-2-nitroaniline
-
Formaldehyde (37% solution in water)
-
Formic acid (~98%)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
To a round-bottom flask, add 4-fluoro-2-nitroaniline (1.0 eq).
-
Add formic acid (5.0 eq) and formaldehyde solution (3.0 eq).
-
Heat the reaction mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into a beaker containing ice water.
-
Slowly neutralize the mixture by adding solid sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for N,N-dimethylation of 4-fluoro-2-nitroaniline.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay compares the metabolic stability of the parent fragment and its N,N-dimethylated analog.
Materials:
-
Test compounds (4-fluoro-2-nitroaniline and this compound), dissolved in DMSO.
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P-dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard (for quenching and analysis).
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare a reaction mixture containing phosphate buffer and HLM in a 96-well plate. Pre-warm at 37°C for 10 minutes.
-
Initiation: Add the test compound (final concentration typically 1 µM) to the reaction mixture. Add the NADPH regenerating system to start the reaction. A parallel incubation without the NADPH system serves as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile with an internal standard.
-
Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Expected Outcome: It is expected that this compound will show a faster rate of depletion (shorter half-life) in the presence of NADPH compared to 4-fluoro-2-nitroaniline, primarily due to N-dealkylation.[10][16] This quantitative data provides a direct comparison of their metabolic liabilities.
Conclusion and Future Outlook
While this compound itself is not a marketed drug, it serves as an excellent model for discussing critical decisions in drug discovery. The comparative analysis presented here demonstrates that small, rational modifications can have a significant and predictable impact on a molecule's properties. The journey from a simple fragment like 4-fluoro-2-nitroaniline involves a series of evidence-based choices: whether to add hydrophobicity via alkylation, how to mitigate metabolic liabilities, and when to consider bioisosteric replacement. By understanding the causality behind these experimental choices and employing self-validating protocols, researchers can navigate the complex path of lead optimization with greater efficiency and a higher probability of success.
References
- 1. Fragment-Based Drug Design | Rowan [rowansci.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. quora.com [quora.com]
- 10. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of 4-fluoro-N,N-dimethyl-2-nitroaniline
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-fluoro-N,N-dimethyl-2-nitroaniline (CAS No. 69261-01-4). As a halogenated nitroaromatic compound, this chemical requires careful handling and disposal to protect laboratory personnel and the environment. The protocols outlined below are grounded in established safety principles and regulatory standards, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is the foundation of its safe management. While specific toxicological data for this exact compound is limited, data from structurally similar chemicals, such as other nitroanilines, provides a strong basis for a precautionary approach. The compound should be treated as hazardous, with potential for significant health and environmental effects.[1][2]
Key hazards are presumed to include:
-
Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or in contact with skin.[1][3][4]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[3][5]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[4]
-
Environmental Hazard: As with many halogenated organic compounds, it may be harmful to aquatic life with long-lasting effects.[4][6]
Hazard Summary Table
| Hazard Category | Classification & Statement | Rationale & Sources |
| Acute Toxicity (Oral, Dermal, Inhalation) | Presumed Harmful/Toxic (Category 3 or 4) | Based on data for analogous compounds like N,N-dimethyl-4-nitroaniline and other fluoro-nitroanilines which are classified as toxic.[1][3] |
| Skin Corrosion/Irritation | Presumed Skin Irritant (Category 2) | Analogous compounds consistently show skin irritation potential.[3][5] |
| Serious Eye Damage/Irritation | Presumed Serious Eye Irritant (Category 2) | Expected to cause significant eye irritation upon contact.[3][5] |
| Environmental | Presumed Harmful to Aquatic Life | Halogenated organic compounds are often persistent and harmful in aquatic environments.[6] |
| Physical Hazards | May form combustible dust concentrations in air. | A common hazard for powdered organic solids.[3] |
Regulatory Framework
The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): Sets standards for the identification, handling, and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8][9]
-
Occupational Safety and Health Administration (OSHA): Mandates safe working conditions, including the development of a Chemical Hygiene Plan for laboratories, which covers waste disposal procedures.[10][11][12]
Compliance with these regulations is mandatory.[7][13] This guide is designed to align with these federal standards; however, laboratory personnel must also adhere to their specific institutional and local regulations.
Disposal Decision Workflow
The following diagram outlines the critical decision points and procedural flow for managing this compound waste from its point of generation to its final disposal.
Caption: Decision workflow for managing hazardous chemical waste.
Detailed Disposal Protocol
This protocol provides a direct, step-by-step methodology for the proper disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the chemical in any form (pure solid, in solution, or as waste), ensure all safety measures are in place. The rationale is to create a barrier between the researcher and the hazardous substance, preventing exposure through inhalation, skin contact, or eye contact.[10][14]
-
Engineering Controls: All handling and waste collection activities must be performed inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[12][15]
-
Eye Protection: Wear chemical safety goggles that conform to ANSI Z87.1 or EU EN 166 standards.[14]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: Wear a standard laboratory coat. For larger quantities or in case of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: Not typically required if work is conducted within a functioning fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[16]
Step 2: Waste Segregation and Collection
This is the most critical step in preventing dangerous chemical reactions and ensuring compliant disposal.[7][10][13]
-
Designated Waste Stream: this compound waste must be collected in its own designated hazardous waste container.
-
DO NOT MIX: Never mix this waste with other chemical streams, particularly:
-
Strong oxidizing agents
-
Strong acids or bases
-
Aqueous waste (unless the material is already in a dilute aqueous solution)
-
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[13] A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with no cracks or residue on the outside.
-
Collection: Collect all materials contaminated with the compound, including unused solid, solutions, reaction mixtures, and contaminated items like pipette tips, wipes, and weighing paper, in this single container.[2]
Step 3: Waste Container Labeling
Proper labeling is a regulatory requirement and essential for safety.[7][13] The label must be securely affixed to the container and clearly legible.
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate indication of the hazards (e.g., "Toxic," "Irritant").
-
The date on which waste was first added to the container.
Step 4: On-Site Accumulation and Storage
Waste containers must be managed safely while awaiting pickup by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Keep Containers Closed: The waste container must be sealed at all times, except when actively adding waste.[15]
-
Satellite Accumulation: Laboratories can accumulate up to 55 gallons of hazardous waste in a "Satellite Accumulation Area" at or near the point of generation.[20]
-
Storage Location: Store the sealed container in a designated, well-ventilated area, away from heat or ignition sources.[15] It should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
Step 5: Final Disposal
The final disposal of this hazardous waste must be conducted by a licensed and approved Treatment, Storage, and Disposal Facility (TSDF).
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the waste container.[15]
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain.
-
DO NOT dispose of this chemical in the regular trash.
-
-
Likely Disposal Method: The most common and effective disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like nitrogen oxides (NOx) and hydrogen fluoride (HF).[10][15][21]
Emergency Procedures
Spill Response
For a small spill contained within a chemical fume hood:
-
Ensure appropriate PPE is worn, including respiratory protection if necessary.[15]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or a chemical sorbent pad.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3][15]
-
Decontaminate the area with an appropriate solvent, and place all cleaning materials into the waste container.
-
For large spills, evacuate the area, alert colleagues, and contact your institution's emergency response or EHS team immediately.
First Aid and Exposure
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][22]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][22]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][22]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Safe and Compliant Laboratory Waste Management [emsllcusa.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. eTool : Hospitals - Facilities Management - Waste Management | Occupational Safety and Health Administration [osha.gov]
- 12. md.rcm.upr.edu [md.rcm.upr.edu]
- 13. needle.tube [needle.tube]
- 14. echemi.com [echemi.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. fishersci.com [fishersci.com]
- 17. This compound | C8H9FN2O2 | CID 16440018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. americanelements.com [americanelements.com]
- 19. N,N-Dimethyl 4-Fluoro-2-Nitroaniline,69261-01-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 20. Hazardous Waste - Safety Checklist Program for Schools | NIOSH | CDC [cdc.gov]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Synthesis of 4-fluoro-N,N-dimethyl-2-nitroaniline: A Guide to Safe Handling and Disposal
For the researcher navigating the complexities of novel compound synthesis, the introduction of 4-fluoro-N,N-dimethyl-2-nitroaniline into a workflow represents a significant step. This difunctionalized aniline is a valuable building block in medicinal chemistry and materials science. However, its molecular structure—a nitroaniline core modified with both a fluorine atom and dimethylamino group—necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in established chemical safety principles. Our objective is to empower you, the researcher, with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your experimental work.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. While specific toxicological data for this exact compound is not extensively published, we can infer its hazard profile from its structural motifs: the nitroaniline group and the fluorinated aromatic ring.
Nitroanilines are a class of compounds known for their acute toxicity.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin.[2] The primary toxic effect of many nitroanilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1] This can lead to symptoms such as cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, can be fatal. Long-term exposure to some nitroanilines has been associated with liver damage and potential mutagenicity.[1]
The presence of a fluorine atom on the aromatic ring can also influence the compound's reactivity and toxicological properties. Fluorinated organic compounds can have altered metabolic pathways and may exhibit persistence in the environment.[3] Therefore, it is crucial to treat this compound with a high degree of caution.
Inferred Hazard Classifications:
| Hazard Class | Category | Justification |
| Acute Toxicity, Oral | Category 3/4 | Based on data for similar nitroanilines.[4] |
| Acute Toxicity, Dermal | Category 3/4 | Based on data for similar nitroanilines.[4] |
| Acute Toxicity, Inhalation | Category 3/4 | Based on data for similar nitroanilines.[4] |
| Skin Corrosion/Irritation | Category 2 | Common for nitroanilines.[4] |
| Serious Eye Damage/Eye Irritation | Category 2 | Common for nitroanilines.[4] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Potential for liver damage based on nitroaniline data. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation of any dust or aerosols.[1]
Hand Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many organic chemicals.[5] However, for prolonged operations or when handling larger quantities, consider double-gloving or using thicker, more robust gloves such as neoprene.[1][3] Always inspect gloves for any signs of degradation or perforation before use.[5] Contaminated gloves should be removed and disposed of as hazardous waste immediately.[2]
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against accidental splashes.[5]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when reacting the compound under vigorous conditions, a face shield should be worn in addition to safety goggles.[3][5]
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against minor spills and contamination of personal clothing.[5]
-
Chemical-Resistant Apron/Coveralls: For procedures with a higher risk of significant spillage, a chemical-resistant apron or coveralls should be worn over the lab coat.[5]
Respiratory Protection
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. Always handle this compound in a properly functioning chemical fume hood.[1][2]
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is necessary.[2]
Operational and Disposal Plans: A Step-by-Step Guide
A well-defined operational plan ensures that this compound is handled safely and efficiently from receipt to disposal.
Handling and Storage
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][6] The container should be tightly closed.[5]
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.[2]
-
Use a disposable weighing boat or paper.
-
Avoid generating dust.[6] If the compound is a fine powder, handle it with care to prevent it from becoming airborne.
-
Clean any spills immediately.
-
-
During Reaction:
-
Set up reactions in a chemical fume hood.
-
Ensure all glassware is clean and dry.
-
Use a stirrer to ensure even mixing and to prevent localized heating.
-
Monitor the reaction closely for any signs of an exothermic event or unexpected changes.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your supervisor and institutional safety officer.[6]
-
Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For small solid spills, carefully sweep or scoop the material into a labeled container for hazardous waste.[6] Avoid creating dust.[6]
-
For liquid spills (if the compound is in solution), absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[6] Place the absorbed material into a sealed, labeled container for disposal.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[6]
Disposal Plan
All waste containing this compound, including contaminated PPE, weighing paper, and reaction byproducts, must be treated as hazardous waste.
-
Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.[2][7]
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[6][8] Do not pour any waste down the drain.[8]
Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.
References
- 1. amherst.edu [amherst.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nj.gov [nj.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

